Product packaging for 3-iodo-1H-indazol-4-amine(Cat. No.:CAS No. 885521-28-8)

3-iodo-1H-indazol-4-amine

Cat. No.: B1604128
CAS No.: 885521-28-8
M. Wt: 259.05 g/mol
InChI Key: GZUAQXRBNAOVGW-UHFFFAOYSA-N
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Description

3-iodo-1H-indazol-4-amine is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6IN3 B1604128 3-iodo-1H-indazol-4-amine CAS No. 885521-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUAQXRBNAOVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646253
Record name 3-Iodo-2H-indazol-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-28-8
Record name 3-Iodo-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-iodo-1H-indazol-4-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-iodo-1H-indazol-4-amine: A Core Scaffold for Kinase Inhibitor Development

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, particularly in the targeted development of kinase inhibitors. Its rigid bicyclic structure serves as a privileged scaffold for engaging the hinge region of the ATP-binding pocket in numerous kinases, a foundational interaction for potent and selective inhibition. The strategic placement of the iodo and amine functionalities at the C3 and C4 positions, respectively, provides orthogonal chemical handles for elaborate molecular diversification through well-established synthetic methodologies.

This guide offers a comprehensive technical overview for researchers and drug development professionals. It details the definitive IUPAC nomenclature and structure, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its strategic application in the synthesis of advanced kinase inhibitors. Furthermore, it provides essential information on analytical characterization and safe handling practices, grounding all claims in authoritative references.

Chemical Identity and Properties

IUPAC Name and Structure

The formal IUPAC name for this compound is This compound . It consists of a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring. The key substituents are an iodine atom at position 3 and an amine group at position 4.

  • CAS Number : 885521-28-8[1][2]

  • Molecular Formula : C₇H₆IN₃[1]

  • Structure :

    • SMILES : NC1=CC=CC2=C1C(I)=NN2[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 885521-28-8[1][2]
Molecular Formula C₇H₆IN₃[1]
Molecular Weight 259.05 g/mol [1]
Appearance Yellow solid (typical)[3]
SMILES NC1=CC=CC2=C1C(I)=NN2[1]

Synthesis and Mechanistic Rationale

The construction of the this compound scaffold is efficiently achieved through a robust and scalable synthetic route. The primary strategy involves the cyclization of a substituted benzonitrile with hydrazine.

Overview of Synthetic Strategy

The most prevalent and effective synthesis commences with 2-fluoro-6-iodobenzonitrile.[4] The rationale for this starting material is twofold:

  • Ortho-Fluorine Activation : The fluorine atom, being highly electronegative, activates the C2 position for nucleophilic aromatic substitution (SNAr) by hydrazine.

  • Pre-installed Iodine : The iodine atom is already in the correct position (ortho to the nitrile), which will ultimately become the C3 position of the indazole ring, avoiding a separate, and potentially less regioselective, iodination step on the indazole core itself.

The reaction with hydrazine hydrate proceeds via an initial SNAr reaction where a hydrazine nitrogen displaces the fluoride. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the electrophilic carbon of the nitrile group, leading to cyclization and subsequent tautomerization to form the stable aromatic indazole ring.[3][4]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 3-aminoindazoles from ortho-halobenzonitriles.[3][4]

Reaction: Synthesis of 3-amino-4-iodo-indazole from 2-fluoro-6-iodobenzonitrile.

Reagents and Materials:

  • 2-fluoro-6-iodobenzonitrile (1.0 eq)

  • Hydrazine hydrate (80% solution, ~5-10 eq)

  • n-Butanol (as solvent)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-fluoro-6-iodobenzonitrile.

  • Add n-butanol as the solvent, typically to a concentration of 0.1-0.5 M.

  • Add hydrazine hydrate to the mixture. An excess is used to drive the reaction to completion.

  • Heat the reaction mixture to reflux (approx. 110-118 °C) and stir vigorously.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent (n-butanol) under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified. A common method involves recrystallization or silica gel column chromatography to yield the final product, 3-amino-4-iodo-indazole, as a solid.[3]

Workflow Diagram: Synthesis of this compound

G Figure 1: Synthetic Workflow SM 2-Fluoro-6-iodobenzonitrile Product This compound SM->Product Cyclization Reagent Hydrazine Hydrate (n-Butanol, 110°C) Reagent->Product

Caption: Figure 1: Synthetic Workflow.

Role in Drug Discovery and Development

The value of this compound stems from its identity as a "fragment" or "building block" that combines a privileged kinase-binding scaffold with versatile chemical handles for optimization of drug candidates.

The Indazole Scaffold as a Privileged Kinase Hinge-Binder

The indazole core is a well-recognized "privileged scaffold" in medicinal chemistry.[5] Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the backbone amide residues of the "hinge region" in the ATP-binding site of many kinases.[5] This anchoring interaction is a hallmark of many potent and selective kinase inhibitors.

Strategic Utility of Functional Groups

The true synthetic power of this compound lies in its substituents:

  • 3-Iodo Group : This is an exceptionally versatile functional group that serves as a prime handle for palladium-catalyzed cross-coupling reactions.[5] This allows for the direct and modular installation of a wide variety of aryl, heteroaryl, or alkynyl groups. The Sonogashira coupling, in particular, is used to introduce alkynes, which can act as linkers to other pharmacophoric fragments, enabling exploration of different regions of the kinase active site.[4]

  • 4-Amino Group : The primary amine at the C4 position can serve multiple roles. It can act as a hydrogen bond donor, interacting with the target protein. Alternatively, it can be a synthetic handle for further derivatization, such as amide bond formation, to attach side chains that can improve potency, selectivity, or pharmacokinetic properties.

Case Study: Synthesis of a Pan-BCR-ABL Inhibitor

A compelling application of this building block is in the synthesis of potent inhibitors against the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This includes activity against the T315I "gatekeeper" mutant, which confers resistance to first-generation inhibitors like imatinib.[4][6]

In a published synthesis, this compound (incorrectly named 3-amino-4-iodo-indazole in some sources but referring to the same structure) is coupled with an acetylene-diarylamide fragment via a Sonogashira reaction.[4] This reaction directly links the kinase-hinge-binding indazole core to a second pharmacophore designed to occupy other pockets of the active site, resulting in a highly potent inhibitor.[4][6]

G Figure 2: Application in Sonogashira Coupling Indazole This compound Inhibitor Potent Pan-BCR-ABL Inhibitor Indazole->Inhibitor C-C Bond Formation Partner Acetylene-Diarylamide Fragment Partner->Inhibitor Catalyst PdCl₂(PPh₃)₂ / CuI (Catalyst System) Catalyst->Inhibitor Catalyzes

Caption: Figure 2: Application in Sonogashira Coupling.

Spectroscopic and Analytical Characterization

Full, publicly available spectral data (NMR, IR) for this compound is limited. However, characterization relies on standard analytical techniques. The table below outlines the expected analytical data.

Analysis MethodExpected Result
Mass Spectrometry (ESI+) [M+H]⁺ = 260.0
¹H NMR Signals corresponding to aromatic protons on the benzene ring and protons from the N-H bonds of the amine and indazole ring.
¹³C NMR Signals corresponding to the seven distinct carbon atoms in the aromatic scaffold.
Purity (HPLC) Typically >95% for use in synthesis.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound.

  • Hazard Identification : Based on safety data for related aminoindazoles, the compound should be considered harmful if swallowed and a cause of skin and serious eye irritation.[7][8][9][10]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7] Handling should be performed in a well-ventilated area or a chemical fume hood.[7]

  • Storage : For long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Recommended storage temperatures are often 2-8°C.[1]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the rational design of targeted therapeutics. Its structure is optimized for kinase hinge binding, while its functional groups provide the synthetic flexibility required for modern drug discovery campaigns. The robust synthesis and clear utility in creating complex, potent inhibitors underscore its importance for researchers in oncology and other fields driven by kinase signaling. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage this powerful molecular scaffold.

References

3-iodo-1H-indazol-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-iodo-1H-indazol-4-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core molecular attributes, explore a validated synthetic pathway, discuss its relevance in modern pharmacology, and provide detailed protocols and safety guidelines grounded in established laboratory practices.

Core Molecular Profile

This compound is a substituted indazole characterized by the presence of an iodo group at position 3 and an amine group at position 4 of the indazole ring. This specific arrangement of functional groups makes it a versatile intermediate for creating complex molecules with potential therapeutic value.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₆IN₃[1]
Molecular Weight 259.05 g/mol [1]
CAS Number 885521-28-8[1]
Canonical SMILES NC1=CC=CC2=C1C(I)=NN2[1]
MDL Number MFCD07781576[1]

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry.[2] This is due to its bioisosteric relationship with indole, its ability to form key hydrogen bond interactions with biological targets, and its presence in numerous clinically evaluated and marketed drugs.[2][3] The introduction of an iodo group at the C3 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse substituents to explore the chemical space around the core. The adjacent amino group at C4 can be used for amide bond formation or further functionalization, adding another layer of synthetic versatility.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the reduction of a nitro-indazole precursor. This approach is well-established for analogous structures and offers high yields and purity.[4]

Proposed Synthetic Workflow

The logical flow for synthesizing the target compound begins with the commercially available 4-nitro-1H-indazole, proceeds through iodination, and concludes with the reduction of the nitro group.

SynthesisWorkflow Start 4-Nitro-1H-indazole Step1 Step 1: Iodination Start->Step1 I₂, KOH, DMF Intermediate 3-Iodo-4-nitro-1H-indazole (CAS: 885521-22-2) Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Fe, NH₄Cl, EtOH/H₂O Product This compound (CAS: 885521-28-8) Step2->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol is adapted from a validated procedure for the synthesis of the isomeric 3-iodo-1H-indazol-5-amine and is directly applicable to the reduction of 3-iodo-4-nitro-1H-indazole.[4]

Objective: To reduce the nitro group of 3-iodo-4-nitro-1H-indazole to yield this compound.

Materials:

  • 3-iodo-4-nitro-1H-indazole (1 equivalent)

  • Iron powder (Fe, 5 equivalents)

  • Ammonium chloride (NH₄Cl, 5 equivalents)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a solution of 3-iodo-4-nitro-1H-indazole (e.g., 1.0 g, 3.46 mmol, based on a related starting material) in a mixture of ethanol and water (e.g., 3:1 ratio, 32 mL).[4]

  • Addition of Reagents: To the stirred solution, add iron powder (e.g., 0.97 g, 17.30 mmol) and ammonium chloride (e.g., 0.93 g, 17.30 mmol).[4]

  • Heating: Heat the reaction mixture to 80°C and maintain for approximately 30-60 minutes.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water (e.g., 30 mL) and extract the product with ethyl acetate (3 x 20 mL).[4]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under vacuum to yield the crude product.[4]

  • Purification: The resulting solid, this compound, can be used in the next step without further purification or can be purified by column chromatography if necessary.[4]

Self-Validation: The success of the reaction can be confirmed by Mass Spectrometry (MS), which should show a parent ion peak [M+H]⁺ at approximately 260.0 m/z.[4]

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in the development of kinase inhibitors. Many 1H-indazole derivatives have been synthesized and evaluated for their antitumor properties.[3][5] The 3-aminoindazole moiety, in particular, is a key pharmacophore that mimics the hinge-binding motif of ATP, allowing it to anchor effectively within the active site of various kinases.

Case Study: BCR-ABL Inhibitors Chronic Myeloid Leukemia (CML) is driven by the BCR-ABL fusion protein kinase. While drugs like Imatinib are effective, resistance, often due to mutations like T315I, remains a challenge.[6] Researchers have actively explored 3-aminoindazole derivatives as potent pan-BCR-ABL inhibitors. For instance, the discovery of AKE-72, a compound featuring a 3-amino-1H-indazol-4-yl core, demonstrated potent inhibition of both wild-type BCR-ABL and the resistant T315I mutant.[6][7] This highlights the critical role of the 3-aminoindazole scaffold in overcoming clinical resistance.[6]

The logical workflow for utilizing this compound in such a discovery pipeline is illustrated below.

DrugDiscovery Start This compound Coupling Sonogashira Coupling (with terminal alkyne) Start->Coupling Amidation Amide Bond Formation (at C4-amine) Coupling->Amidation Library Focused Compound Library Amidation->Library Screening Kinase Inhibition Assay (e.g., BCR-ABL T315I) Library->Screening Hit Hit Compound Identified Screening->Hit

Caption: Drug discovery workflow using the target molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is crucial. The following guidelines are synthesized from safety data sheets for closely related amino-indazole compounds.

Hazard Identification:

  • Harmful if swallowed.[8][9]

  • Causes skin irritation.[8][9]

  • Causes serious eye irritation.[8][9]

  • May cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10]

First Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[10][11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[10][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][11]

  • Ingestion: If swallowed, call a poison center or physician. Rinse mouth.[10][11]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Store under an inert atmosphere to maintain product quality, as the compound may be air-sensitive.[10]

References

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-iodo-1H-indazol-4-amine (CAS 885521-28-8): A Cornerstone Intermediate in Modern Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the indazole nucleus has emerged as a "privileged scaffold."[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a rigid framework capable of forming critical hydrogen bond interactions with the hinge region of protein kinases. Within this important class of molecules, This compound (CAS No. 885521-28-8) stands out as a high-value, strategically functionalized intermediate. Its specific arrangement of an amino group at the 4-position and an iodine atom at the 3-position provides two orthogonal chemical handles, enabling chemists to elaborate the core structure into complex and highly potent kinase inhibitors. This guide provides an in-depth analysis of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Handling Properties

Accurate characterization and proper handling are foundational to the successful application of any chemical intermediate. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 885521-28-8[3][4][5][6]
Molecular Formula C₇H₆IN₃[3][4]
Molecular Weight 259.05 g/mol [3][4]
Appearance White to pale yellow or brown solid/powder[7][8]
Purity Typically ≥95% - 97%[5][9]
Solubility Soluble in organic solvents like ethanol and dimethylformamide (DMF); sparingly soluble in water.[7][8]
Storage Conditions Keep in a dark place under an inert atmosphere, store at 2-8°C.[3][4]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically begins with the commercially available precursor, 1H-indazol-4-amine. The core of the synthesis is a regioselective iodination at the C3 position of the indazole ring.

Synthetic Pathway Overview

The most direct route involves the electrophilic iodination of 1H-indazol-4-amine. The choice of iodinating agent and reaction conditions is critical to achieving high regioselectivity and yield.

  • Starting Material : The synthesis commences with 1H-indazol-4-amine (CAS 41748-71-4).[10] This precursor possesses an electron-donating amino group that, along with the pyrazole ring's electronics, directs electrophilic substitution.

  • Iodination : The key transformation is the introduction of an iodine atom at the C3 position. This is typically achieved using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or sodium bicarbonate. The base serves a dual purpose: it deprotonates the N1-H of the indazole, increasing the electron density of the ring system and making it more susceptible to electrophilic attack. It also neutralizes the hydrogen iodide (HI) byproduct formed during the reaction. The solvent of choice is often a polar aprotic solvent like DMF, which effectively solubilizes the reactants.[11]

Causality Behind Experimental Choices:

  • Regioselectivity : The C3 position of the 1H-indazole ring is electronically activated and sterically accessible, making it the preferred site for electrophilic attack over other positions on the benzene ring, which are less activated.

  • Base : A moderately strong base like KOH is sufficient to deprotonate the indazole N-H without causing unwanted side reactions.

  • Inert Atmosphere : While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions, ensuring higher purity of the final product.

Visualizing the Synthesis Workflow

G cluster_0 Synthesis of this compound A 1H-Indazol-4-amine (Starting Material) B Iodination Reaction A->B  I₂, KOH  DMF, RT C Work-up & Isolation B->C  Aqueous Quench  (e.g., Na₂S₂O₃) D Purification (Recrystallization or Chromatography) C->D  Crude Solid E This compound (Final Product) D->E  Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for potent kinase inhibitors. The 4-amino group acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket, while the 3-iodo group serves as a perfect handle for introducing diversity via metal-catalyzed cross-coupling reactions.

Role as a Hinge-Binding Fragment

Structure-based drug design has revealed that the 3-aminoindazole moiety is an excellent bioisostere for other hinge-binding motifs, such as aminopyrazoles or even phenols, offering comparable biological activity with potentially improved pharmacokinetic properties.[12][13]

Key Chemical Transformations
  • Sonogashira Coupling : The C3-iodo group readily participates in palladium-catalyzed Sonogashira coupling with terminal alkynes. This reaction is instrumental in creating inhibitors like AKE-72, a potent pan-BCR-ABL inhibitor that overcomes the T315I "gatekeeper" mutation responsible for imatinib resistance in chronic myeloid leukemia (CML).[14][15][16]

  • Suzuki and Stille Coupling : The iodo group can be coupled with boronic acids/esters (Suzuki) or organostannanes (Stille) to introduce aryl or heteroaryl groups, expanding the chemical space and targeting different regions of the kinase active site.

  • Amide Bond Formation : The 4-amino group can be acylated to form amides or participate in the formation of ureas, as seen in the development of ABT-869 (Linifanib), a multitargeted receptor tyrosine kinase (RTK) inhibitor targeting VEGFR and PDGFR.[12]

Representative Kinase Inhibitors Derived from the Scaffold
Compound NameTarget Kinase(s)Therapeutic AreaKey Coupling Reaction at C3Reference
Linifanib (ABT-869) VEGFR, PDGFROncology (Anti-angiogenesis)Suzuki Coupling (precursor)[12]
AKE-72 Pan-BCR-ABL (incl. T315I)Oncology (CML)Sonogashira Coupling[14][15][16]
N-4-Pyrimidinyl-1H-indazol-4-amine derivatives Lck (Lymphocyte-specific kinase)Immunology, OncologyN/A (Focus on C4)[13]

Visualizing the Role in Kinase Inhibition

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Indazole-Based Inhibitor hinge Hinge Region (e.g., Alanine, Methionine) gatekeeper Gatekeeper Residue (e.g., T315) d_pocket Deep Hydrophobic Pocket core 3-R-1H-indazol-4-amine Core amino 4-NH₂ Group amino->hinge H-Bond (Key Interaction) r_group R-Group (from coupling at C3-Iodo) r_group->d_pocket van der Waals Interactions

Caption: Interaction model of an indazole inhibitor within a kinase active site.

Analytical Characterization Protocol

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in subsequent synthetic steps.

Standard Analytical Workflow

G cluster_workflow Analytical Workflow sample Synthesized Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Structural Elucidation ms Mass Spectrometry (LC-MS or HRMS) sample->ms Molecular Weight hplc HPLC / UPLC sample->hplc Purity Assessment pass Sample Confirmed (Identity & Purity >95%) nmr->pass ms->pass hplc->pass

Caption: A typical analytical workflow for quality control of the title compound.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) : The spectrum is expected to show distinct signals for the aromatic protons. The proton at C7 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a triplet (or doublet of doublets), all within the range of δ 6.5-7.5 ppm. The broad singlet for the N1-H proton would be downfield (δ > 12 ppm), and the amino (-NH₂) protons would appear as a broad singlet around δ 5.0-6.0 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆) : The spectrum will show 7 distinct carbon signals. The iodinated carbon (C3) will be significantly shifted to a higher field (lower ppm value, ~80-90 ppm) compared to a non-iodinated C3. The other aromatic carbons will appear in the typical δ 100-150 ppm range.

  • Mass Spectrometry (ESI+) : The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 259.9 to 260.0.[17] High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₇IN₃⁺.

Self-Validating Experimental Protocol: Sonogashira Coupling

This protocol describes a representative Sonogashira coupling reaction, a cornerstone application for this intermediate. The inclusion of justifications for each step serves as a self-validating system for achieving a successful outcome.

Objective : To synthesize a 3-alkynyl-1H-indazol-4-amine derivative.

StepProcedureRationale & Trustworthiness Check
1. Setup To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).Rationale : The flask must be dry to prevent moisture from interfering with the catalytic cycle. The palladium complex is the primary catalyst, and copper(I) iodide acts as a co-catalyst to facilitate the formation of the copper(I) acetylide intermediate. Using a pre-catalyst like Pd(PPh₃)₂Cl₂ is often more reliable than generating the active Pd(0) species in situ.
2. Inerting Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.Rationale : The Pd(0) active species is oxygen-sensitive and can be deactivated through oxidation. This inerting step is critical to preserve catalyst activity throughout the reaction, ensuring complete conversion.
3. Reagents Add a suitable solvent (e.g., a 2:1 mixture of DMF and triethylamine). Add the terminal alkyne (1.2 eq).Rationale : DMF is a polar aprotic solvent that solubilizes the reactants. Triethylamine (or another amine base like diisopropylamine) is essential; it acts as both a base to neutralize the HI byproduct and as a solvent. The slight excess of the alkyne ensures the complete consumption of the more valuable iodo-indazole starting material.
4. Reaction Stir the mixture at room temperature (or heat gently to 40-60 °C if the reaction is sluggish) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.Rationale : Most Sonogashira couplings with iodoarenes are efficient at room temperature. Gentle heating can accelerate the reaction but may also lead to side products (e.g., Glaser coupling of the alkyne) if overheated. Monitoring ensures the reaction is stopped upon completion, preventing degradation.
5. Work-up Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.Rationale : The aqueous NH₄Cl wash removes the amine base and sequesters the copper catalyst as a soluble complex. The brine wash removes residual water from the organic layer.
6. Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.Rationale : Drying the organic layer is crucial before solvent removal. Column chromatography is typically required to separate the desired product from residual starting materials, the catalyst, and any side products, yielding the pure compound for further use.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully positioned functional groups provide a robust and versatile platform for the synthesis of next-generation targeted therapeutics. For researchers in drug discovery, a thorough understanding of its properties, synthesis, and reactivity is not merely advantageous—it is essential for unlocking its full potential in the rational design of novel and effective medicines.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The spectroscopic data presented in this guide are predicted and not experimentally determined. As of January 2026, publicly accessible, peer-reviewed spectral data for 3-iodo-1H-indazol-4-amine (CAS 885521-28-8) is unavailable. This guide has been developed for informational and research purposes, providing theoretical values and interpretations based on established principles of spectroscopic analysis and data from structurally related compounds.

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a core component in a variety of pharmacologically active agents. The precise substitution pattern, featuring an iodine atom at the 3-position and an amine group at the 4-position, imparts unique physicochemical properties that are critical for its role as a synthetic intermediate or a potential bioactive molecule. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, offering a foundational reference for researchers in the field.

Molecular Structure and Analysis Workflow

A clear understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data. The workflow for characterization follows a logical progression from determining the molecular formula and mass to elucidating the specific connectivity and functional groups.

cluster_M Molecular Structure & Numbering cluster_W Spectroscopic Analysis Workflow mol This compound C₇H₆IN₃ mol_img caption1 Figure 1. Structure of this compound. MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework IR->NMR Final Structural Confirmation NMR->Final

Caption: A visual representation of the molecular structure of this compound and the typical workflow for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for both ¹H and ¹³C NMR are detailed below. The numbering convention used for the indazole ring is standard.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the N-H proton of the indazole ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-56.8 - 7.0Doublet (d)J = 7.5 - 8.5Upfield due to the electron-donating effect of the adjacent NH₂ group.
H-67.1 - 7.3Triplet (t)J = 7.5 - 8.5Shows coupling to both H-5 and H-7.
H-76.6 - 6.8Doublet (d)J = 7.5 - 8.5Shifted upfield relative to a typical indazole due to the through-space effect of the NH₂ group.
NH₂4.5 - 5.5Broad Singlet (br s)-Chemical shift can vary with concentration and solvent. This signal will be exchangeable with D₂O.
NH (Indazole)12.5 - 13.5Broad Singlet (br s)-The acidic proton of the indazole ring, typically downfield. Also exchangeable with D₂O.

Causality Behind Predictions: The electron-donating amino group at C-4 is expected to shield the protons on the benzene ring, causing their signals to appear at a higher field (lower ppm) compared to unsubstituted indazole. The relative positions (H-5, H-6, H-7) are predicted based on typical aromatic coupling patterns. The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C-385 - 95The carbon bearing the iodine atom is expected to be significantly shielded (upfield shift) due to the "heavy atom effect".
C-4140 - 145The carbon attached to the electron-donating amino group will be deshielded.
C-5110 - 115Shielded by the adjacent amino group.
C-6125 - 130A typical aromatic carbon signal.
C-7105 - 110Shielded by the amino group at C-4.
C-3a140 - 145Bridgehead carbon, typically deshielded.
C-7a120 - 125Bridgehead carbon.

Expertise in Interpretation: The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the C-3 carbon. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding of the directly attached carbon nucleus. This peak would be a key identifier for confirming the position of the iodine atom.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often a good choice for indazole derivatives as it allows for the observation of the exchangeable NH protons.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Angle: A 30-45° pulse is common to allow for faster repetition rates.[1]

    • Acquisition Time: 2-4 seconds.[2]

    • Relaxation Delay (D1): 1-2 seconds.[2]

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled for singlet peaks.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[2]

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₇H₆IN₃

  • Molecular Weight: 259.05 g/mol

  • Monoisotopic Mass: 258.9606 Da

  • Predicted [M+H]⁺: 259.9684 Da

Trustworthiness through Self-Validation: The presence of iodine provides a highly characteristic isotopic pattern that is not present in this molecule, as iodine is monoisotopic (¹²⁷I). The key validation in the mass spectrum would be the accurate mass measurement of the molecular ion, which should match the calculated value for C₇H₆IN₃ to within a few parts per million.

Predicted Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer would likely proceed through characteristic losses of small molecules or radicals.

M [M+H]⁺ m/z = 259.97 F1 [M+H - I]⁺ m/z = 132.99 M->F1 - I• F2 [M+H - NH₃]⁺ m/z = 242.94 M->F2 - NH₃ F3 [M+H - HCN]⁺ m/z = 232.96 M->F3 - HCN

Caption: A simplified predicted fragmentation pathway for this compound in ESI-MS.

Causality in Fragmentation:

  • Loss of an Iodine Radical (I•): The C-I bond is relatively weak and can cleave to lose an iodine radical, resulting in a fragment with m/z ≈ 133.

  • Loss of Ammonia (NH₃): The amino group could be lost as a neutral ammonia molecule, leading to a fragment at m/z ≈ 243.

  • Loss of Hydrogen Cyanide (HCN): Heterocyclic rings containing nitrogen often undergo fragmentation with the loss of HCN, which would give a fragment at m/z ≈ 233.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[3] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.[4]

  • Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is ideal.[5]

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

    • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.[5]

    • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

    • Calibration: The instrument should be calibrated with a known standard to ensure high mass accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data
Wavenumber (cm⁻¹) Vibration Intensity Notes
3450 - 3300N-H Stretch (Amine)MediumPrimary amines typically show two bands in this region (asymmetric and symmetric stretching).[6] These may be sharp.
3300 - 3100N-H Stretch (Indazole)Medium, BroadThe N-H stretch of the indazole ring, often broadened due to hydrogen bonding.
3100 - 3000C-H Stretch (Aromatic)MediumCharacteristic of C-H bonds on the benzene ring.[7]
1620 - 1580N-H Bend (Amine)MediumThe scissoring vibration of the primary amine.
1580 - 1450C=C Stretch (Aromatic)Medium to StrongMultiple bands are expected in this region due to the vibrations of the aromatic ring system.[7]
1350 - 1250C-N Stretch (Aromatic Amine)Medium to StrongStretching vibration of the bond between the aromatic ring and the nitrogen of the amine.
850 - 750C-H Bend (Aromatic)StrongOut-of-plane bending vibrations that can be indicative of the substitution pattern on the benzene ring.
600 - 500C-I StretchWeak to MediumThe carbon-iodine bond vibration is expected in the far-IR region.

Interpretation Insights: The most diagnostic peaks in the IR spectrum would be the N-H stretching bands above 3100 cm⁻¹. The presence of multiple peaks in the 3300-3450 cm⁻¹ range would strongly suggest a primary amine, while the broader absorption around 3100-3300 cm⁻¹ would be characteristic of the indazole N-H. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to this molecule.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water.[8]

    • Grind 1-2 mg of this compound with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

  • Pellet Formation:

    • Place the powder mixture into a pellet press die.

    • Apply several tons of pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.[9]

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, MS, and IR data, along with their interpretations, offer a robust framework for researchers to identify and characterize this compound. The ¹H and ¹³C NMR spectra are expected to reveal the detailed carbon-hydrogen framework, with the C-I bond causing a characteristic upfield shift in the ¹³C spectrum. Mass spectrometry will confirm the molecular weight and elemental composition, with a predictable fragmentation pattern. Infrared spectroscopy will identify the key functional groups, notably the primary amine and the indazole N-H moiety. The provided experimental protocols offer standardized methods for obtaining high-quality spectral data. While this guide is based on established principles, experimental verification remains the gold standard for structural elucidation.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 3-iodo-1H-indazol-4-amine, a key heterocyclic building block in modern medicinal chemistry. While the specific historical discovery of this compound is not extensively documented, its significance has grown in tandem with the development of targeted cancer therapies. This guide details its synthesis, physicochemical properties, and critical role as a precursor to potent kinase inhibitors, including the FDA-approved drug Axitinib and the promising pan-BCR-ABL inhibitor AKE-72. Detailed experimental protocols, mechanistic insights, and an exploration of the relevant signaling pathways are provided for researchers, scientists, and drug development professionals.

Introduction: The Indazole Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. The structural rigidity of the indazole core, combined with its capacity for various substitutions, allows for the fine-tuning of steric and electronic properties to optimize drug-target interactions.

The subject of this guide, this compound, has emerged as a particularly valuable intermediate. The strategic placement of the iodo group at the 3-position provides a versatile handle for carbon-carbon bond-forming reactions, such as the Sonogashira and Suzuki couplings, enabling the introduction of diverse functionalities. The amino group at the 4-position plays a crucial role in establishing key hydrogen bonding interactions with the hinge region of various protein kinases, a common feature of many kinase inhibitors. Furthermore, the 4-amino-indazole moiety can act as a bioisostere for other functional groups, such as phenols, offering improved pharmacokinetic properties.

Synthesis and Characterization

The synthesis of this compound has been approached through multi-step sequences, often starting from readily available substituted benzonitriles. A notable and well-documented route begins with 2,6-difluorobenzonitrile, as detailed in Chinese patent CN102690233A[1].

Synthetic Pathway from 2,6-Difluorobenzonitrile

This synthetic approach involves a three-step process: amination, Sandmeyer-type iodination, and finally, cyclization to form the indazole ring.

Synthesis_of_this compound 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile 2-Amino-6-fluorobenzonitrile 2-Amino-6-fluorobenzonitrile 2,6-Difluorobenzonitrile->2-Amino-6-fluorobenzonitrile Ammonia water, 100°C 2-Fluoro-6-iodobenzonitrile 2-Fluoro-6-iodobenzonitrile 2-Amino-6-fluorobenzonitrile->2-Fluoro-6-iodobenzonitrile 1. t-Butyl nitrite, Acetonitrile, 60°C 2. Cuprous iodide This compound This compound 2-Fluoro-6-iodobenzonitrile->this compound Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-fluorobenzonitrile

  • Procedure: In a pressure vessel, 2,6-difluorobenzonitrile is treated with aqueous ammonia. The vessel is sealed and heated to 100°C with stirring overnight[1].

  • Rationale: This nucleophilic aromatic substitution reaction replaces one of the fluorine atoms with an amino group. The reaction is driven by the strong electron-withdrawing nature of the nitrile group and the ortho-para directing effect of the fluorine atoms. The use of a sealed vessel and elevated temperature is necessary to achieve a sufficient reaction rate.

Step 2: Synthesis of 2-Fluoro-6-iodobenzonitrile

  • Procedure: 2-Amino-6-fluorobenzonitrile is dissolved in acetonitrile. Tert-butyl nitrite is added, and the mixture is heated to 60°C. Subsequently, cuprous iodide is added to the reaction mixture[1].

  • Rationale: This is a Sandmeyer-type reaction. The tert-butyl nitrite acts as a diazotizing agent, converting the primary amino group into a diazonium salt. The diazonium group is an excellent leaving group and is subsequently displaced by iodide from cuprous iodide to yield the iodo-substituted benzonitrile.

Step 3: Synthesis of this compound

  • Procedure: 2-Fluoro-6-iodobenzonitrile is refluxed with hydrazine hydrate in ethanol for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound as a yellow solid[1].

  • Rationale: This is the crucial indazole ring-forming step. Hydrazine acts as a binucleophile. The reaction likely proceeds via an initial nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular nucleophilic aromatic substitution where the other nitrogen of the hydrazine displaces the fluorine atom, leading to cyclization.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₇H₆IN₃
Molecular Weight 259.05 g/mol
Appearance Yellow solid
CAS Number 885521-28-8

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing iodo and pyrazole moieties. An exchangeable proton signal for the N-H of the indazole ring and the NH₂ protons of the amino group would also be present.

  • ¹³C NMR (DMSO-d₆): The spectrum would display seven distinct carbon signals corresponding to the bicyclic core. The carbon bearing the iodine atom (C3) would exhibit a characteristic upfield shift due to the heavy atom effect.

  • Mass Spectrometry (ESI+): An [M+H]⁺ peak at m/z 260.0 is expected.

Application in Drug Development: A Gateway to Kinase Inhibitors

The utility of this compound is most prominently demonstrated by its role as a key intermediate in the synthesis of several clinically important and investigational kinase inhibitors. The 3-iodo group serves as a strategic point for introducing the pharmacophoric side chains that define the target specificity of these drugs.

Axitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Axitinib (Inlyta®) is an FDA-approved oral medication for the treatment of advanced renal cell carcinoma[2]. It is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3[3][4]. By inhibiting these receptors, Axitinib blocks angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis[5]. Axitinib also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor (c-KIT)[2][3].

The synthesis of Axitinib utilizes this compound as a core building block, although in many reported syntheses, a related intermediate, 6-iodo-1H-indazole, is used, with the functional groups being manipulated in subsequent steps.

AKE-72: A Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. While tyrosine kinase inhibitors (TKIs) like imatinib are effective, resistance, particularly due to the T315I "gatekeeper" mutation, remains a clinical challenge.

AKE-72 is a diarylamide 3-aminoindazole derivative that has been developed as a potent pan-BCR-ABL inhibitor, including activity against the imatinib-resistant T315I mutant. The synthesis of AKE-72 involves the Sonogashira coupling of an ethynyl-functionalized diarylamide with this compound.

AKE-72_Synthesis This compound This compound AKE-72 AKE-72 This compound->AKE-72 Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N, DMF) Ethynyl-diarylamide Ethynyl-diarylamide Ethynyl-diarylamide->AKE-72

Caption: Final step in the synthesis of AKE-72.

Targeted Signaling Pathways

Derivatives of this compound, such as Axitinib and AKE-72, exert their therapeutic effects by inhibiting specific protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR, PDGFR, and c-KIT Signaling Inhibition by Axitinib

Axitinib primarily targets VEGFRs, which are crucial for angiogenesis. It also inhibits PDGFR and c-KIT, which are involved in tumor growth and proliferation.

Axitinib_Signaling cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling VEGFR VEGFR RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK VEGFR->RAS_RAF_MEK_ERK Grb2/Sos PI3K_AKT_mTOR PI3K_AKT_mTOR VEGFR->PI3K_AKT_mTOR PLCγ Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR c-KIT c-KIT c-KIT->RAS_RAF_MEK_ERK c-KIT->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Axitinib Axitinib Axitinib->VEGFR Axitinib->PDGFR Axitinib->c-KIT

Caption: Inhibition of VEGFR, PDGFR, and c-KIT signaling by Axitinib.

BCR-ABL Signaling Inhibition by AKE-72

AKE-72 is designed to inhibit the constitutively active BCR-ABL kinase, thereby blocking the downstream signaling pathways that lead to uncontrolled cell growth and survival in CML.

AKE-72_Signaling cluster_downstream_bcr_abl Downstream Signaling BCR-ABL BCR-ABL RAS_RAF_MEK_ERK_bcr RAS_RAF_MEK_ERK_bcr BCR-ABL->RAS_RAF_MEK_ERK_bcr Grb2/Sos PI3K_AKT_mTOR_bcr PI3K_AKT_mTOR_bcr BCR-ABL->PI3K_AKT_mTOR_bcr JAK_STAT JAK_STAT BCR-ABL->JAK_STAT AKE-72 AKE-72 AKE-72->BCR-ABL Proliferation_bcr Proliferation RAS_RAF_MEK_ERK_bcr->Proliferation_bcr Survival_bcr Survival PI3K_AKT_mTOR_bcr->Survival_bcr JAK_STAT->Survival_bcr

References

Unlocking the Therapeutic Promise of 3-iodo-1H-indazol-4-amine: A Technical Guide to Investigating its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for exploring the potential biological activities of the novel compound, 3-iodo-1H-indazol-4-amine. As a Senior Application Scientist, the following sections synthesize foundational knowledge with actionable experimental strategies, empowering your research and development endeavors. We will delve into the rationale behind its design, hypothesize its most likely molecular targets, and provide detailed protocols for its validation.

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry for its versatile biological activities. This "privileged scaffold" is present in numerous clinically approved drugs and investigational compounds, demonstrating a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and notably, anticancer effects.

The indazole nucleus can interact with a variety of biological targets, often by mimicking the purine core of ATP, thus interfering with the function of ATP-dependent enzymes. Several successful drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole scaffold, underscoring its importance in the development of targeted therapies. The specific substitution pattern on the indazole ring plays a crucial role in determining the compound's pharmacological profile.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent.

PropertyValueSource
CAS Number 885521-28-8[1]
Molecular Formula C₇H₆IN₃[1]
Molecular Weight 259.05 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Solubility To be determined experimentally
Lipophilicity (LogP) To be determined experimentally

Hypothesized Biological Targets and Mechanisms of Action

Based on the structural features of this compound, we can formulate informed hypotheses about its potential biological activities.

The 3-aminoindazole Moiety: A Key to Kinase Inhibition

The 3-aminoindazole substructure is a well-established pharmacophore for potent kinase inhibition. This moiety can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent and selective inhibition. Numerous studies have demonstrated that 3-aminoindazole derivatives can effectively target a range of kinases involved in cancer cell proliferation, survival, and angiogenesis.[2][3][4][5]

The Role of the Iodine Atom: Halogen Bonding and Enhanced Affinity

The presence of an iodine atom at the 3-position is a deliberate design choice that could significantly enhance the compound's biological activity. Iodine, being a large and polarizable halogen, can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms like oxygen and nitrogen in the protein backbone or side chains. This can provide an additional anchoring point within the target's binding site, leading to increased affinity and selectivity.

Potential Kinase Targets

Given the above, this compound is a strong candidate for being a kinase inhibitor. Potential targets include, but are not limited to:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process for tumor growth and metastasis.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and differentiation.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant signaling is implicated in various cancers.

  • Src Family Kinases: A family of non-receptor tyrosine kinases that play roles in cell proliferation, differentiation, and survival.

  • Aurora Kinases: Serine/threonine kinases essential for mitotic progression.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anti-cancer effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound This compound Compound->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Proposed Experimental Validation Workflow

A systematic and logical experimental workflow is crucial for validating the hypothesized biological activities of this compound.

G start Start: this compound invitro_kinase In Vitro Kinase Assays (Panel of Kinases) start->invitro_kinase cell_proliferation Cell Proliferation Assays (e.g., MTT on Cancer Cell Lines) start->cell_proliferation docking Molecular Docking Studies invitro_kinase->docking apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) cell_proliferation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_proliferation->cell_cycle target_validation Target Validation in Cells (e.g., Western Blot for Phospho-kinases) apoptosis->target_validation cell_cycle->target_validation lead_optimization Lead Optimization target_validation->lead_optimization docking->lead_optimization

Caption: Proposed experimental workflow for validating the biological activity of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.

Protocol: A common method is a fluorescence-based assay.[6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare ATP and substrate (a specific peptide for each kinase) solutions in assay buffer.

    • Prepare the kinase solution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound solution at various concentrations to the wells.

    • Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add a detection reagent that specifically recognizes the phosphorylated substrate.

  • Data Analysis:

    • Measure the fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

Protocol: [7][8][9]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound.

    • Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.

Protocol: [10][11][12][13][14]

  • Cell Treatment:

    • Treat cells with this compound at its GI₅₀ concentration for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Protocol: [15][16][17][18]

  • Cell Treatment:

    • Treat cells with the compound at its GI₅₀ concentration for 24 hours.

  • Cell Fixation and Staining:

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the fixed cells with PBS and treat with RNase A.

    • Stain the cells with propidium iodide.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Molecular Docking

Objective: To predict the binding mode of this compound within the ATP-binding pocket of its target kinases and to rationalize the observed structure-activity relationships.

Protocol: [19][20][21][22][23]

  • Preparation of the Protein and Ligand:

    • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of this compound.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use a docking program (e.g., AutoDock, GOLD) to dock the ligand into the binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and scoring functions.

    • Visualize the interactions between the ligand and the protein, including hydrogen bonds and halogen bonds.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. Its structural features, namely the 3-aminoindazole core and the iodine substituent, strongly suggest a potential role as a potent kinase inhibitor. The experimental workflow outlined in this guide provides a robust framework for systematically evaluating its biological activity, from initial in vitro screening to cellular mechanism of action studies and in silico modeling. The successful execution of these experiments will provide crucial insights into the therapeutic potential of this compound and guide future lead optimization efforts.

References

The 3-iodo-1H-indazol-4-amine Scaffold: A Technical Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Core in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, remain high-priority targets in modern drug discovery, particularly in oncology.[1][2] The indazole moiety has emerged as a "privileged scaffold" in this arena, forming the core of numerous approved anticancer drugs such as Axitinib and Pazopanib.[1][2] Its success stems from its bioisosteric resemblance to the purine core of ATP, enabling it to form critical hydrogen bond interactions with the kinase hinge region, a conserved feature across the kinome.[3] This guide focuses on a specific, strategically functionalized derivative: 3-iodo-1H-indazol-4-amine . This scaffold offers a unique combination of features—a hinge-binding motif, a vector for covalent or halogen-bonding interactions (the 3-iodo group), and a primary amine for building out selectivity-driving moieties (the 4-amino group)—making it a compelling starting point for novel kinase inhibitor campaigns.

This document provides a technical framework for researchers, scientists, and drug development professionals to unlock the potential of this scaffold. We will delve into its synthesis, explore its mechanistic underpinnings as a kinase inhibitor, propose strategies for library development, and provide actionable experimental protocols for its evaluation.

The Scaffold Unveiled: Structural and Physicochemical Rationale

The this compound core is engineered for effective kinase targeting. Each substituent serves a distinct and critical purpose in molecular recognition:

  • The Indazole Core: The bicyclic system mimics the adenine ring of ATP. The N1-H and N2 atoms are perfectly positioned to act as hydrogen bond donor and acceptor, respectively, forming the canonical interaction with the kinase hinge backbone that anchors the inhibitor in the ATP-binding pocket.[3]

  • The 4-Amino Group: This primary amine serves as a crucial chemical handle. It provides a vector pointing towards the solvent-exposed region of the ATP pocket, allowing for the introduction of larger, more complex side chains via amide coupling or other chemistries. These modifications are paramount for dialing in potency and, critically, achieving selectivity against specific kinases.[4][5]

  • The 3-Iodo Group: The iodine atom at the C3 position is a key differentiator. Its role is multifaceted:

    • Halogen Bonding: Iodine is an excellent halogen bond donor.[6][7] This non-covalent interaction, where the electropositive crown of the iodine atom (the σ-hole) interacts with a Lewis base (like the backbone carbonyl oxygen of a protein), can significantly enhance binding affinity and specificity.[6][8][9][10]

    • Synthetic Handle: The carbon-iodine bond is a versatile site for transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), enabling rapid diversification and exploration of the chemical space around the scaffold.[11]

    • Steric Influence: The bulky iodine atom can be used to probe steric constraints within the ATP pocket, potentially disfavoring binding to certain off-target kinases and thus improving the selectivity profile.

Synthetic Strategy for this compound

A reliable synthesis of the core scaffold is the foundational first step. While multiple routes to substituted indazoles exist[12], a practical approach for 3-amino-4-iodo-indazole has been outlined in patent literature, starting from 2,6-difluorobenzonitrile.[13]

Workflow for Synthesis of 3-amino-4-iodo-indazole

A 2,6-Difluorobenzonitrile B 2-Amino-6-fluorobenzonitrile A->B  Ammonia Water, 100°C C 2-Fluoro-6-iodobenzonitrile B->C  1. Diazotization (t-butyl nitrite)  2. Cuprous Iodide D 3-Amino-4-iodo-1H-indazole C->D  Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic route to the core scaffold.[13]

Detailed Protocol:
  • Step 1: Amination. 2,6-difluorobenzonitrile is treated with ammonia water in a sealed vessel at elevated temperatures (e.g., 100°C) to yield 2-amino-6-fluorobenzonitrile.[13]

  • Step 2: Sandmeyer-type Iodination. The resulting 2-amino-6-fluorobenzonitrile undergoes diazotization (e.g., with tert-butyl nitrite in acetonitrile), followed by treatment with cuprous iodide to replace the amino group with iodine, affording 2-fluoro-6-iodobenzonitrile.[13]

  • Step 3: Indazole Ring Formation. The final cyclization is achieved by reacting 2-fluoro-6-iodobenzonitrile with hydrazine hydrate in a suitable solvent like ethanol under reflux conditions. The hydrazine displaces the fluorine and cyclizes to form the desired 3-amino-4-iodo-1H-indazole product.[13]

Mechanism of Action: Targeting the Kinase ATP Pocket

The this compound scaffold functions as an ATP-competitive inhibitor. Its binding mode can be hypothesized based on the well-understood interactions of other indazole-based inhibitors.[3][14]

Hypothetical Binding Mode in a Kinase ATP Pocket

cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold HINGE Hinge Region (e.g., Ala, Glu) GATEKEEPER Gatekeeper Residue HALOGEN_ACCEPTOR Halogen Bond Acceptor (e.g., C=O) SOLVENT_FRONT Solvent-Exposed Region INDAZOLE Indazole Core INDAZOLE->HINGE H-Bonds IODO 3-Iodo Group IODO->HALOGEN_ACCEPTOR Halogen Bond AMINO 4-Amino Group R_GROUP R-Group (for Selectivity) AMINO->R_GROUP R_GROUP->SOLVENT_FRONT Van der Waals / H-Bonds

Caption: Key inhibitor-kinase interactions.

  • Hinge Binding: The indazole N1-H and N2 atoms form two or three hydrogen bonds with the backbone of the hinge region, anchoring the molecule.[3]

  • Halogen Bonding: The 3-iodo group is positioned to form a halogen bond with a backbone carbonyl or other Lewis basic residue near the "gatekeeper" residue, enhancing affinity.[6][9]

  • Selectivity Pockets: The 4-amino group serves as an attachment point for a moiety ("R-Group") that extends into the more variable, solvent-exposed region of the active site. The chemical nature of this R-group is the primary driver of selectivity for a specific kinase target.[4]

Library Development and SAR Exploration

The true power of the this compound scaffold lies in its potential for rapid and strategic library development. A typical drug discovery workflow would involve synthesizing a focused library of analogues and screening them to build a structure-activity relationship (SAR).[15][16]

Drug Discovery Workflow from Scaffold

A Scaffold Synthesis (this compound) B Library Synthesis (Amide Coupling @ C4) A->B C Primary Biochemical Screen (e.g., ADP-Glo) B->C D Hit Confirmation & IC50 Determination C->D E Secondary Cellular Screen (e.g., Cell Proliferation) D->E F SAR Analysis & Iterative Design E->F F->B  Next Generation Library G Lead Optimization (ADME, Selectivity) F->G H In Vivo Studies G->H

Caption: A typical kinase inhibitor discovery cascade.

The primary point of diversification is the 4-amino group. By coupling a library of carboxylic acids to this amine, a wide range of chemical space can be explored.

Position of ModificationExample MoietyDesign RationalePredicted Outcome
C4-Amine Phenylacetic acidIntroduce a simple aromatic ring to probe a hydrophobic pocket.Baseline potency, initial SAR.
C4-Amine (4-(4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acidPrivileged fragment for improving solubility and cell permeability; targets specific pockets in kinases like ABL.[17]Increased potency and cellular activity.
C4-Amine N-(2-fluoro-5-methylphenyl)urea (via isocyanate)Mimics the urea hinge-binding motif found in inhibitors like Sorafenib.Potentially altered kinase selectivity profile.[4]
C3-Iodo Phenylacetylene (via Sonogashira coupling)Replaces halogen bond with a rigid linker to access deeper pockets.[5][16]May shift target profile; potentially overcome resistance mutations.
C6-Position 4-Fluorophenylboronic acid (via Suzuki coupling on a 6-bromo precursor)Modulate electronics and explore additional interactions in the back pocket.[3]Improved potency and/or selectivity.

Experimental Protocols for Scaffold Validation

Validating the activity of newly synthesized compounds is critical. This involves a tiered approach, starting with a simple, robust biochemical assay and progressing to more complex cell-based models.[18][19][20]

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay suitable for high-throughput screening.[21][22]

Objective: To determine the in vitro IC50 value of a test compound against a purified kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include DMSO-only wells for 100% activity control and wells with no enzyme for background.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, substrate, and ATP at 2x the final desired concentration.

    • Prepare a 2x enzyme solution in kinase buffer.

    • Add 5 µL of the 2x kinase solution to the wells containing the compound.

    • Initiate the reaction by adding 5 µL of the 2x ATP/substrate mix. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.[23]

Protocol 2: Secondary Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.[19][24]

Objective: To measure the effect of a test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line whose growth is dependent on the target kinase.

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compound dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • White, clear-bottom 96-well cell culture plates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Calculate the percent viability relative to the vehicle control and plot it against the logarithm of the compound concentration. Fit the data to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its constituent parts are rationally designed to engage with critical features of the kinase ATP binding site. The strategic placement of the iodo and amino groups provides medicinal chemists with versatile handles for rapid library synthesis and systematic SAR exploration. By employing a tiered screening approach, from robust biochemical assays to relevant cell-based models, researchers can efficiently identify potent and selective lead compounds. Future work should focus on leveraging the C3-iodo group for advanced cross-coupling chemistries and exploring a diverse range of substituents at the C4-amino position to build highly selective inhibitors against clinically relevant kinase targets.

References

Methodological & Application

Application Note: A Validated Synthetic Pathway for 3-iodo-1H-indazol-4-amine from 2,6-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-iodo-1H-indazol-4-amine is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic placement of the amino and iodo functionalities allows for diverse downstream derivatization via cross-coupling and amidation reactions. This application note provides a comprehensive, step-by-step guide for the multi-step synthesis of this compound, commencing from the readily available and cost-effective starting material, 2,6-dichlorobenzonitrile. The described pathway involves a logical sequence of nitration, reduction, cyclization, dehalogenation, and regioselective iodination. Each step is accompanied by a detailed protocol, mechanistic insights, and a discussion of the rationale behind the chosen experimental conditions, ensuring scientific robustness and reproducibility for researchers in drug discovery and process development.

Overall Synthetic Strategy

The transformation of 2,6-dichlorobenzonitrile into this compound is achieved through a five-step synthetic sequence. The strategy is designed to first install the requisite C4-amino functionality on the benzene ring before constructing the indazole core and performing the final C3-iodination. This approach ensures high regiochemical control throughout the synthesis.

G A 2,6-Dichlorobenzonitrile B 2,6-Dichloro-4-nitrobenzonitrile (Intermediate 1) A->B Step 1: Nitration C 4-Amino-2,6-dichlorobenzonitrile (Intermediate 2) B->C Step 2: Reduction D 7-Chloro-1H-indazol-4-amine (Intermediate 3) C->D Step 3: Cyclization E 1H-Indazol-4-amine (Intermediate 4) D->E Step 4: Dechlorination F This compound (Final Product) E->F Step 5: Iodination

Diagram 1: Overall synthetic workflow from 2,6-dichlorobenzonitrile.

Synthesis of Key Intermediates

This section details the preparation of the crucial precursors required for the final product.

Step 1: Nitration of 2,6-Dichlorobenzonitrile (Formation of Intermediate 1)

Scientific Rationale: The first step involves introducing a nitro group onto the aromatic ring, which will serve as a precursor to the C4-amino group. The two electron-withdrawing chloro groups direct electrophilic substitution to the meta-positions (C3, C4, C5). Due to steric hindrance from the adjacent chloro groups, nitration is favored at the C4 position. A standard nitrating mixture of nitric acid and sulfuric acid is employed.

Protocol:

  • To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (5.0 equiv.) and cool the flask to 0 °C in an ice-water bath.

  • Slowly add 2,6-dichlorobenzonitrile (1.0 equiv.) to the cooled sulfuric acid with stirring until fully dissolved.

  • Add a mixture of concentrated nitric acid (1.2 equiv.) and concentrated sulfuric acid (2.0 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 2,6-dichloro-4-nitrobenzonitrile, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction to 4-Amino-2,6-dichlorobenzonitrile (Formation of Intermediate 2)

Scientific Rationale: The nitro group of Intermediate 1 is reduced to a primary amine. While various methods exist, reduction using tin(II) chloride in an acidic medium (e.g., concentrated HCl) is effective and common for nitroarenes, proceeding efficiently under mild conditions.

Protocol:

  • In a round-bottom flask, suspend 2,6-dichloro-4-nitrobenzonitrile (1.0 equiv.) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv.) to the suspension.

  • Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-amino-2,6-dichlorobenzonitrile.

Indazole Ring Formation and Final Iodination

Step 3: Cyclization to 7-Chloro-1H-indazol-4-amine (Formation of Intermediate 3)

Scientific Rationale: This crucial step involves the construction of the indazole ring. The reaction of an ortho-halobenzonitrile with hydrazine is a classic method for indazole synthesis.[1][2] Hydrazine acts as a binucleophile. One nitrogen atom first displaces the chloro group at the C2 position via a nucleophilic aromatic substitution (SNAr) mechanism. The second nitrogen atom then attacks the electrophilic carbon of the nitrile group in an intramolecular cyclization to form the pyrazole ring fused to the benzene core.

G cluster_0 Mechanism of Indazole Formation Start 4-Amino-2,6-dichlorobenzonitrile + H₂N-NH₂ Int1 SₙAr Intermediate Start->Int1 1. Nucleophilic Attack (SₙAr) Int2 Hydrazinyl Intermediate Int1->Int2 2. Loss of Cl⁻ Int3 Cyclized Intermediate Int2->Int3 3. Intramolecular Attack on Nitrile Product 7-Chloro-1H-indazol-4-amine (Tautomerization) Int3->Product 4. Proton Transfer

Diagram 2: Plausible mechanism for hydrazine-mediated cyclization.

Protocol:

  • Dissolve 4-amino-2,6-dichlorobenzonitrile (1.0 equiv.) in a suitable solvent such as n-butanol or 2-ethoxyethanol.

  • Add hydrazine monohydrate (3.0-5.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux (120-140 °C) for 12-24 hours. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford 7-chloro-1H-indazol-4-amine.

Step 4: Dechlorination to 1H-Indazol-4-amine (Formation of Intermediate 4)

Scientific Rationale: The final intermediate is obtained by removing the C7-chloro group. Catalytic hydrogenation is an efficient method for the hydrogenolysis of aryl chlorides. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation. A base, such as triethylamine or sodium acetate, is often added to neutralize the HCl generated during the reaction.

Protocol:

  • Dissolve 7-chloro-1H-indazol-4-amine (1.0 equiv.) in methanol or ethanol.

  • Add a base such as sodium acetate (1.5 equiv.).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield pure 1H-indazol-4-amine.

Step 5: Regioselective Iodination to this compound (Final Product)

Scientific Rationale: The final step is the regioselective iodination of the indazole core. The C3 position of the 1H-indazole ring is electron-rich and susceptible to electrophilic substitution.[3] The reaction is typically performed with molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF.[4][5] The base deprotonates the indazole N-H, increasing the nucleophilicity of the ring system and facilitating the attack at the C3 position.

Protocol:

  • Dissolve 1H-indazol-4-amine (1.0 equiv.) in dimethylformamide (DMF) in a round-bottom flask.

  • Add powdered potassium hydroxide (KOH, 4.0 equiv.) to the solution and stir for 15-20 minutes at room temperature.

  • Add a solution of iodine (I₂, 2.0 equiv.) in DMF dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Data Summary

The following table summarizes the key properties of the compounds in the synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

Compound NameStructureMolecular FormulaMol. Weight ( g/mol )Typical Physical FormRepresentative Yield (%)
2,6-Dichlorobenzonitrile![2,6-Dichlorobenzonitrile][]C₇H₃Cl₂N172.01White solid-
2,6-Dichloro-4-nitrobenzonitrile![2,6-Dichloro-4-nitrobenzonitrile][]C₇H₂Cl₂N₂O₂217.01Pale yellow solid85-95
4-Amino-2,6-dichlorobenzonitrile![4-Amino-2,6-dichlorobenzonitrile][]C₇H₄Cl₂N₂187.03Off-white solid70-85
7-Chloro-1H-indazol-4-amine![7-Chloro-1H-indazol-4-amine][]C₇H₆ClN₃167.59Light brown solid50-65
1H-Indazol-4-amine![1H-Indazol-4-amine][]C₇H₇N₃133.15Solid75-90
This compound ![this compound][] C₇H₆IN₃ 259.05 Yellow to brown solid 65-80

References

Application Notes and Protocols for the Suzuki Coupling Reaction with 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aryl-1H-indazol-4-amines in Medicinal Chemistry

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including potent kinase inhibitors and anticancer agents.[1][2] The targeted synthesis of 3-aryl-1H-indazol-4-amines via the Suzuki-Miyaura cross-coupling reaction represents a critical transformation for drug discovery programs. This palladium-catalyzed carbon-carbon bond formation allows for the strategic introduction of diverse aryl and heteroaryl moieties at the C-3 position, enabling the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.[3][4][5]

This guide provides an in-depth technical overview and a field-proven protocol for the successful execution of the Suzuki coupling with 3-iodo-1H-indazol-4-amine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into potential challenges and troubleshooting strategies.

Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that proceeds via a catalytic cycle involving a palladium complex.[6][7][8] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex, forming a palladium(II) species.[6][7] The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for this initial, often rate-determining, step.[10]

  • Transmetalation : In this step, the organic group from the organoboron reagent (a boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12] The choice of base is critical and can significantly influence the reaction rate and yield.[12]

  • Reductive Elimination : The final step is the reductive elimination of the newly formed biaryl product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]

The presence of the unprotected N-H on the indazole ring and the amino group at the 4-position can potentially interact with the palladium catalyst. While some Suzuki reactions on unprotected indazoles have been successful, these nitrogen-rich heterocycles can sometimes inhibit the catalyst.[13][14][15] The protocol provided below is optimized to mitigate these potential challenges.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Ar-Pd(II)L2-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide Ar-I (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials and Reagents
ReagentM.W.StoichiometryAmount (for 1 mmol scale)PuritySupplier
This compound259.061.0 equiv259 mg>95%e.g., Sigma-Aldrich
Arylboronic AcidVaries1.2-1.5 equivVaries>95%e.g., Combi-Blocks
Pd(dppf)Cl₂ · CH₂Cl₂816.640.05 equiv41 mg>98%e.g., Strem Chemicals
Potassium Carbonate (K₂CO₃)138.212.0-3.0 equiv276-415 mg>99%e.g., Acros Organics
1,4-Dioxane88.11-4 mLAnhydrouse.g., Sigma-Aldrich
Water18.02-1 mLDegassed-
Step-by-Step Procedure
  • Reaction Setup : To a clean, dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere : Seal the vessel with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent oxidation of the palladium catalyst.[16]

  • Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂ · CH₂Cl₂) (0.05 equiv). The use of a robust catalyst like Pd(dppf)Cl₂ is often beneficial for couplings involving heteroaromatic substrates.[1]

  • Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vessel via syringe. The use of an aqueous solvent system is common for Suzuki couplings and helps to dissolve the inorganic base.[10]

  • Reaction Execution : Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Alternatively, microwave irradiation (e.g., 120 °C for 30-60 minutes) can be employed to accelerate the reaction.[14][17]

  • Monitoring the Reaction : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1H-indazol-4-amine.

Experimental Workflow Diagram

Workflow start Start setup Combine Reactants: This compound Arylboronic Acid K₂CO₃ start->setup purge Purge with Inert Gas (Ar/N₂) setup->purge add_catalyst Add Pd(dppf)Cl₂ purge->add_catalyst add_solvent Add Degassed Dioxane/Water add_catalyst->add_solvent heat Heat Reaction (80-100°C or Microwave) add_solvent->heat monitor Monitor by TLC or LC-MS heat->monitor monitor->heat Incomplete workup Cool and Dilute with EtOAc and Water monitor->workup Reaction Complete extract Extract with EtOAc workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: A streamlined workflow for the Suzuki coupling of this compound.

Troubleshooting and Expert Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient base. 3. Poor quality boronic acid. 4. Insufficient temperature.1. Use a fresh batch of catalyst or consider a more active pre-catalyst.[14] 2. Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.[12][16] 3. Use a fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[14][16] 4. Gradually increase the reaction temperature or switch to microwave heating.[18]
Protodeboronation 1. Presence of excess water or protic sources. 2. Harsh basic conditions.1. Use anhydrous solvents and ensure reagents are dry. 2. Consider using a milder base such as potassium fluoride (KF) or operating at a lower temperature.[16]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[19] 2. Ensure proper activation of the precatalyst.
Dehalogenation of Starting Material 1. Presence of hydride sources. 2. Side reaction promoted by certain ligands or conditions.1. Use high-purity, anhydrous solvents. 2. Screen different phosphine ligands. Sometimes, a change in ligand can suppress this side reaction.[18]

A Note on the 4-Amino Group: The free amine at the 4-position is a potential site for N-arylation, a competing reaction pathway. However, under the specified Suzuki conditions, C-C bond formation is generally favored. If N-arylation becomes a significant side reaction, protection of the amino group (e.g., as a Boc-carbamate) prior to the coupling may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a diverse library of 3-aryl-1H-indazol-4-amines. By understanding the reaction mechanism, carefully selecting reagents and conditions, and adhering to a robust experimental protocol, researchers can reliably access these valuable compounds for downstream applications in drug discovery and development. The insights and troubleshooting guide provided herein are intended to empower scientists to overcome common challenges and achieve successful outcomes in their synthetic endeavors.

References

Application Notes and Protocols for the Heck Reaction of 3-Iodo-1H-Indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Heck reaction for the specific functionalization of 3-iodo-1H-indazol-4-amine. The indazole scaffold is a privileged motif in medicinal chemistry, and the introduction of alkenyl substituents at the C3 position via the Heck reaction offers a robust strategy for the synthesis of novel drug candidates and complex molecular probes.[1][2] This application note details a reliable protocol, explores the underlying mechanistic principles, and provides expert insights into reaction optimization and troubleshooting. The provided methodology is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction.

Introduction: The Strategic Importance of Indazole Functionalization

The indazole core is a cornerstone in the design of pharmacologically active agents, with derivatives exhibiting a wide spectrum of biological activities.[2][3] Consequently, methods for the precise and efficient modification of the indazole ring system are of paramount importance in drug discovery and development. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a versatile and powerful tool for the formation of carbon-carbon bonds.[4]

This guide focuses on the application of the Heck reaction to this compound, a substrate presenting unique challenges and opportunities. The presence of both a reactive iodo-group at the C3 position and a potentially coordinating amino group at the C4 position necessitates careful consideration of reaction parameters to achieve high yields and selectivity.

Mechanistic Considerations: A Rationale for Protocol Design

A thorough understanding of the Heck reaction's catalytic cycle is crucial for rational protocol development and troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, which can be broken down into several key steps.

Heck_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) Ox_Adduct [Aryl-Pd(II)-I]L₂ Pd0->Ox_Adduct Oxidative Addition Aryl_Iodide This compound Aryl_Iodide->Ox_Adduct Pi_Complex π-Complex Ox_Adduct->Pi_Complex Alkene Coordination Alkene Alkene Alkene->Pi_Complex Mig_Insert Alkyl-Pd(II) Intermediate Pi_Complex->Mig_Insert Migratory Insertion Product Alkenylated Indazole Mig_Insert->Product Pd_Hydride [H-Pd(II)-I]L₂ Mig_Insert->Pd_Hydride β-Hydride Elimination Base Base Salt [Base-H]⁺I⁻ Base->Salt Pd_Hydride->Pd0 Reductive Elimination Pd_Hydride->Salt

Figure 1: Catalytic cycle of the Heck reaction. This diagram illustrates the key steps, including oxidative addition, migratory insertion, and β-hydride elimination, that lead to the formation of the desired C-C bond.

Key Experimental Choices Explained:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. In the presence of a phosphine ligand or a reducing agent (like the amine base), it is reduced in situ to the active Pd(0) species.[5]

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and influencing reactivity. Triphenylphosphine (PPh₃) is a versatile and widely used ligand for Heck reactions. For substrates prone to dehalogenation, more electron-rich and bulky phosphine ligands may be beneficial.[6]

  • Base: A base is required to neutralize the hydroiodic acid (HI) generated during the reductive elimination step, regenerating the Pd(0) catalyst.[4] Triethylamine (Et₃N), an organic amine base, is often suitable. Inorganic bases like sodium or potassium carbonate can also be employed.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to ensure the solubility of the reactants and catalyst.

Detailed Experimental Protocol

This protocol provides a starting point for the Heck coupling of this compound with a generic terminal alkene. Optimization may be required for specific alkene coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>95%Commercial Source
Alkene (e.g., n-butyl acrylate)>98%Commercial Source
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial Source
Triphenylphosphine (PPh₃)>99%Commercial Source
Triethylamine (Et₃N)Anhydrous, >99.5%Commercial SourceDistill from CaH₂ if necessary.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercial SourceUse from a sealed bottle or dry over molecular sieves.
Diethyl EtherACS GradeCommercial SourceFor workup.
Saturated Aqueous NaCl (Brine)In-house Prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceFor drying.
Silica Gel230-400 meshCommercial SourceFor column chromatography.

Reaction Setup and Execution

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification node_reagents 1. Weigh and add solid reagents: - this compound - Pd(OAc)₂ - PPh₃ node_flask 2. Place in an oven-dried round-bottom flask with a magnetic stir bar. node_reagents->node_flask node_purge 3. Seal the flask with a septum and purge with an inert gas (N₂ or Ar). node_add_liquids 4. Add anhydrous DMF, Et₃N, and the alkene via syringe. node_purge->node_add_liquids node_heat 5. Heat the reaction mixture to 80-100 °C with stirring. node_add_liquids->node_heat node_monitor 6. Monitor reaction progress by TLC or LC-MS. node_heat->node_monitor node_cool 7. Cool the reaction to room temperature. node_quench 8. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). node_cool->node_quench node_wash 9. Wash the organic layer with water and brine. node_quench->node_wash node_dry 10. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. node_wash->node_dry node_purify 11. Purify the crude product by flash column chromatography. node_dry->node_purify

Figure 2: A step-by-step workflow for the Heck reaction of this compound. This diagram outlines the key stages from preparation to purification.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with a stream of nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.1 M with respect to the iodo-indazole), triethylamine (2.0 equiv.), and the alkene (1.5 equiv.) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2x) and then with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkenylated indazole.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble reagents- Use a fresh bottle of Pd(OAc)₂.- Ensure all glassware is oven-dried and solvents are anhydrous.- Consider a more polar solvent or increasing the reaction temperature.
Formation of De-iodinated Product - Presence of a hydride source (e.g., moisture)- Slow migratory insertion- Rigorously exclude water from the reaction.- Increase the concentration of the alkene.- Consider using a different ligand to accelerate the desired coupling.[6]
Mixture of Regioisomers - Electronic and steric effects of the alkene- Reaction conditions- For terminal alkenes, the use of bidentate phosphine ligands can favor the linear product.[6]- Lowering the reaction temperature may improve selectivity.[6]
N-Arylation Side Product - The free amine on the indazole can potentially react with the catalyst or another molecule of the aryl iodide.- Protection of the indazole N-H or the C4-amine may be necessary for challenging substrates. A Boc or SEM protecting group can be considered.[7] However, for many standard Heck conditions, the reaction proceeds without the need for protection.

Conclusion

The Heck reaction of this compound is a powerful and reliable method for the synthesis of C3-alkenylated indazoles. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can efficiently generate a diverse range of functionalized indazole derivatives for applications in drug discovery and medicinal chemistry. The protocol and insights provided in this application note serve as a robust foundation for the successful implementation of this important transformation.

References

Application Note: A Robust Protocol for the Purification of 3-iodo-1H-indazol-4-amine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-iodo-1H-indazol-4-amine is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as impurities can lead to significant side reactions, reduced yields, and complications in biological assays. This application note presents a detailed, field-proven protocol for the purification of this compound using flash column chromatography on silica gel. We address the inherent challenges of purifying basic amines on acidic stationary phases by incorporating a mobile phase modifier. This guide provides a step-by-step methodology, from mobile phase optimization using Thin-Layer Chromatography (TLC) to final product isolation, ensuring researchers can consistently obtain high-purity material.

Introduction: The Challenge of Purifying Indazolamines

The indazole scaffold is a privileged structure in drug discovery, and its derivatives are key components of numerous therapeutic agents. This compound (CAS 885521-28-8) serves as a versatile intermediate, allowing for further functionalization through reactions like Suzuki or Buchwald-Hartwig cross-coupling at the iodine-bearing position.[1]

However, the purification of this compound presents a common challenge in organic synthesis. The presence of the basic 4-amino group leads to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction results in significant peak tailing, poor separation from closely-eluting impurities, and in some cases, complete retention of the product on the column.[2]

This protocol mitigates these issues by employing a basic modifier in the mobile phase. The modifier, typically triethylamine (NEt₃), competes with the analyte for the acidic sites on the silica, effectively "masking" them and allowing the desired compound to elute symmetrically, thereby enabling efficient separation.[2][3]

Principle of Separation: Modulated Normal-Phase Chromatography

This protocol utilizes normal-phase flash column chromatography, a preparative liquid chromatography technique that separates compounds based on their polarity.[4]

  • Stationary Phase: Silica gel, a highly porous and polar material, is used as the stationary phase. Its surface is covered with acidic silanol groups.

  • Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Methanol), is used to carry the compounds through the column.

  • Separation Mechanism: Compounds in the mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase. Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the silica gel and elute slower.

  • The Role of the Basic Modifier: The key to this protocol is the addition of a small quantity of triethylamine to the mobile phase. The lone pair of electrons on the nitrogen of the triethylamine interacts strongly with the acidic silanol groups on the silica surface. This competitive binding deactivates the acidic sites, preventing the basic amine group of this compound from binding too strongly, which allows for smooth elution and sharp, well-defined chromatographic bands.

The diagram below illustrates the interaction at the silica surface, showing how the basic modifier prevents strong analyte binding.

SeparationPrinciple cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase Silica Si-OH Si-OH Si-OH Analyte This compound (Basic) Analyte->Silica:s1 Strong, Undesirable Interaction (Tailing) Modifier Triethylamine (NEt₃) (Basic Modifier) Modifier->Silica:s3 Competitive Binding (Deactivates Site)

Caption: Interaction at the silica surface.

Detailed Experimental Protocol

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Silica Gel for Flash Chromatography230-400 mesh (40-63 µm)Standard suppliers
Ethyl Acetate (EtOAc)HPLC GradeStandard suppliers
Hexane or HeptaneHPLC GradeStandard suppliers
Dichloromethane (DCM)HPLC GradeStandard suppliers
Methanol (MeOH)HPLC GradeStandard suppliers
Triethylamine (NEt₃)Reagent Grade, >99%Standard suppliers
TLC PlatesSilica Gel 60 F₂₅₄Standard suppliers
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard suppliers
Step 1: TLC Analysis for Mobile Phase Optimization

The selection of an appropriate mobile phase is the most critical step for successful separation. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound, ensuring it moves off the baseline but is well-separated from impurities.

  • Prepare Stock Solution: Dissolve a small amount of the crude material in a suitable solvent like DCM or EtOAc.

  • Spot the TLC Plate: Using a capillary tube, spot the stock solution onto the baseline of several TLC plates.

  • Test Solvent Systems: Prepare small volumes of different eluent systems in developing chambers. Always include 0.5-1% triethylamine in the total volume to prevent streaking.

    • System A (Less Polar): Start with 30% EtOAc in Hexane + 1% NEt₃.

    • System B (More Polar): Start with 50% EtOAc in Hexane + 1% NEt₃.

    • System C (For Very Polar Impurities): Start with 5% MeOH in DCM + 0.5% NEt₃.

  • Develop and Visualize: Place the spotted TLC plates in the chambers. Once the solvent front nears the top, remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm).

  • Select the Optimal System: Choose the solvent system that gives the desired Rƒ of ~0.3 for this compound and the best separation from other visible spots.

Step 2: Column Preparation and Packing

Proper column packing is essential to avoid cracking or channeling, which leads to poor separation.[4] A slurry packing method is highly recommended.

  • Select Column Size: Choose a column diameter based on the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane + 1% NEt₃) until a homogenous, pourable slurry is formed.

  • Pack the Column:

    • Secure the column vertically. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica slurry into the column in one continuous motion.

    • Open the stopcock and use gentle air pressure to push the solvent through, continuously tapping the side of the column to ensure even packing and remove air bubbles.

    • Do not let the top of the silica bed run dry.

Step 3: Sample Loading (Dry Loading Recommended)

Dry loading the sample generally provides superior resolution compared to wet loading.

  • Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM or MeOH).

  • Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load onto Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed column bed. Add a thin protective layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection
  • Equilibrate: Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Begin Elution: Open the stopcock and apply gentle, consistent air pressure to achieve a steady flow rate.

  • Collect Fractions: Begin collecting the eluent in an array of test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Gradient Elution (Optional but Recommended): If TLC analysis showed impurities that are much more or less polar, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., start with 20% EtOAc in Hexane and gradually increase to 50% EtOAc in Hexane).[5]

Step 5: Analysis and Product Isolation
  • Monitor Fractions by TLC: Spot every few fractions onto a TLC plate. Develop the plate using the optimized mobile phase.

  • Combine Pure Fractions: Identify the fractions containing only the pure product (single spot at the correct Rƒ). Combine these fractions into a single round-bottom flask.

  • Remove Solvent: Concentrate the combined fractions under reduced pressure using a rotary evaporator. The triethylamine will also be removed during this process.

  • Final Product: The purified this compound should be obtained as a solid. Dry the product under high vacuum to remove any residual solvent. Confirm purity using methods such as ¹H NMR, LC-MS, or melting point analysis.

Workflow and Data Summary

The entire purification process can be visualized in the following workflow diagram.

PurificationWorkflow TLC 1. TLC Method Development (Optimize Mobile Phase, Rf ≈ 0.3) Packing 2. Slurry Pack Column (Silica Gel + Initial Eluent) TLC->Packing Loading 3. Dry Load Sample (Adsorb crude onto silica) Packing->Loading Elution 4. Elute and Collect Fractions (Isocratic or Gradient Elution) Loading->Elution Analysis 5. Analyze Fractions by TLC Elution->Analysis Isolation 6. Combine Pure Fractions & Evaporate Solvent Analysis->Isolation Identify pure fractions PureProduct Pure this compound Isolation->PureProduct

Caption: Overall purification workflow.

Table 1: Summary of Recommended Chromatographic Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area provides excellent resolving power for small molecules.
Mobile Phase System Hexane/Ethyl Acetate or DCM/MethanolOffers a good polarity range to elute the compound and separate impurities.
Mobile Phase Modifier 0.5-1.0% Triethylamine (NEt₃) Crucial for deactivating acidic silica sites and preventing product tailing.[2]
Target Rƒ (TLC) 0.2 – 0.4Provides optimal separation on the column.
Sample Loading Dry loading (adsorbed on silica)Ensures a concentrated starting band, leading to sharper peaks and better resolution.
Elution Mode Isocratic or slow gradientA slow gradient is often effective for separating closely related impurities.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Streaking/Tailing on TLC/Column Insufficient or no basic modifier; compound is too polar for the solvent system.Ensure 0.5-1% NEt₃ is added to the eluent. Switch to a more polar solvent system (e.g., from Hexane/EtOAc to DCM/MeOH).
Product is Not Eluting Mobile phase is not polar enough.Increase the polarity of the mobile phase. If using Hexane/EtOAc, increase the percentage of EtOAc. If that fails, switch to a stronger system like DCM/MeOH.
Poor Separation of Spots Rƒ values are too high or too close together; improper column packing.Adjust the mobile phase to lower the Rƒ of the target compound to ~0.3. Consider using a different solvent system (e.g., Toluene/Acetone) that may offer different selectivity. Ensure the column is packed evenly and without air bubbles.
Cracks or Channels in Silica Bed Column ran dry; packing was not uniform; thermal fluctuations.This is often fatal for the separation. The column must be repacked. Always keep the silica bed solvent-wet. Pack the slurry carefully and allow the column to equilibrate to ambient temperature before running.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the purification of this compound. By understanding the fundamental interactions between the basic analyte and the acidic stationary phase, and by employing a triethylamine-modified eluent, researchers can overcome common chromatographic challenges. The systematic approach, beginning with TLC-based method development and followed by careful column packing and execution, consistently yields material of high purity suitable for the stringent requirements of pharmaceutical research and development.

References

Application Note: Synthesis and Utility of 3-Iodo-1H-indazol-4-amine Derivatives as Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase-Targeted Drug Discovery

The 1H-indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets.[1][2] Derivatives of indazole are integral to numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and potent antitumor properties.[1][3] A particularly fruitful application of the indazole core has been in the development of protein kinase inhibitors.[4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them high-value targets for therapeutic intervention.[5]

This application note provides a detailed, field-proven guide for the synthesis of 3-iodo-1H-indazol-4-amine, a versatile intermediate for the development of potent kinase inhibitors. We will elucidate a robust, multi-step synthetic pathway, explain the chemical principles underpinning each transformation, and discuss the application of this scaffold in the design of targeted cancer therapies, with a focus on AXL and BCR-ABL kinase inhibitors.

Strategic Synthesis of the this compound Core

The synthesis of this compound is a strategic multi-step process commencing from the readily available starting material, 2,6-difluorobenzonitrile. The synthetic logic involves the sequential installation of the required functional groups around the benzene ring before the final, decisive cyclization to form the indazole heterocycle.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-stage process:

  • Selective Amination: Introduction of an amino group via nucleophilic aromatic substitution (SNAr).

  • Iodo-dediazotization: Conversion of the newly introduced amino group into an iodo group via a Sandmeyer-type reaction.

  • Indazole Ring Formation: Cyclization with hydrazine to construct the bicyclic core.

G cluster_0 Stage 1: Amination cluster_1 Stage 2: Iodo-dediazotization cluster_2 Stage 3: Indazole Formation A 2,6-Difluorobenzonitrile B 2-Amino-6-fluorobenzonitrile A->B NH₃ / EtOH Heat C 2-Fluoro-6-iodobenzonitrile B->C 1. t-BuONO, MeCN 2. CuI D This compound C->D N₂H₄·H₂O / EtOH Reflux

Caption: Synthetic workflow for this compound.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-fluorobenzonitrile (Intermediate I)

This initial step involves a nucleophilic aromatic substitution (SNAr) on 2,6-difluorobenzonitrile. The high electrophilicity of the carbon atoms ortho to the electron-withdrawing nitrile group, coupled with the good leaving group ability of fluoride, facilitates substitution by ammonia.

  • Materials & Reagents:

    • 2,6-Difluorobenzonitrile

    • Ethanol (EtOH), saturated with ammonia (NH₃) at 0 °C

    • Deionized Water

  • Equipment:

    • High-pressure sealed reaction vessel

    • Rotary evaporator

  • Procedure:

    • Charge a high-pressure sealed vessel with 2,6-difluorobenzonitrile (1.0 eq).

    • Add a solution of ethanol saturated with ammonia at 0 °C (approx. 10-15 volumes).

    • Seal the vessel securely and heat the reaction mixture to 140 °C for 6-8 hours.

    • Monitor the reaction for completion by TLC or LC-MS analysis.

    • Upon completion, cool the vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and stir to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-fluorobenzonitrile as a solid.[6]

  • Causality & Insights: The use of a sealed vessel and elevated temperature is crucial to build sufficient pressure and provide the activation energy needed for the SNAr reaction with ammonia, a relatively weak nucleophile. Saturating the ethanol with ammonia ensures a high concentration of the nucleophile, driving the reaction towards the mono-substituted product.

Protocol 2: Synthesis of 2-Fluoro-6-iodobenzonitrile (Intermediate II)

This transformation is a classic example of the Sandmeyer reaction, a reliable method for replacing an aromatic amino group with a variety of substituents, including halides.[2][7] The process involves two key stages performed in one pot: diazotization of the primary amine, followed by copper-catalyzed displacement of the diazonium group.

  • Materials & Reagents:

    • 2-Amino-6-fluorobenzonitrile (Intermediate I)

    • Acetonitrile (MeCN)

    • tert-Butyl nitrite (t-BuONO)

    • Copper(I) iodide (CuI)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser and magnetic stirring

    • Separatory funnel

  • Procedure:

    • Dissolve 2-amino-6-fluorobenzonitrile (1.0 eq) in acetonitrile (10 vol).

    • Add tert-butyl nitrite (1.5 eq) to the solution.

    • Heat the mixture to 60 °C and then add copper(I) iodide (1.5 eq) portion-wise over 15 minutes. Vigorous gas evolution (N₂) will be observed.

    • Maintain the reaction at 60 °C for 1-2 hours after the addition is complete, monitoring by TLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography to afford 2-fluoro-6-iodobenzonitrile.[8]

  • Causality & Insights: tert-Butyl nitrite is used as the diazotizing agent under non-aqueous conditions, forming the key benzenediazonium intermediate. The Sandmeyer reaction mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then loses dinitrogen gas to form an aryl radical.[9] This radical abstracts an iodide from the copper(II) iodide species, regenerating the Cu(I) catalyst and forming the final product.[9] This method is highly effective for introducing iodine at specific positions on an aromatic ring that are not accessible by direct electrophilic iodination.

Protocol 3: Synthesis of this compound (Target Compound)

The final step is the formation of the indazole ring via condensation with hydrazine. This reaction proceeds through an initial SNAr reaction, where hydrazine displaces the activated fluoride, followed by an intramolecular cyclization onto the nitrile group.

  • Materials & Reagents:

    • 2-Fluoro-6-iodobenzonitrile (Intermediate II)

    • Hydrazine hydrate (80% solution in water)

    • Ethanol (EtOH)

  • Equipment:

    • Round-bottom flask with reflux condenser and magnetic stirring

  • Procedure:

    • Dissolve 2-fluoro-6-iodobenzonitrile (1.0 eq) in ethanol (10 vol).

    • Add hydrazine hydrate (80% solution, 3.0-4.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 20-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • The resulting residue can be purified by silica gel column chromatography or recrystallization to yield this compound as a yellow solid.[8]

  • Causality & Insights: The fluoride at the 2-position is activated towards nucleophilic substitution by both the adjacent iodo and the para-nitrile groups. Hydrazine acts as a dinucleophile. The initial substitution is followed by an intramolecular attack of the second nitrogen atom of the hydrazine onto the electrophilic carbon of the nitrile group, leading to the formation of the stable, aromatic pyrazole ring fused to the benzene core.

Part 2: Application in Drug Development - Targeting the AXL Receptor Tyrosine Kinase

This compound and its derivatives are powerful building blocks for kinase inhibitors. The 3-iodo group serves as a versatile synthetic handle for introducing larger, specificity-determining moieties via cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck). The 4-amino group often acts as a key hydrogen-bonding anchor within the ATP-binding pocket of the target kinase.

A prime example of this scaffold's utility is in the development of inhibitors for AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[10] AXL is overexpressed in numerous cancers and its activation is strongly linked to tumor progression, metastasis, and the development of drug resistance.[5][11]

AXL Signaling Pathway and Inhibition

The canonical activation of AXL occurs when its ligand, Gas6, binds, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates downstream signaling cascades, primarily the PI3K-AKT and RAS-MEK-ERK pathways, which promote cell survival, proliferation, and migration.[5]

Indazole-based inhibitors are designed to compete with ATP for the binding site within the AXL kinase domain. By occupying this pocket, they prevent autophosphorylation and block the downstream signaling cascade, thereby inhibiting the oncogenic effects of AXL activation.

G Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Dimerizes P P AXL->P Autophosphorylation Block X PI3K PI3K P->PI3K GRB2 GRB2 P->GRB2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis & Drug Resistance AKT->Metastasis RAS RAS-RAF-MEK-ERK Pathway GRB2->RAS RAS->Proliferation RAS->Metastasis Inhibitor 3-Indazol-4-amine Derivative (AXL Inhibitor) Inhibitor->AXL Binds to ATP pocket Block->P

Caption: AXL signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of the this compound core. Note that yields are representative and may vary based on reaction scale and purification methodology.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 SNAr AminationNH₃EtOH1406-875-85
2 Sandmeyer Reactiont-BuONO, CuIMeCN601-260-70
3 Indazole CyclizationN₂H₄·H₂OEtOH7820-2455-65

Conclusion

The this compound scaffold is a highly valuable platform for the discovery of novel therapeutics, particularly in the realm of oncology. The synthetic route detailed in this note, proceeding from 2,6-difluorobenzonitrile, is robust and scalable, relying on well-understood and reliable chemical transformations. The strategic placement of the iodo and amine functionalities provides medicinal chemists with the necessary tools to elaborate the core structure into potent and selective kinase inhibitors targeting critical cancer pathways, such as AXL and BCR-ABL signaling.[12][13] These protocols and insights serve as a foundational guide for researchers engaged in the synthesis of next-generation targeted therapies.

References

Application Note and Experimental Protocol for the Iodination of 1H-Indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the regioselective iodination of 1H-indazol-4-amine to synthesize 4-amino-5-iodo-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[1][2][3][4] This application note outlines a robust and efficient procedure using N-iodosuccinimide (NIS) as the iodinating agent, detailing the reaction setup, workup, and purification. Furthermore, it delves into the mechanistic rationale behind the choice of reagents and conditions, providing insights for potential troubleshooting and optimization.

Introduction: The Significance of Iodinated Indazoles

Indazole derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4] The strategic functionalization of the indazole core is paramount in modulating the biological activity of these compounds. Halogenation, particularly iodination, serves as a critical transformation in this endeavor.[1] The carbon-iodine bond is readily amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, and alkynyl moieties. This synthetic versatility makes iodinated indazoles highly valuable intermediates in the synthesis of complex molecules for drug discovery programs.[3][4]

The specific target of this protocol, 1H-indazol-4-amine, presents a unique challenge and opportunity for regioselective iodination. The presence of the amino group, a strong activating group, directs electrophilic substitution to the ortho and para positions. This guide provides a method to selectively install an iodine atom at the C5 position, yielding 4-amino-5-iodo-1H-indazole, a key building block for further synthetic elaboration.

Reaction Scheme and Mechanism

The iodination of 1H-indazol-4-amine proceeds via an electrophilic aromatic substitution mechanism. N-iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I+).[5][6][7] The electron-rich indazole ring, further activated by the amino group at the C4 position, attacks the electrophilic iodine, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a mild base, in this case, the solvent or trace amounts of water, restores aromaticity and yields the iodinated product. The regioselectivity is governed by the directing effect of the amino group, favoring substitution at the ortho position (C5).

Reaction:

1H-indazol-4-amine + N-Iodosuccinimide (NIS) → 4-amino-5-iodo-1H-indazole + Succinimide

Experimental Protocol

This protocol is designed for the synthesis of 4-amino-5-iodo-1H-indazole on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[8][9][10][11]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1H-Indazol-4-amine≥98%Commercially Available
N-Iodosuccinimide (NIS)≥98%Commercially AvailableLight-sensitive, store in a dark container.[6]
Acetonitrile (MeCN)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially AvailableFor workup and chromatography.
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionPrepared in-houseFor quenching unreacted iodine.
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying the organic layer.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel coated
UV lampFor TLC visualization.
Step-by-Step Procedure

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-4-amine (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10-15 mL per mmol of 1H-indazol-4-amine).

  • Cool the resulting solution to 0 °C in an ice bath.

  • While stirring, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 5-10 minutes. Expert Insight: Portion-wise addition of NIS helps to control the reaction exotherm and minimize the formation of potential di-iodinated byproducts.[12]

Reaction Monitoring:

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of dichloromethane and methanol (e.g., 95:5 DCM:MeOH).

  • The reaction is typically complete within 1-3 hours.

Workup:

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated sodium thiosulfate solution to the flask. This will consume any unreacted NIS.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • The crude product can be purified by flash column chromatography on silica gel.[13] Expert Insight: The choice of eluent for chromatography is critical for achieving good separation. A gradient elution starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with methanol is often effective.[13]

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-amino-5-iodo-1H-indazole as a solid.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 1H-indazol-4-amine in MeCN cool Cool to 0 °C start->cool add_nis Add NIS portion-wise cool->add_nis stir Stir at 0 °C add_nis->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench concentrate1 Concentrate quench->concentrate1 extract Extract with DCM concentrate1->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography concentrate3 Concentrate Pure Fractions chromatography->concentrate3 product 4-amino-5-iodo-1H-indazole concentrate3->product

Caption: Experimental workflow for the iodination of 1H-indazol-4-amine.

Safety Considerations

  • N-Iodosuccinimide (NIS): NIS is harmful if swallowed, causes skin irritation, and serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10] Handle with care in a well-ventilated fume hood.[8][10] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[8][9][10][11]

  • Solvents: Acetonitrile and dichloromethane are flammable and have associated health risks. Handle these solvents in a fume hood and away from ignition sources.

  • General Precautions: Always follow standard laboratory safety procedures.[8][9][11] In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[8][11]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the NIS used is of high purity and has been stored correctly.
Loss of product during workup or purification.Ensure complete extraction from the aqueous layer. Optimize the column chromatography conditions to minimize product loss.[13]
Formation of Byproducts Di-iodination.Add NIS more slowly and maintain the reaction temperature at 0 °C. Using a slight excess (1.1 eq) of NIS is generally sufficient; avoid larger excesses.[12]
Other regioisomers.While the 4-amino group strongly directs to the C5 position, minor amounts of other isomers could form. Purification by column chromatography is key to isolating the desired product.[12]
Difficulty in Purification Poor separation on silica gel.Try a different solvent system for column chromatography. A gradient elution may be necessary to separate closely related compounds.[13] Consider recrystallization as an alternative or additional purification step.[13]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-amino-5-iodo-1H-indazole. The use of N-iodosuccinimide offers a mild and efficient method for this transformation. By understanding the underlying reaction mechanism and potential challenges, researchers can successfully implement this protocol and utilize the resulting iodinated indazole as a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications.

References

Comprehensive Analytical Characterization of 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-iodo-1H-indazol-4-amine is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1] The indazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[2] Rigorous characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream active pharmaceutical ingredients (APIs). This application note provides a suite of detailed analytical protocols for the comprehensive characterization of this compound using orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction and Physicochemical Profile

The precise molecular structure and purity of starting materials and intermediates like this compound directly impact the efficacy and safety of the final drug product. The presence of impurities, such as regioisomers or residual solvents, can lead to undesired side reactions or the formation of toxic byproducts. Therefore, a multi-faceted analytical approach is essential for quality assurance and regulatory compliance in drug development.[3][4]

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and mobile phase composition for chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 885521-28-8[5][6]
Molecular Formula C₇H₆IN₃[7][8]
Molecular Weight 259.05 g/mol [8][9]
Appearance White to pale yellow solid[10]
Melting Point 154-155 °C[9]
Boiling Point 452.2±25.0 °C (Predicted)[9]
Topological Polar Surface Area (TPSA) 54.7 Ų[8]

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for separating and quantifying the main component from its impurities.[11] HPLC is the preferred method for purity assessment of non-volatile compounds, while GC-MS is invaluable for identifying volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard for analyzing moderately polar pharmaceutical intermediates due to its high resolution, sensitivity, and reproducibility.[12] This method effectively separates this compound from potential process-related impurities and degradation products.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% Formic Acid in H₂O B: Acetonitrile) hplc_system Equilibrate HPLC System with C18 Column prep_mobile->hplc_system prep_std Prepare Reference Standard Solution (~100 µg/mL) inject Inject Sample and Standard Solutions prep_std->inject prep_sample Prepare Sample Solution (~100 µg/mL) prep_sample->inject hplc_system->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection (e.g., 254 nm) run_gradient->detect integrate Integrate Peaks in Chromatogram detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate NMR_Workflow prep Dissolve 5-10 mg of Sample in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆) acquire_h1 Acquire ¹H NMR Spectrum prep->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum prep->acquire_c13 process Process Spectra (Fourier Transform, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process assign Assign Signals to Specific Atoms in the Structure process->assign confirm Confirm Structure Based on Chemical Shifts, Integrations, and Coupling Patterns assign->confirm

References

Application and Protocol Guide for the Scale-Up Synthesis of 3-Iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed protocol for the scale-up synthesis of 3-iodo-1H-indazol-4-amine, a pivotal intermediate in the development of novel therapeutics. The document outlines a robust and scalable multi-step synthetic route, starting from readily available precursors. Emphasis is placed on the practical aspects of process scale-up, including reaction optimization, safety protocols for hazardous reagents, and detailed analytical methods for process monitoring and quality control. An alternative synthetic strategy is also discussed and compared. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Specifically, this compound serves as a critical building block for the synthesis of a variety of therapeutic agents, particularly kinase inhibitors for oncology indications. The presence of the iodine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, while the 4-amino group is crucial for establishing key interactions with biological targets. Given its importance, the development of a safe, efficient, and scalable synthesis is of paramount importance for advancing drug development programs.

This guide details a preferred multi-step synthesis that offers excellent control over regioselectivity, a critical factor for large-scale production where purification of isomers can be challenging and costly.

Recommended Scale-Up Synthetic Route: A Multi-Step Approach from 2,6-Difluorobenzonitrile

The recommended pathway for the large-scale synthesis of this compound is a three-step process starting from 2,6-difluorobenzonitrile. This route is advantageous due to the relatively low cost of starting materials and the high regioselectivity achieved in each step.

Overall Synthetic Scheme

Synthetic_Scheme A 2,6-Difluorobenzonitrile B 2-Amino-6-fluorobenzonitrile A->B  NH4OH, heat   C 2-Fluoro-6-iodobenzonitrile B->C  1. t-BuONO, CH3CN  2. CuI   D This compound C->D  N2H4·H2O, Ethanol, Reflux  

Caption: Multi-step synthesis of this compound.

Rationale for Route Selection in a Scale-Up Context

For large-scale production, a synthetic route must be not only high-yielding but also safe, reproducible, and economically viable. The chosen multi-step synthesis from 2,6-difluorobenzonitrile is superior to a potential direct iodination of 1H-indazol-4-amine for several reasons:

  • Regioselectivity: Direct electrophilic iodination of the indazole ring can lead to a mixture of isomers, which are often difficult and expensive to separate on a large scale. The presented route introduces the iodine and amino functionalities in a controlled manner, ensuring the desired 3-iodo-4-amino substitution pattern.

  • Availability and Cost of Starting Materials: 2,6-difluorobenzonitrile is a commercially available and relatively inexpensive starting material.[2]

  • Process Control: Each step of the synthesis can be monitored by standard analytical techniques, allowing for tight control over product quality and impurity profiles.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-fluorobenzonitrile

This step involves the nucleophilic aromatic substitution of a fluorine atom with an amino group.

Reaction:

Caption: Synthesis of 2-Amino-6-fluorobenzonitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles
2,6-Difluorobenzonitrile139.11100 g0.719
Ammonium Hydroxide (28-30%)35.05500 mL~7.9

Protocol:

  • To a high-pressure reactor, add 2,6-difluorobenzonitrile (100 g, 0.719 mol) and ammonium hydroxide (500 mL).

  • Seal the reactor and heat the mixture to 100-110 °C with vigorous stirring.

  • Maintain the temperature and stirring for 24-48 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separation funnel and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-6-fluorobenzonitrile as a solid.

Causality of Experimental Choices:

  • High-Pressure Reactor: The use of a sealed reactor is necessary to reach temperatures above the boiling point of the ammonium hydroxide solution, which is required to drive the reaction to completion.

  • Excess Ammonium Hydroxide: A large excess of ammonia is used to ensure the reaction goes to completion and to minimize the formation of diarylamine byproducts.

  • Recrystallization: This is a scalable purification method that is often more cost-effective than chromatography for large quantities of solid material.

Step 2: Synthesis of 2-Fluoro-6-iodobenzonitrile

This step is a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by iodide.

Reaction:

Caption: Synthesis of 2-Fluoro-6-iodobenzonitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles
2-Amino-6-fluorobenzonitrile136.13100 g0.735
tert-Butyl nitrite103.12114 g (130 mL)1.10
Copper(I) iodide190.45168 g0.882
Acetonitrile41.051 L-

Protocol:

  • To a stirred solution of 2-amino-6-fluorobenzonitrile (100 g, 0.735 mol) in acetonitrile (1 L) at 60 °C, add tert-butyl nitrite (114 g, 1.10 mol) dropwise over 30 minutes.

  • After the addition is complete, add copper(I) iodide (168 g, 0.882 mol) portion-wise over 30 minutes.

  • Stir the reaction mixture at 60 °C for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice water (2 L) and concentrated hydrochloric acid (100 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (500 mL) to remove any residual iodine, followed by brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • tert-Butyl nitrite: This is a convenient and relatively safe source of the nitrosonium ion for diazotization in organic solvents, avoiding the need for aqueous nitrous acid which can be problematic on a large scale.[3]

  • Copper(I) iodide: CuI is a common and effective reagent for the Sandmeyer iodination.

  • Temperature Control: Maintaining the reaction temperature at 60 °C is crucial for the controlled decomposition of the diazonium salt and the subsequent reaction with iodide. Diazonium salts can be explosive, and their accumulation should be avoided.[4][5]

Step 3: Synthesis of this compound

This final step involves the cyclization of 2-fluoro-6-iodobenzonitrile with hydrazine hydrate to form the indazole ring.

Reaction:

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles
2-Fluoro-6-iodobenzonitrile247.01100 g0.405
Hydrazine hydrate (~80%)50.06101 g (~100 mL)~1.62
Ethanol46.071 L-
Sodium Acetate (optional)82.0333.2 g0.405

Protocol:

  • To a solution of 2-fluoro-6-iodobenzonitrile (100 g, 0.405 mol) in ethanol (1 L), add hydrazine hydrate (101 g, ~1.62 mol).

  • (Optional but recommended for scale-up) Add sodium acetate (33.2 g, 0.405 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or another suitable solvent to afford this compound as a solid.

Causality of Experimental Choices:

  • Hydrazine Hydrate: This is the nitrogen source for the formation of the pyrazole ring of the indazole system. An excess is used to ensure complete reaction.

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively easy to remove.

  • Sodium Acetate (Optional): In large-scale reactions with hydrazine, the addition of a weak base like sodium acetate is recommended to neutralize any acidic byproducts, which can catalyze the exothermic decomposition of hydrazine.

Alternative Synthetic Route: Direct Iodination of 1H-Indazol-4-amine

An alternative approach is the direct iodination of 1H-indazol-4-amine. While seemingly more direct, this route presents challenges in controlling regioselectivity, which can be a significant drawback for scale-up.

Overall Synthetic Scheme

Alternative_Scheme A 2-Methyl-3-nitroaniline B 1H-Indazol-4-amine A->B  NaNO2, H+ then heat   C This compound B->C  Iodinating Agent (e.g., NIS)  

Caption: Alternative synthesis via direct iodination.

Protocol for the Synthesis of 1H-Indazol-4-amine

A common method for the synthesis of the indazole core is the Davis-Beirut reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles
2-Methyl-3-nitroaniline152.15100 g0.657
Sodium Nitrite69.0050 g0.725
Hydrochloric Acid (conc.)36.46200 mL-

Protocol:

  • Suspend 2-methyl-3-nitroaniline (100 g, 0.657 mol) in a mixture of concentrated hydrochloric acid (200 mL) and water (500 mL) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (50 g, 0.725 mol) in water (100 mL), keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Slowly heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Nitrogen gas will evolve.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 400 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-nitro-1H-indazole.

  • The nitro group can then be reduced to the amine using standard conditions (e.g., SnCl2/HCl or H2/Pd-C) to yield 1H-indazol-4-amine.

Protocol for the Direct Iodination

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles
1H-Indazol-4-amine133.1550 g0.375
N-Iodosuccinimide (NIS)224.9984.4 g0.375
Acetonitrile41.05500 mL-

Protocol:

  • Dissolve 1H-indazol-4-amine (50 g, 0.375 mol) in acetonitrile (500 mL).

  • Add N-Iodosuccinimide (84.4 g, 0.375 mol) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours. Monitor by TLC or HPLC.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer and concentrate.

  • The crude product will likely be a mixture of isomers and will require careful purification by column chromatography.

Comparison of Routes for Scale-Up
FeatureMulti-Step Synthesis (Route A)Direct Iodination (Route B)
Regioselectivity HighLow to moderate; risk of mixed isomers
Purification Recrystallization often sufficientColumn chromatography likely required
Number of Steps 32 (from 1H-indazol-4-amine)
Safety Involves diazotization and hydrazineIodinating agents can be hazardous
Scalability More predictable and controllableChallenging due to purification

Analytical Methods for Quality Control

Consistent monitoring of the reaction progress and characterization of intermediates and the final product are essential for a successful scale-up.

TechniquePurpose
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion, purity of intermediates and final product, and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of intermediates and the final product.[6][7]
Mass Spectrometry (MS) Confirmation of the molecular weight of the product and intermediates.

Typical Analytical Data for 2-Fluoro-6-iodobenzonitrile:

  • Appearance: White to light yellow solid.[8]

  • Melting Point: 49-53 °C.[8]

  • ¹H NMR (CDCl₃): Spectra will show characteristic aromatic proton signals.

  • ¹³C NMR (CDCl₃): Spectra will show signals for the aromatic carbons, the nitrile carbon, and the carbons bearing the fluorine and iodine substituents.

Safety and Handling Precautions

The synthesis of this compound involves several hazardous reagents that require strict safety protocols, especially on a large scale.

  • Hydrazine Hydrate:

    • Hazards: Toxic, corrosive, and a suspected carcinogen.[4][9] Can decompose exothermically, especially in the presence of acids or metal ions.

    • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid heating in a closed system without pressure relief.

    • Scale-Up Consideration: The addition of a base like sodium acetate can help to mitigate the risk of exothermic decomposition.[10]

  • Diazonium Salts (in situ generated):

    • Hazards: Potentially explosive, especially when isolated or in a concentrated form.[4][11]

    • Handling: Always generate and use in situ at low temperatures (typically 0-5 °C for aqueous systems, though the described protocol uses a higher temperature with an organic nitrite). Ensure there is no accumulation of the diazonium salt.

    • Scale-Up Consideration: Excellent temperature control is critical. The rate of addition of the diazotizing agent should be carefully controlled.

  • N-Iodosuccinimide (NIS):

    • Hazards: Irritant to skin, eyes, and respiratory system. Harmful if swallowed.[12][13]

    • Handling: Handle in a fume hood and wear appropriate PPE. Avoid inhalation of dust.

References

Application Notes & Protocols: 3-iodo-1H-indazol-4-amine as a High-Value Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry for identifying novel, high-quality starting points for drug development. This methodology relies on the identification of low molecular weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[1] These fragments are then optimized into potent lead compounds. The indazole scaffold is a privileged motif in medicinal chemistry, particularly in kinase inhibitor design, where it often serves as an effective hinge-binding template.[2][3] This application note provides a detailed guide for researchers on the utility and practical application of the fragment 3-iodo-1H-indazol-4-amine in FBDD campaigns. We present its physicochemical properties, rationale for its use, and detailed, field-proven protocols for primary screening and hit validation using biophysical techniques.

Introduction: The Strategic Value of the Indazole Scaffold in FBDD

The power of FBDD lies in its efficient exploration of chemical space.[4] Unlike high-throughput screening (HTS) which tests large, complex molecules, FBDD uses smaller, less complex fragments (<300 Da) to identify weak but highly specific interactions.[1] This approach often yields lead compounds with superior physicochemical properties and a better fit to their target.

The 1H-indazole-3-amine core is particularly valuable. It has been successfully employed as a hinge-binding motif in numerous kinase inhibitors, demonstrating its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[2][3] The specific fragment, This compound , offers several strategic advantages:

  • Proven Hinge-Binding Motif: The amino group at the 3-position and the indazole nitrogen atoms are well-positioned to interact with the hinge region of kinases.

  • Vector for Growth: The iodine atom at the 3-position provides a readily modifiable vector for synthetic elaboration. It can be used in various cross-coupling reactions (e.g., Sonogashira, Suzuki) to "grow" the fragment into the binding pocket, a common strategy in fragment-to-lead optimization.[4][5]

  • Favorable Physicochemical Properties: As a small, relatively polar molecule, it generally adheres to the "Rule of Three," a guideline for desirable fragment properties.

This guide will focus on a hypothetical screening campaign against a protein kinase to illustrate the practical application of this fragment.

Physicochemical Properties of this compound

A critical first step in any FBDD campaign is to characterize the fragments. The properties of this compound make it an ideal candidate for screening libraries.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 259.05 g/mol < 300 DaYes
logP (calculated) ~1.5 - 2.0≤ 3Yes
Hydrogen Bond Donors 2 (two -NH groups)≤ 3Yes
Hydrogen Bond Acceptors 2 (two N atoms)≤ 3Yes
Rotatable Bonds 0≤ 3Yes

Data calculated using standard cheminformatics software. Actual experimental values may vary.

Experimental Workflows: Screening & Validation

A robust screening cascade involves a primary screen to identify potential binders, followed by orthogonal validation methods to eliminate false positives and characterize the interaction.[6][7]

FBDD_Workflow DSF Thermal Shift Assay (DSF) SPR Surface Plasmon Resonance (SPR) DSF->SPR ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirmed Binders XRAY X-ray Crystallography SPR->XRAY

Caption: A typical biophysical screening cascade for FBDD.

Primary Screening: Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening.[8] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[9] A positive shift in Tm suggests the ligand stabilizes the protein.[10]

Protocol: DSF Screen for this compound

1. Materials:

  • Target Protein Kinase (e.g., 0.2 mg/mL stock in 50 mM HEPES pH 7.5, 150 mM NaCl).
  • This compound (100 mM stock in 100% DMSO).
  • SYPRO Orange dye (5000x stock in DMSO).
  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.
  • 96-well or 384-well PCR plates compatible with a real-time PCR instrument.

2. Method:

  • Prepare Master Mix: For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration should be ~2 µM for the protein and 5x for the dye.
  • Compound Preparation: Serially dilute the this compound stock to create a range of concentrations. For a primary screen, a single high concentration (e.g., 200 µM) is often used. Prepare a DMSO-only control.
  • Assay Plate Setup:
  • Add 19 µL of the Protein/Dye master mix to each well.
  • Add 1 µL of the fragment solution or DMSO control to the respective wells. The final DMSO concentration should be consistent across all wells (e.g., 1%).
  • Centrifugation and Sealing: Seal the plate, vortex gently, and centrifuge briefly (e.g., 1000 x g for 1 min) to ensure proper mixing and remove bubbles.[11]
  • Data Acquisition: Place the plate in a real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing by 1 °C/min.[11] Monitor fluorescence at the appropriate wavelengths for SYPRO Orange.

3. Data Analysis & Causality:

  • The instrument software will generate protein unfolding curves (fluorescence vs. temperature).
  • The Tm is the temperature at the midpoint of the transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
  • A ΔTm (Tm with fragment - Tm with DMSO) of ≥ 2 °C is generally considered a significant stabilizing shift and a preliminary hit. This stabilization occurs because the bound fragment increases the overall thermodynamic stability of the protein-ligand complex, requiring more thermal energy to unfold it.[9]

Hit Validation: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time data on binding affinity and kinetics.[12][13] It is an excellent orthogonal method to confirm hits from primary screens and eliminate false positives, such as compounds that stabilize the protein through non-specific aggregation.[14]

Protocol: SPR Validation for this compound

1. Materials & Instrumentation:

  • SPR instrument (e.g., Biacore™ system).[15]
  • Sensor Chip (e.g., CM5 chip for amine coupling).[15]
  • Amine coupling kit (EDC, NHS, ethanolamine).
  • Target Protein Kinase (in a suitable buffer for immobilization, e.g., 10 mM Sodium Acetate, pH 5.0).
  • This compound.
  • Running Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO. Crucially, the DMSO concentration must be precisely matched between the running buffer and the fragment solutions to avoid solvent-induced bulk refractive index shifts. [14]

2. Method:

  • Protein Immobilization: Immobilize the target kinase onto the sensor chip surface via standard amine coupling. Aim for a high immobilization level to maximize the signal for the small fragment, but test different levels to ensure protein activity is maintained.[15] One flow cell should be left blank or immobilized with a control protein to serve as a reference surface.
  • Fragment Preparation: Prepare a concentration series of this compound in the running buffer (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, and a zero-analyte control).
  • Binding Analysis:
  • Inject the concentration series of the fragment over the immobilized target and reference surfaces.
  • Monitor the change in response units (RU) over time. The signal is proportional to the mass accumulating on the surface.[13]
  • Include sufficient association and dissociation time to observe the binding events. For fragments, which typically have fast on/off rates, short injection times are often sufficient.

3. Data Analysis & Causality:

  • Sensorgram Processing: The raw data (sensorgrams) are processed by subtracting the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding. The zero-analyte (buffer only) injection is then subtracted to correct for any baseline drift.
  • Affinity Determination: Plot the equilibrium response (Req) against the fragment concentration. Fit this data to a steady-state affinity model to determine the dissociation constant (KD).
  • Interpretation: A confirmed hit will show a concentration-dependent binding response. The KD value quantifies the binding affinity; for fragments, this is typically in the high micromolar (µM) to millimolar (mM) range.[1] This direct measurement of binding provides strong evidence that the fragment interacts with the target, validating the hit from the DSF screen.

// Axis xaxis [pos="0,0!", label="Fragment Concentration (µM)", shape=none, fontcolor="#202124"]; yaxis [pos="-0.2,0!", label="Equilibrium Response (RU)", shape=none, angle=90, fontcolor="#202124"]; origin [pos="0,0!", shape=none, label=""]; origin -> xaxis [label=""]; origin -> yaxis [label=""];

// Data points p1 [pos="0.5,1.8!"]; p2 [pos="1.0,3.0!"]; p3 [pos="2.0,4.5!"]; p4 [pos="4.0,6.0!"]; p5 [pos="6.0,6.8!"]; p6 [pos="8.0,7.2!"];

// Curve node [shape=none, color=none]; c1 [pos="0,0!"]; c2 [pos="10,8!"]; edge [style=solid, color="#EA4335", constraint=false]; c1 -> c2 [label="", splines="0,0 2,3.5 4,6 6,7 8,7.5 10,8"];

// KD label kd_line [pos="3,0!", shape=none, label=""]; kd_val [pos="3,4.8!", shape=none, label=""]; edge [style=dashed, color="#34A853"]; kd_line -> kd_val [label=" KD"]; }

Caption: Hypothetical steady-state affinity plot from an SPR experiment.

From Fragment to Lead: The Path Forward

Once this compound is validated as a binder, the next crucial phase is structural characterization and optimization.

  • X-Ray Crystallography: Obtaining a crystal structure of the target protein in complex with the fragment is the gold standard.[1] This provides a detailed, atomic-level map of the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) the fragment makes. This structural information is invaluable for guiding the medicinal chemistry effort.

  • Structure-Based Drug Design: With the crystal structure in hand, chemists can use the iodine atom as a chemical handle. By performing reactions like a Sonogashira coupling, new chemical moieties can be added at this position to extend into nearby pockets of the binding site, thereby increasing affinity and selectivity.[5] This "fragment growing" approach is a highly efficient method for developing potent lead compounds.[4]

Conclusion

This compound represents a high-quality, synthetically tractable fragment for drug discovery campaigns, particularly against protein kinases. Its privileged indazole core is known to engage effectively with kinase hinge regions, providing a solid anchor point for fragment evolution. The protocols detailed in this note for DSF and SPR screening provide a robust and efficient workflow for identifying and validating its interaction with a target protein. By leveraging this fragment and the principles of FBDD, research teams can significantly enhance their ability to discover novel and potent drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-iodo-1H-indazol-4-amine. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the specific challenges of using this substrate in Suzuki-Miyaura cross-coupling reactions.

The structure of this compound presents unique challenges that require careful consideration of reaction parameters. The primary amine at the 4-position can act as a coordinating ligand, potentially inhibiting the palladium catalyst.[1][2] Furthermore, the acidic N-H proton of the indazole ring can interact with the base, and the overall electron-rich nature of the molecule can influence the catalytic cycle.[3][4] This guide is designed to help you overcome these hurdles and achieve optimal yields.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Conversion of Starting Material

Q1: My reaction shows no product formation, and I'm recovering my starting materials. What are the most likely causes?

A1: This is a common and frustrating issue, often pointing to a problem with the catalytic cycle. With this compound, the primary suspect is catalyst inactivity or poisoning.

  • Cause A: Catalyst Inhibition by the 4-Amino Group. The lone pair of electrons on the primary amine can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[1][2]

  • Cause B: Ineffective Catalyst System. While the Carbon-Iodine bond is highly reactive and predisposed to oxidative addition, the choice of ligand is critical for stabilizing the catalyst and facilitating the subsequent steps.[4] A standard catalyst like Pd(PPh₃)₄ may not be robust enough for this substrate.[3]

  • Cause C: Sub-optimal Base or Solvent Conditions. The base is crucial for activating the boronic acid to facilitate transmetalation.[4][5] If the base is not strong enough, is not sufficiently soluble in the solvent, or is sterically hindered, this key step will fail.[4][6]

Solutions Workflow:

start Low / No Conversion cat_poison Hypothesis: Catalyst Poisoning by -NH2 start->cat_poison cat_system Hypothesis: Ineffective Catalyst/Ligand start->cat_system conditions Hypothesis: Sub-optimal Conditions start->conditions sol_ligand Solution: Use Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands) cat_poison->sol_ligand Ligands shield Pd center sol_protect Solution: Protect the Amine Group (Boc) (Adds synthetic steps) cat_poison->sol_protect Removes coordinating group cat_system->sol_ligand sol_catalyst Solution: Switch to a more robust pre-catalyst (e.g., Pd(dppf)Cl2) cat_system->sol_catalyst sol_base Solution: Screen Bases (K3PO4, Cs2CO3) & Solvent Systems (Dioxane/H2O) conditions->sol_base

Caption: Troubleshooting workflow for low conversion.

Q2: How do I select the right catalyst and ligand for this specific substrate?

A2: For challenging substrates with potentially coordinating groups like the free amine in this compound, the key is to use a catalyst system that is both highly active and resistant to poisoning. This is typically achieved with bulky, electron-rich phosphine ligands.[3][7] These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition, and sterically hinder the coordination of the substrate's amino group.

Catalyst/Ligand SystemKey Features & RationaleTypical Loading (mol%)
Pd₂(dba)₃ + SPhos/XPhos Buchwald Ligands: Industry standard for difficult couplings. Their bulk and electron-donating properties accelerate oxidative addition and reductive elimination while preventing catalyst deactivation.[3][7]1-5% Pd, 1:2 Pd:Ligand ratio
Pd(dppf)Cl₂ Robust Pre-catalyst: Often effective for coupling heteroaryl halides. The dppf ligand provides a good balance of steric bulk and electronic properties, showing success with indazole substrates.[8][9]3-5%
Pd(PPh₃)₄ Standard Catalyst: While common, it can be less effective for this substrate due to lower stability and susceptibility to inhibition by the amine group.[3][8] Use as a baseline for comparison.5-10%
Problem 2: Significant Formation of Side Products

Q3: I'm getting my desired product, but also significant amounts of de-iodinated starting material (1H-indazol-4-amine). How can I prevent this?

A3: Dehalogenation (specifically, de-iodination) is a common side reaction where the iodine atom is replaced by a hydrogen. This typically occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture before it can undergo transmetalation.

  • Potential Hydride Sources: Impurities in solvents, the base itself (especially if hydroxides are used with certain solvents), or degradation of reagents.

  • Solutions:

    • Use High-Purity Reagents: Ensure solvents are anhydrous and of high purity.[4]

    • Optimize the Base: Use a non-coordinating, milder base if possible. However, for this substrate, a strong base is often needed. Finely powdered K₂CO₃ or K₃PO₄ are good choices.[4] Activating the base by heating under vacuum before use can be beneficial.[4]

    • Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions.[1]

Q4: My main impurity is the homocoupling of my boronic acid. What causes this and how can I minimize it?

A4: Homocoupling of the boronic acid (Glaser-type coupling) is primarily caused by the presence of oxygen in the reaction mixture.[4] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.

  • Solution: Rigorous Degassing. This is the most critical factor. The solvent and reaction mixture must be thoroughly deoxygenated. The standard procedure is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes before adding the catalyst.[10] Assembling the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is highly recommended.[3]

Q5: I'm observing protodeboronation of my boronic acid. What are the best strategies to avoid this?

A5: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes your coupling partner and is often catalyzed by base and accelerated by water.[11][12]

  • Solutions:

    • Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin). These are generally more resistant to protodeboronation.[11][12]

    • "Slow-Release" Strategy: Using MIDA boronates can be highly effective. These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing decomposition while still allowing for efficient cross-coupling.[11]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation. Using a base like K₃PO₄ in an anhydrous solvent like dioxane or toluene can be effective.[3]

Recommended Experimental Protocols

Protocol 1: General Starting Conditions for Suzuki Coupling

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv.)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane (to make a 0.1 M solution)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.[3]

  • In a separate vial, add Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the Schlenk flask with inert gas three times to ensure all oxygen is removed.[3]

  • Add the degassed 1,4-dioxane to the Schlenk flask via cannula or syringe.

  • Add the catalyst and ligand mixture to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amine Protection Strategy (if necessary)

If catalyst poisoning remains a persistent issue, protecting the amine can be a highly effective, albeit longer, strategy.

Step 2a: Boc Protection

  • Dissolve this compound (1.0 equiv.) in Dichloromethane (DCM).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) and Triethylamine (TEA) (1.2 equiv.).

  • Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction and purify the Boc-protected product.

Step 2b: Suzuki Coupling

  • Use the Boc-protected this compound in the Protocol 1 procedure. The reaction is often cleaner and more efficient.

Step 2c: Boc Deprotection

  • Dissolve the purified, coupled product in DCM.

  • Add Trifluoroacetic acid (TFA) (5-10 equiv.) and stir at room temperature.

  • Monitor deprotection by TLC.

  • Upon completion, carefully quench with a saturated NaHCO₃ solution and extract the product.

Mechanistic Overview

Understanding the catalytic cycle is key to effective troubleshooting. The generally accepted mechanism involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex L2(Ar)Pd(II)-I pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition pd_biaryl L2(Ar)Pd(II)-Ar' pd_complex->pd_biaryl transmetalation transmetalation Transmetalation pd_biaryl->pd0 reductive_elimination product Ar-Ar' (Product) pd_biaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K3PO4) base->boronate boronate->transmetalation A [1] Oxidative addition of Ar-I to Pd(0). B [2] Base activates boronic acid. C [3] Transmetalation transfers Ar' to Pd. D [4] Reductive elimination forms C-C bond and regenerates Pd(0).

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Synthesis of 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-iodo-1H-indazol-4-amine (CAS 885521-28-8) . Our goal is to move beyond simple protocols to explain the underlying chemical principles, helping you anticipate and resolve common challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and common synthetic strategy for preparing this compound?

The most common and direct approach is the electrophilic iodination of the commercially available starting material, 1H-indazol-4-amine . The indazole ring system, particularly when activated by an electron-donating group like the 4-amino group, is susceptible to electrophilic substitution. The reaction is typically performed using a suitable iodine source under basic or neutral conditions.

Q2: What are the primary challenges and most prevalent side reactions associated with this synthesis?

The synthesis is primarily complicated by three main issues:

  • Lack of Regioselectivity: The C3 position of the indazole ring is inherently nucleophilic.[1] However, the powerful activating and ortho-, para-directing effect of the C4-amino group also strongly directs substitution to the C3 (ortho) and C5 (para) positions. This often results in a mixture of the desired 3-iodo isomer and the undesired 5-iodo-1H-indazol-4-amine byproduct.

  • Over-iodination: The activated ring system is prone to di-iodination, especially under harsh conditions or with an excess of the iodinating agent, leading to products like 3,5-diiodo-1H-indazol-4-amine.[1]

  • Oxidation and Decomposition: Aromatic amines, such as the starting material, are sensitive to oxidation, which can be exacerbated by the presence of iodine. This can lead to the formation of dark-colored, often tarry, impurities that complicate purification and reduce yield.

Q3: From a mechanistic standpoint, why is regioselectivity difficult to control?

The challenge lies in the competing electronic effects. The pyrazole portion of the indazole ring directs electrophilic attack to the C3 position. Simultaneously, the 4-amino group, a strong electron-donating group, activates the benzene ring and directs incoming electrophiles to its ortho (C3 and C5) and para (no para position available) positions. The final isomer ratio is a delicate balance of these directing effects, which can be influenced by factors like the steric bulk of the iodinating agent, solvent polarity, and reaction temperature.[1]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Problem 1: My reaction is incomplete, and TLC/LCMS analysis shows a significant amount of unreacted 1H-indazol-4-amine.
  • Possible Cause 1: Insufficiently reactive iodinating agent.

    • Explanation: The choice of iodinating agent is critical. While molecular iodine (I₂) is common, its reactivity may be insufficient without a proper activator or base.

    • Solution: Consider using a more reactive electrophilic iodine source like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). These reagents are more potent and can drive the reaction to completion under milder conditions.[1]

  • Possible Cause 2: Inadequate base or improper pH.

    • Explanation: Many iodination reactions require a base (e.g., NaHCO₃, K₂CO₃, KOH) to neutralize the HI byproduct, which can inhibit the reaction.[2][3]

    • Solution: Ensure at least a stoichiometric amount of a suitable base is used. If using I₂ a mild base like sodium bicarbonate is often sufficient. For NIS, the reaction can often proceed under neutral conditions.

  • Possible Cause 3: Low Reaction Temperature.

    • Explanation: While lower temperatures can improve selectivity, they can also significantly slow the reaction rate.

    • Solution: If the reaction is clean but slow, consider gradually increasing the temperature from 0 °C to room temperature and monitoring by TLC.

Problem 2: My crude product is a mixture of two or more iodo-isomers.
  • Possible Cause: Competing directing effects.

    • Explanation: As discussed in the FAQs, formation of the 5-iodo isomer is the most common regiochemical side reaction. The exact ratio depends heavily on the reaction conditions.

    • Solution - Optimizing for the 3-Iodo Isomer:

      • Solvent Polarity: The polarity of the solvent can influence the isomer distribution.[1] Experiment with a range of solvents, from nonpolar (e.g., Dichloromethane, Chloroform) to polar aprotic (e.g., DMF, Acetonitrile).

      • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) often favors the thermodynamically more stable product, which may improve the isomer ratio.[1]

      • Choice of Iodinating Agent: The steric bulk and reactivity of the iodinating agent can influence which position is attacked. A systematic screening of agents like I₂/NaHCO₃, NIS, and ICl is recommended.

The following workflow can guide your optimization efforts to improve regioselectivity.

G start Low Regioselectivity: Mixture of 3-iodo and 5-iodo isomers cond1 Are you using I₂/Base? start->cond1 action1 Switch to NIS in MeCN or DCM. NIS is often more selective. cond1->action1 Yes cond2 Is the reaction run at room temp? cond1->cond2 No action1->cond2 action2 Lower temperature to 0 °C or -10 °C. Monitor reaction progress carefully. cond2->action2 Yes cond3 Are you using a polar solvent (e.g., DMF)? cond2->cond3 No action2->cond3 action3 Screen less polar solvents like DCM or CHCl₃. Solvent can alter isomer ratios. cond3->action3 Yes end Improved Regioselectivity cond3->end No action3->end G cluster_0 Reaction cluster_1 Workup cluster_2 Purification a 1. Dissolve Starting Material in MeCN b 2. Cool to 0 °C a->b c 3. Add NIS b->c d 4. Stir & Monitor by TLC c->d e 5. Quench with Na₂S₂O₃ d->e f 6. EtOAc Extraction e->f g 7. Wash & Dry f->g h 8. Concentrate g->h i 9. Column Chromatography (Silica, Hex/EtOAc + Et₃N) h->i j 10. Combine Pure Fractions i->j k 11. Concentrate to yield Pure Product j->k

References

Technical Support Center: Improving Regioselectivity in 3-iodo-1H-indazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with indazole scaffolds, specifically addressing the challenges in the regioselective synthesis of 3-iodo-1H-indazol-4-amine. This key intermediate is crucial in the synthesis of various pharmacologically active molecules, including PARP inhibitors like Niraparib.[1][2] The inherent electronic nature of the indazole ring makes regiocontrol in electrophilic substitution reactions a common and significant hurdle.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate these challenges and improve the yield and purity of your desired C3-iodinated product.

Troubleshooting Guide: Overcoming Poor Regioselectivity

Direct iodination of 1H-indazol-4-amine can be problematic, often yielding a mixture of regioisomers. The electron-donating amine group at the C4 position activates the benzene ring, while the pyrazole portion of the heterocycle also has positions of high electron density. This guide will help you diagnose and solve the most common issues.

Issue 1: A Mixture of Isomers (C3, C5, C7-iodo) is Observed

This is the most frequent problem. The electrophilic iodine can attack multiple positions on the indazole ring. The ratio of these isomers is highly dependent on the reaction conditions.[3]

Primary Cause: Competing Reaction Pathways

The indazole nucleus has several nucleophilic sites. The C3 position is electronically favored for electrophilic attack on the pyrazole ring. However, the C5 and C7 positions on the carbocyclic ring are ortho and para to the activating amino group, making them susceptible to iodination as well.

Solution A: Optimize Direct Iodination Conditions

Fine-tuning the parameters of your direct iodination reaction is the first line of defense. Milder reagents and controlled conditions can significantly favor one isomer over others.

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is critical.[4]

    • N-Iodosuccinimide (NIS): Often the preferred reagent. It is a milder source of electrophilic iodine compared to molecular iodine (I₂) and can be used under neutral or slightly acidic conditions, which often improves selectivity.[5][6]

    • Iodine (I₂): Typically requires a base (like KOH or NaHCO₃) to generate the reactive species.[4][7] These basic conditions can sometimes lead to side reactions or decreased selectivity depending on the substrate.

    • Iodine Monochloride (ICl): A highly reactive and aggressive reagent. It is generally not recommended when high regioselectivity is required for this specific substrate, as it can lead to over-iodination and complex product mixtures.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.[3]

    • Polar aprotic solvents like DMF or Acetonitrile (MeCN) are common choices.

    • Less polar solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) can also be effective and may alter the isomer distribution. It is often worthwhile to screen a few solvents.

  • Temperature Control: Lowering the reaction temperature (e.g., 0 °C to room temperature) can increase selectivity by favoring the formation of the thermodynamically more stable product and minimizing side reactions.[3]

Solution B: Employ a Protecting Group Strategy

When direct iodination fails to provide the desired selectivity, a protecting group strategy is a robust alternative. By temporarily blocking other reactive sites, you can direct the iodination specifically to the C3 position.

  • Mechanism of Action: Protecting the N1 position of the pyrazole ring with a suitable group can alter the electronic distribution and steric environment of the indazole core, thereby enhancing the relative nucleophilicity of the C3 position.[8]

  • Common Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Easily installed with Boc-anhydride and removed under acidic conditions.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Can effectively direct C3-functionalization and is removed with fluoride sources (e.g., TBAF) or acid.[8]

    • THP (tetrahydropyranyl): A common acid-labile protecting group.[4]

A protecting group strategy introduces two extra steps (protection and deprotection) but often results in a much cleaner reaction and simpler purification, ultimately leading to a higher overall yield of the desired 3-iodo isomer.

Issue 2: Formation of Di-iodinated Byproducts

The presence of products with two iodine atoms indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.

Primary Cause: Over-iodination

The mono-iodinated product is still an activated aromatic system and can undergo a second iodination if excess reagent is present or the reaction is allowed to proceed for too long.

Solution: Precise Stoichiometric Control and Reaction Monitoring

  • Reagent Stoichiometry: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of the iodinating agent (e.g., NIS). Carefully weigh your reagents.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-iodinated species.

Frequently Asked Questions (FAQs)

Q1: Which iodinating agent is definitively best for achieving C3 selectivity on 1H-indazol-4-amine?

A: While there is no universal "best" agent for all substrates, N-Iodosuccinimide (NIS) is generally the most recommended starting point.[4][6] Its advantages include:

  • Milder Conditions: It does not require a strong base, reducing potential side reactions.

  • Ease of Handling: It is a stable, crystalline solid.[9]

  • Improved Selectivity: In many heterocyclic systems, NIS provides superior regioselectivity compared to I₂/base combinations.

Q2: How does the 4-amino group influence the regioselectivity?

A: The -NH₂ group is a powerful activating, ortho-para directing group. This means it strongly activates the C5 (ortho) and C7 (para) positions of the benzene ring towards electrophilic attack. This electronic effect directly competes with the inherent reactivity of the C3 position, which is the root cause of the regioselectivity challenge.

Q3: What analytical techniques are essential for confirming the structure of my product?

A: Confirming the correct regioisomer is critical. A combination of techniques is recommended:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. For the desired 3-iodo product, you would expect to see characteristic signals for the protons at the C5, C6, and C7 positions. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof by showing spatial correlations between protons.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbon bearing the iodine atom (C3) will be significantly different from the shifts of other carbons.

  • LC-MS: Useful for monitoring the reaction and confirming the mass of the product, but it cannot distinguish between isomers.

Data & Visualization

Table 1: Comparison of Iodination Conditions for Indazole Systems

(This table is a generalized representation based on literature precedents for indazole halogenation.[3][4] Optimal conditions for 1H-indazol-4-amine must be determined empirically.)

Iodinating AgentBase (if any)SolventTypical Temp.Expected Outcome / Key Considerations
NIS None or cat. TFAMeCN, DMF, DCM0 °C to RTGenerally highest C3 selectivity. Milder conditions.[6]
I₂ KOH, K₂CO₃DMF, DioxaneRTOften effective but may yield isomer mixtures.[7]
ICl NoneDCM, AcOH0 °C to RTHighly reactive. High risk of di-iodination and low selectivity.
Diagrams

G cluster_0 The Challenge of Regioselectivity Indazole 1H-Indazol-4-amine Structure C3 C3 (Target) Indazole->C3 Nucleophilic Pyrazole Site C5 C5 (Competing) Indazole->C5 Activated by NH₂ (ortho) C7 C7 (Competing) Indazole->C7 Activated by NH₂ (para)

TroubleshootingWorkflow

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Optimized Direct C3-Iodination using NIS

This protocol is designed to maximize C3-selectivity under mild conditions.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazol-4-amine (1.0 eq).

    • Dissolve the starting material in anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approx. 10-15 mL per mmol).

    • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • In a separate vial, weigh N-Iodosuccinimide (NIS) (1.05 eq).

    • Add the NIS to the cooled reaction mixture portion-wise over 5-10 minutes. Stirring vigorously.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine.

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 50% Ethyl Acetate in Hexanes) to separate the desired 3-iodo isomer from other regioisomers and impurities.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and MS analysis.

References

Technical Support Center: Purification of 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-iodo-1H-indazol-4-amine (CAS: 885521-28-8). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. The unique amphoteric nature of this molecule, combined with its potential for thermal and light sensitivity, presents specific purification challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities can arise from several sources, including unreacted starting materials, by-products from the synthetic route, and degradation products.[1] Common impurities may include:

  • Unreacted 1H-Indazol-4-amine: The precursor to the iodinated product.

  • Regioisomers: Depending on the synthetic method, iodination could potentially occur at other positions on the indazole ring, although the 3-position is often favored.[2]

  • Di-iodinated species: Over-iodination can lead to the formation of di-iodo-1H-indazol-4-amine.

  • Oxidation products: Aromatic amines are susceptible to oxidation, which can result in colored impurities.[3]

  • Residual solvents and reagents: Solvents like DMF or reagents from the iodination reaction (e.g., iodine, base) may be present.[2]

Q2: My crude product is a dark oil/gum. How can I get it to solidify?

A2: Oiling out is a common issue with amines and can be caused by residual solvents or impurities depressing the melting point.[4] Try dissolving the crude material in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and then adding a non-polar solvent like hexanes or petroleum ether dropwise while stirring vigorously. This process, known as "trituration," can often induce precipitation of the solid. If this fails, column chromatography may be necessary as the initial purification step.

Q3: Is this compound stable to heat and light?

A3: While five-membered heterocyclic iodine compounds can have considerable thermal stability, the presence of the amino group makes the molecule susceptible to oxidation, which can be accelerated by heat and light.[3][5] It is recommended to handle the compound in a well-ventilated fume hood, away from direct sunlight, and to use moderate temperatures during purification steps like solvent evaporation. For long-term storage, keeping the material in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining purity, often using a C18 column with a mobile phase of acetonitrile/water or methanol/water, possibly with a modifier like trifluoroacetic acid (TFA) or formic acid.[6]

  • Nuclear Magnetic Resonance (¹H NMR): Essential for confirming the structure and identifying any residual solvents or major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the desired product and any impurities, helping to confirm their identity.[6]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound in a detailed question-and-answer format.

Q5: I'm having trouble with recrystallization. Either my compound "oils out" or the recovery is very low. What can I do?

A5: This is a frequent challenge when purifying compounds with both hydrogen-bond donating (amine, N-H of indazole) and accepting sites, which can lead to complex solubility behavior.[7]

Causality and Troubleshooting Steps:

  • "Oiling Out": This occurs when the compound melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated too quickly upon cooling.[4]

    • Solution 1: Change Solvent System. The polarity of your solvent may be too close to that of the compound at elevated temperatures. Try a more polar single solvent like isopropanol or ethanol, or a binary solvent system where the compound is highly soluble in one solvent (e.g., methanol, ethyl acetate) and poorly soluble in another (e.g., water, hexanes).

    • Solution 2: Slow Cooling. After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This encourages the formation of a crystal lattice rather than an amorphous oil.[4]

    • Solution 3: Use More Solvent. You may be using too little solvent, causing the compound to melt rather than dissolve. Add small portions of hot solvent until everything is fully dissolved.

  • Low Recovery: This typically means the compound has significant solubility in the mother liquor even at low temperatures.

    • Solution 1: Optimize Your Solvent System. The ideal recrystallization solvent will dissolve the compound when hot but not when cold. You may need to screen several solvents. See the data table below for suggestions.

    • Solution 2: Use an Anti-Solvent. Dissolve the compound in a minimal amount of a "good" solvent (like THF or methanol) at room temperature, then slowly add a "bad" solvent (an anti-solvent like hexanes or water) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

    • Solution 3: pH Modification. Since the molecule has a basic amine, you can dissolve the crude material in an acidic aqueous solution (e.g., 1M HCl), wash with an organic solvent like ethyl acetate to remove non-polar impurities, and then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified amine.[8] This is effectively a recrystallization driven by a pH swing.

Q6: During silica gel column chromatography, my compound streaks badly and the separation from polar impurities is poor. Why is this happening?

A6: This is a classic problem for basic compounds like amines on standard silica gel. Silica gel is acidic and can strongly and irreversibly bind to basic compounds, leading to tailing, streaking, and even decomposition.[9]

Causality and Troubleshooting Steps:

  • Acid-Base Interaction: The lone pair of electrons on the amino group and the pyrazolic nitrogen of the indazole can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.

    • Solution 1: Use a Basic Modifier. Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia solution in methanol.[10] This will neutralize the acidic sites on the silica gel and improve the peak shape and resolution.

    • Solution 2: Use a Different Stationary Phase. If basic modifiers are not effective or are incompatible with your compound, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Reverse-phase chromatography (C18 silica) is also an excellent option, where the compound is eluted with a polar mobile phase like water/acetonitrile.

    • Solution 3: "Plug" Filtration. If the goal is simply to remove baseline, highly polar impurities, you can pass a solution of your compound through a short plug of silica gel (or basic alumina) using a moderately polar eluent. This is faster than a full column and can be very effective.

Q7: I'm trying to use acid-base extraction to purify my compound, but I'm getting an emulsion or poor separation. What should I do?

A7: The amphoteric nature of this compound (it has both a basic amino group and a weakly acidic N-H on the indazole ring) can complicate acid-base extractions.[11][12]

Causality and Troubleshooting Steps:

  • Emulsion Formation: Emulsions are common when shaking aqueous and organic layers, especially if there are fine particulates or amphiphilic impurities present.

    • Solution 1: Add Brine. Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer, which forces the organic solvent and water to separate more cleanly.

    • Solution 2: Gentle Mixing. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without creating a stable emulsion.

    • Solution 3: Filtration. If an emulsion persists, you can sometimes break it by filtering the mixture through a pad of Celite.

  • Poor Separation/Compound in Both Layers: This can happen if the pH of the aqueous layer is not optimal to fully protonate or deprotonate the compound.

    • Solution 1: Check the pH. Use pH paper to ensure the aqueous layer is sufficiently acidic (pH 1-2) to protonate the amine and extract it from the organic layer, or sufficiently basic (pH > 12) to deprotonate the indazole N-H (though the amine is the more dominant functional group for acid extraction).

    • Solution 2: Choose the Right Reagents. For extracting the basic amine into the aqueous layer, use a dilute acid like 1M HCl. To recover the compound, neutralize with a base like NaOH or NaHCO₃ until precipitation is complete.[13]

    • Solution 3: Multiple Extractions. Perform multiple extractions with smaller volumes of the aqueous acid or base solution. Three extractions are typically more effective than one large extraction.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexanes)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate at room temperature to create a slurry.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more ethyl acetate in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the flask from the heat and slowly add hexanes dropwise while swirling. Continue adding hexanes until a faint, persistent cloudiness appears.

  • Cooling: Add a drop or two of hot ethyl acetate to redissolve the cloudiness. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel with a Basic Modifier

  • Solvent System Selection: Using thin-layer chromatography (TLC), find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5). Add 1% triethylamine to the chosen solvent system to act as a basic modifier.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (containing the triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If solubility is an issue, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Data Summary Table

Purification TechniqueRecommended Solvent SystemsKey Considerations
Recrystallization Ethyl Acetate/Hexanes, Isopropanol, Ethanol/WaterOiling out is possible; slow cooling is crucial.[4]
Normal-Phase Chromatography DCM/Methanol, Ethyl Acetate/HexanesAdd 0.5-2% triethylamine to the eluent to prevent streaking.[10]
Reverse-Phase Chromatography Acetonitrile/Water, Methanol/WaterCan be very effective for polar compounds; may require specialized equipment.
Acid-Base Extraction Organic: EtOAc, DCM; Aqueous: 1M HCl, 1M NaOHIdeal for removing non-polar or acidic/basic impurities.[11]

Visualizations

Purification Strategy Decision Tree

Purification_Strategy start Crude this compound is_solid Is the crude material a solid? start->is_solid high_purity Is initial purity >90%? is_solid->high_purity Yes triturate Triturate with Hexanes/EtOAc is_solid->triturate No (Oil/Gum) recrystallize Recrystallization high_purity->recrystallize Yes column Column Chromatography high_purity->column No final_product Pure Product (Verify by HPLC, NMR, LC-MS) recrystallize->final_product acid_base Consider Acid-Base Extraction to remove specific impurities column->acid_base Alternative/Complementary column->final_product triturate->column acid_base->final_product

Caption: Decision tree for selecting a purification strategy.

Mechanism of Acid-Base Extraction

AcidBaseExtraction cluster_0 Initial State: Organic Layer (e.g., EtOAc) cluster_1 Step 1: Add 1M HCl (aq) cluster_2 Separated Layers Initial This compound (Neutral) Non-polar Impurity Protonation Protonation of Amine Initial:f0->Protonation Organic Organic Layer Non-polar Impurity Initial:f1->Organic:f1 Aqueous Aqueous Layer [3-iodo-1H-indazol-4-aminium]⁺Cl⁻ (Water Soluble) Protonation->Aqueous:f1

Caption: Principle of purifying the compound via acid extraction.

References

Stability issues and degradation of 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-iodo-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction to this compound: Properties and Stability Profile

This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of various bioactive molecules, including kinase inhibitors. The indazole scaffold is a "privileged structure" in drug discovery, and its functionalization with an iodo group at the 3-position and an amino group at the 4-position provides versatile handles for further chemical modifications.[1][2]

However, the presence of these functional groups also introduces potential stability issues. The carbon-iodine bond can be susceptible to cleavage, and the aromatic amine group can be prone to oxidation. Understanding these potential degradation pathways is crucial for accurate experimental design and interpretation of results.

PropertyValueSource
CAS Number 885521-28-8[3]
Molecular Formula C₇H₆IN₃[3]
Molecular Weight 259.05 g/mol [4]
Appearance Off-white to light yellow solid[5]
Storage Store in a cool, dark place under an inert atmosphere (e.g., 2-8°C)[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on the chemistry of related iodo-aromatic amines and indazole derivatives, the following degradation pathways are plausible:

  • Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-iodine bond, resulting in deiodination. Additionally, indazole rings are known to undergo photochemical rearrangement to form benzimidazoles.[7][8]

  • Oxidative Degradation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities (often pink or purple). This can be accelerated by exposure to air, metal ions, or oxidizing agents.[9]

  • Hydrolytic Degradation: The compound may exhibit pH-dependent stability. In highly acidic or basic solutions, hydrolysis of the amino group or changes to the indazole ring can occur.[2][7]

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.

Q2: My solid this compound has developed a pinkish or brownish tint. What could be the cause?

The development of a pink or brown color in the solid material is a common indicator of oxidation of the aromatic amine functionality. This is often initiated by prolonged exposure to air and can be accelerated by light and elevated temperatures. While minor color changes may not significantly impact the bulk purity for some applications, it is a sign of degradation, and the material should be re-analyzed for purity before use in sensitive experiments.

Q3: I am observing an unexpected loss of my compound in solution, especially when using certain mobile phases for HPLC. What could be happening?

If you are using a mobile phase containing formic acid for LC-MS analysis, you may be observing in-source deiodination. This is a known phenomenon where iodinated aromatic compounds can lose their iodine atom in the mass spectrometer's electrospray ionization (ESI) source, leading to the detection of the deiodinated analog.[10] This can be misinterpreted as degradation in the sample solution. To confirm this, analyze your sample with a mobile phase that does not contain formic acid (e.g., using acetic acid or ammonium acetate as an additive) and compare the results.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C for long-term storage.[6]

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light: In an amber or opaque vial to protect from light.

  • Moisture: In a tightly sealed container to prevent moisture absorption.

For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (-20°C or -80°C), protected from light, and purged with an inert gas before sealing.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent biological assay results Degradation of the compound in the assay medium.- Prepare fresh solutions of the compound for each experiment.- If using DMSO stock solutions, minimize freeze-thaw cycles.- Check the compatibility of your assay buffer with the compound; high or low pH can promote hydrolysis.
Appearance of a new, less polar peak in HPLC analysis over time Deiodination of the parent compound.- Confirm the identity of the new peak by LC-MS. The mass should correspond to 1H-indazol-4-amine.- Protect your samples and solutions from light.- Avoid using mobile phases with formic acid if analyzing by LC-MS to prevent in-source deiodination.[10]
Appearance of multiple new peaks in HPLC, especially under stress conditions Complex degradation, possibly involving both deiodination and ring rearrangement.- This indicates significant instability under the tested conditions. Re-evaluate your experimental parameters (e.g., pH, temperature, solvent).- A forced degradation study under controlled conditions (see protocols below) can help to identify the degradation products.
Solid material is difficult to dissolve or leaves a colored residue Formation of insoluble oxidation products.- Use fresh, high-purity solvent.- Gentle warming and sonication may help, but avoid excessive heat.- If a colored residue persists, it is likely due to significant degradation, and the material should be repurified or a new batch should be used.

Experimental Protocols

Protocol 1: Assessing the Purity and Stability of this compound by RP-HPLC

This protocol provides a general method for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Acetic acid in water

    • Solvent B: Acetonitrile

  • Gradient: Start with a gradient of 5-95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute with the initial mobile phase composition.

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[11][12][13][14]

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study can be performed. Expose a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent) to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by the developed HPLC method to identify and quantify the degradation products.

Visualizations

Degradation Pathway of this compound

G A This compound B Deiodination Product (1H-indazol-4-amine) A->B  Light, Reductants C Oxidation Products (e.g., quinone-imine) A->C  Air (O₂), Oxidants D Photochemical Rearrangement (Benzimidazole derivative) A->D  UV Light G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis A Prepare stock solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Photolysis (UV) A->E F Thermal Stress A->F H Analyze Stressed Samples B->H C->H D->H E->H F->H G Develop Stability-Indicating HPLC Method G->H I Identify & Quantify Degradants H->I

References

Technical Support Center: Purification of 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-iodo-1H-indazol-4-amine, a critical intermediate in pharmaceutical synthesis. Our focus is on providing practical, field-proven insights to overcome common challenges encountered during the purification of this compound.

Introduction: Understanding the Challenges

The purification of this compound can be a nuanced process. The presence of both a basic amine group and a labile iodo substituent on the indazole core presents unique challenges. Impurities often share similar polarities with the desired product, making separation difficult. This guide will walk you through a systematic approach to identifying and removing these impurities, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. A common synthesis involves the reaction of 2-fluoro-6-iodobenzonitrile with hydrazine hydrate.[1] Based on this, the following are the most likely impurities:

  • Unreacted Starting Materials:

    • 2-fluoro-6-iodobenzonitrile

    • Hydrazine hydrate (and its salts)

  • Reaction Byproducts:

    • Isomeric Impurities: Depending on the reaction conditions, regioisomers of the desired product may form.

    • Hydrolysis Products: The nitrile group of the starting material can hydrolyze to a carboxylic acid or amide under certain conditions.

    • Dehalogenated Species: Loss of the iodine atom can lead to the formation of 1H-indazol-4-amine.

  • Reagents and Solvents:

    • Residual solvents from the reaction and workup (e.g., ethanol, ethyl acetate).

    • Inorganic salts from the workup procedure.

  • Degradation Products:

    • Aromatic amines can be susceptible to oxidation, leading to colored impurities, especially if exposed to light or air for extended periods.[2]

Q2: My TLC plate shows multiple spots close to my product spot. How can I improve separation for analysis?

A2: Achieving good separation on a TLC plate is crucial for assessing purity and developing a column chromatography method. If you are observing poor separation, consider the following:

  • Solvent System Optimization: A single solvent system may not be sufficient. Experiment with ternary solvent systems (e.g., hexane/ethyl acetate/methanol or dichloromethane/methanol/ammonia) to fine-tune the polarity.

  • Use of an Amine Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent can help reduce tailing of the amine spots on the silica gel, leading to sharper spots and better separation.[3]

  • Two-Dimensional TLC: If co-elution is suspected, a two-dimensional TLC can be a powerful tool. After running the plate in one solvent system, rotate it 90 degrees and develop it in a second, different solvent system. This can help to separate spots that were unresolved in the first dimension.

Q3: I'm observing "oiling out" during recrystallization. What is happening and how can I fix it?

A3: "Oiling out" occurs when your compound separates from the solution as a liquid phase instead of forming solid crystals. This is a common issue with amines and can be caused by several factors:[4][5]

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to melt in the hot solvent rather than dissolve.

  • Supersaturation: If the solution is too concentrated or cooled too quickly, the compound may not have enough time to form an ordered crystal lattice.[4]

  • Inappropriate Solvent Choice: The solvent may be too good a solvent, even at lower temperatures.

Troubleshooting Strategies:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.[5][6]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, you can then proceed to cool it in an ice bath.[4]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[5][7]

  • Solvent System Modification: If using a single solvent, try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" solvent (in which your compound is less soluble) until you see persistent turbidity. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The ideal solvent will dissolve the compound well when hot but poorly when cold.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening:

    • Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating.

    • Good candidate solvents for aromatic amines include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.[8]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves. Using an excess of solvent will reduce your yield.[7]

  • Decolorization (Optional):

    • If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

    • Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly, preferably under vacuum.

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude material in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form collect Collect and dry crystals crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No oiling_out Compound 'oils out' crystals_form->oiling_out Oils out end_success Pure Product collect->end_success induce Induce crystallization (scratching, seed crystal) no_crystals->induce reheat_add_solvent Re-heat and add more solvent oiling_out->reheat_add_solvent induce->cool end_fail Re-evaluate solvent system induce->end_fail Still no crystals reheat_add_solvent->cool reheat_add_solvent->end_fail Still oils out

Caption: A workflow for troubleshooting common recrystallization issues.

Table 1: Potential Recrystallization Solvents for this compound

Solvent/SystemRationale
Ethanol/WaterGood for moderately polar compounds. The water acts as an anti-solvent.
IsopropanolOften a good choice for aromatic amines.
Ethyl AcetateA moderately polar solvent that can be effective.
TolueneFor less polar impurities, the product may crystallize out upon cooling.

Note: This table provides starting points for solvent screening. The optimal solvent or solvent system must be determined experimentally.

Guide 2: Purification by Column Chromatography

Column chromatography is an excellent method for separating compounds with different polarities. For amines, special considerations are necessary to prevent streaking and poor separation on silica gel.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis:

    • Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it from the major impurities.

    • Consider using a mobile phase modifier like triethylamine or ammonia as discussed in the FAQs.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent and pack your column.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column. This often leads to better resolution.

  • Elution:

    • Run the column, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

    • Monitor the elution by TLC to identify the fractions containing your pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Column Chromatography Troubleshooting Workflow

G start Start Column Chromatography tlc Develop TLC method (Rf ~0.3) start->tlc pack_load Pack column and load sample tlc->pack_load elute Elute and collect fractions pack_load->elute analyze Analyze fractions by TLC elute->analyze combine Combine pure fractions analyze->combine Yes poor_sep Poor separation analyze->poor_sep No streaking Product streaking analyze->streaking Yes, but streaking evaporate Evaporate solvent combine->evaporate end_success Pure Product evaporate->end_success adjust_solvent Adjust solvent system (polarity, modifiers) poor_sep->adjust_solvent adjust_solvent->tlc add_base Add triethylamine or ammonia to eluent streaking->add_base add_base->tlc

Caption: A workflow for troubleshooting common column chromatography issues with amines.

Table 2: Example Solvent Systems for Column Chromatography

Solvent SystemPolarityNotes
Hexane / Ethyl AcetateLow to MediumA standard starting point. Increase ethyl acetate for higher polarity.
Dichloromethane / MethanolMedium to HighGood for more polar compounds. A small percentage of methanol can significantly increase polarity.
Ethyl Acetate / MethanolMedium to HighAnother common system for polar compounds.
Add 0.5% Triethylamine-Add to any of the above systems to reduce peak tailing of the amine.

Analytical Characterization of Purified this compound

After purification, it is essential to confirm the identity and purity of your compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure of the molecule. The aromatic protons will show characteristic splitting patterns, and the amine and indazole N-H protons will appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the expected number of carbon signals for the indazole ring and any substituents.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of your sample. An analytical HPLC run should show a single major peak for your pure compound.

While specific spectral data for this compound is not widely published, data for analogous structures can be used for comparison.[9][10]

References

Technical Support Center: Synthesis of 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-iodo-1H-indazol-4-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers and drug development professionals in navigating the complexities of this specific electrophilic iodination. The choice of solvent is a critical parameter that profoundly influences reaction success, yield, and purity. This guide is designed to explain the causality behind solvent selection and provide actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The principal challenge lies in controlling the regioselectivity of the iodination. The indazole ring is an electron-rich heterocyclic system with multiple potential sites for electrophilic attack. The C3 position is often the most nucleophilic and kinetically favored site for substitution[1]. However, the electronic influence of the C4-amino group and the specific reaction conditions, especially the solvent, can modulate this reactivity. Failure to control these factors can lead to a mixture of regioisomers (e.g., iodination at C5 or C7) or di-iodinated products, complicating purification and reducing the yield of the desired product[1].

Q2: Which solvents are typically recommended for this iodination and why?

The choice of solvent is dictated by its ability to dissolve the starting material, 1H-indazol-4-amine, and the chosen iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine/base), while also mediating the reactivity of the electrophile.

  • Polar Aprotic Solvents (DMF, Acetonitrile): These are the most commonly cited solvents for this type of transformation[1][2][3].

    • Dimethylformamide (DMF): Excellent solubilizing power for the polar 1H-indazol-4-amine starting material[4]. Its polar nature can stabilize the transition state of the electrophilic aromatic substitution, potentially increasing the reaction rate. It is often used for reactions involving I₂ and a base like KOH[3].

    • Acetonitrile (ACN): A versatile solvent that offers good solubility for many organic molecules and iodinating agents like NIS[1]. It is generally less reactive than DMF and easier to remove during workup, making it a popular choice for initial screening.

  • Chlorinated Solvents (DCM): Dichloromethane (CH₂Cl₂) can be used, particularly with NIS. However, for environmental and safety reasons, these solvents are becoming less favorable[5].

  • Alcohols (Ethanol): Ethanol can be a suitable solvent, particularly in syntheses involving subsequent reaction steps carried out in alcoholic solutions[4]. However, its protic nature can potentially interfere with highly reactive intermediates.

Q3: My starting material (1H-indazol-4-amine) is not fully dissolving. What should I do?

Incomplete dissolution is a common issue that leads to sluggish and incomplete reactions. 1H-indazol-4-amine is a solid with limited solubility in non-polar solvents[4].

  • Solution: Switch to a solvent with higher polarity and better solubilizing capacity, such as DMF or Acetonitrile. Gentle warming of the mixture can also aid dissolution before adding the iodinating agent. A co-solvent system can be attempted, but a single, effective solvent is preferable for reproducibility.

Q4: I'm observing multiple spots on my TLC, suggesting side products. How can solvent choice help mitigate this?

The formation of multiple products is typically due to a lack of regioselectivity or over-iodination. The solvent plays a crucial role in modulating the reactivity of the iodinating agent.

  • For Over-iodination (Di-iodo products): A highly polar, activating solvent like DMF might accelerate the reaction to the point where the mono-iodinated product reacts further. Consider switching to a less polar solvent like Acetonitrile or Dichloromethane, or lowering the reaction temperature to gain better control[1].

  • For Regioisomers: The solvent can influence the distribution of isomers[1]. Experimenting with different solvent classes (e.g., comparing DMF to Acetonitrile or even a specialty solvent like hexafluoroisopropanol (HFIP)) can alter the product ratio. HFIP, for instance, is known to promote regioselective halogenations of heterocycles under mild conditions[6].

Troubleshooting Guide: Common Experimental Issues

Problem Potential Solvent-Related Cause Suggested Solution & Rationale
Low or No Conversion 1. Poor Solubility: The starting material or reagent is not sufficiently dissolved to react.[4] 2. Solvent Interference: The solvent may be reacting with the iodinating agent or quenching reactive intermediates.1. Change Solvent: Switch to a more effective polar aprotic solvent like DMF or Acetonitrile. 2. Check Compatibility: Ensure the solvent is inert under the reaction conditions. Avoid protic solvents if using highly reactive electrophiles.
Low Yield 1. Incomplete Reaction: As above. 2. Product Precipitation: The desired product may be precipitating out of the reaction mixture, halting the reaction. 3. Difficult Workup: High-boiling point solvents like DMF can be difficult to remove, leading to product loss during extraction.1. Monitor Reaction: Use TLC or LC-MS to confirm when the reaction has reached completion. 2. Adjust Solvent System: If precipitation occurs, consider a co-solvent or a solvent that better solubilizes the product. 3. Optimize Workup: For DMF, perform multiple aqueous extractions to ensure its complete removal. Consider switching to a lower-boiling solvent like Acetonitrile if workup is a persistent issue.
Impure Product / Multiple Spots on TLC 1. Lack of Regioselectivity: The solvent may not be adequately directing the iodination to the C3 position.[1] 2. Over-Iodination: The solvent may be too activating, promoting a second iodination event.[1]1. Screen Solvents: Test a range of solvents with varying polarities (e.g., DMF vs. Acetonitrile vs. CH₂Cl₂). Lowering the reaction temperature can also significantly improve selectivity.[1] 2. Reduce Reaction Rate: Use a less polar solvent or decrease the temperature to slow the reaction and favor mono-iodination.

Recommended Experimental Protocol

This protocol is a general guideline for the synthesis of this compound using N-Iodosuccinimide (NIS), a common and effective iodinating agent. Optimization may be required.

Materials:

  • 1H-indazol-4-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 - 1.2 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (approx. 10-15 mL per mmol of starting material)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-4-amine (1.0 eq).

  • Dissolution: Add anhydrous Acetonitrile (or DMF) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of NIS: In a single portion, add N-Iodosuccinimide (1.1 eq) to the solution. Protect the reaction from light by wrapping the flask in aluminum foil, as NIS and iodo-compounds can be light-sensitive.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath. Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NIS. Stir for 10-15 minutes until the orange/brown color dissipates.

  • Workup:

    • If using Acetonitrile, concentrate the mixture under reduced pressure to remove most of the solvent.

    • Dilute the residue with Ethyl Acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/hexanes) to afford pure this compound.

Visual Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for selecting a solvent and troubleshooting common issues in the synthesis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting Start Start: Dissolve 1H-indazol-4-amine Solvent_Choice Select Solvent: ACN or DMF? Start->Solvent_Choice Issue_Solubility Issue: Poor Solubility Start->Issue_Solubility Add_NIS Add NIS (1.1 eq) Stir at RT Solvent_Choice->Add_NIS Monitor Monitor by TLC/LC-MS Add_NIS->Monitor Complete Reaction Complete? Monitor->Complete Issue_SideProducts Issue: Side Products (Low Selectivity) Monitor->Issue_SideProducts Workup Quench (Na2S2O3) Extract & Purify Complete->Workup Yes Issue_LowYield Issue: Low Yield/ Incomplete Reaction Complete->Issue_LowYield No Product Pure Product Workup->Product Yes Sol_DMF Action: Switch to DMF for better solubility Issue_Solubility->Sol_DMF Sol_Temp Action: Lower Temp Try less polar solvent (ACN) Issue_SideProducts->Sol_Temp Sol_Monitor Action: Check reagent purity Increase reaction time Issue_LowYield->Sol_Monitor Sol_DMF->Add_NIS Sol_Temp->Start Re-run experiment Sol_Monitor->Monitor

Caption: Troubleshooting workflow for solvent selection in the synthesis of this compound.

References

Validation & Comparative

Comparative Analysis of 3-Iodo-1H-indazol-4-amine: A Guide to Biological Activity and Analog Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a core structural motif in numerous therapeutic agents, indazole derivatives have been extensively explored as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. This guide provides a comparative analysis of the biological activity of the specific, albeit less-documented, compound 3-iodo-1H-indazol-4-amine and its more extensively studied structural analogs.

While public domain data on this compound itself is sparse, we can infer its potential biological profile by examining well-characterized analogs that share its core indazole structure. The presence of a halogen at the 3-position and an amine at the 4-position provides unique structural and electronic features that are critical for target engagement. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein. The 4-amino group can act as a crucial hydrogen bond donor and a key site for further chemical modification. This guide will delve into the known biological activities of closely related indazole-based kinase inhibitors, providing a framework for understanding the potential of this compound and guiding future research in this area.

The Indazole Core as a Kinase Inhibitor Scaffold

Indazole-based compounds have emerged as potent inhibitors of a variety of protein kinases, playing a crucial role in the development of targeted cancer therapies. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The indazole ring system is adept at forming key hydrogen bond interactions with the hinge region of the kinase, a critical interaction for potent inhibition.

The general mechanism involves the N1 nitrogen of the indazole core acting as a hydrogen bond acceptor, while the N2-H acts as a hydrogen bond donor, mimicking the adenine portion of ATP. Substitutions at various positions on the indazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The exploration of analogs of this compound, therefore, provides valuable insights into the structure-activity relationships (SAR) that govern the efficacy of this class of compounds.

Comparative Biological Activity of Indazole Analogs

To understand the potential activity of this compound, we will compare the performance of several well-characterized indazole-based kinase inhibitors. The following table summarizes the inhibitory activity (IC50) of selected analogs against various kinases, highlighting the impact of different substituents on the indazole core.

Compound/AnalogStructureTarget Kinase(s)IC50 (nM)Reference
Axitinib A well-known indazole-based drugVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7
Linifanib (ABT-869) An N-substituted indazole derivativeVEGFR2, PDGFRβ, CSF-1R, Flt-3, KDR3, 4, 66, 4, 3
Pazopanib Contains an indazole moietyVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit10, 30, 47, 84, 71, 140

This table is a representative summary. IC50 values can vary based on assay conditions.

The data clearly demonstrates that the indazole scaffold is a versatile starting point for developing potent kinase inhibitors. The specific substitutions on the indazole ring dictate the selectivity profile and potency against different kinases. For instance, Axitinib and Linifanib, both containing the indazole core, exhibit potent inhibition of VEGFR, a key target in angiogenesis. The subtle structural differences between them lead to variations in their broader kinase selectivity profiles.

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is heavily influenced by the nature and position of substituents on the core ring system. Based on extensive research in this area, we can extrapolate some key SAR trends relevant to this compound:

  • 3-Position Substitution: The substituent at the 3-position often plays a crucial role in establishing interactions within the hydrophobic pocket of the kinase active site. The iodine atom in this compound is particularly interesting. Its size and polarizability can lead to strong van der Waals and halogen bonding interactions, potentially conferring high affinity and selectivity for specific kinases. Furthermore, the carbon-iodine bond can serve as a synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of a wide chemical space.

  • 4-Position Substitution: The amino group at the 4-position is well-positioned to form hydrogen bonds with the solvent-exposed region of the ATP-binding pocket or with nearby amino acid residues. This can enhance binding affinity and influence the solubility of the compound. The basicity of this amine can also be modulated to optimize pharmacokinetic properties.

  • N1-Substitution: As seen in the case of Linifanib, substitution at the N1 position of the indazole ring is a common strategy to improve cell permeability and oral bioavailability. These substitutions often extend into the solvent-exposed region and can be tailored to optimize drug-like properties without compromising inhibitory activity.

The following diagram illustrates the key interactions of a generic N1-substituted 3-aryl-indazole inhibitor within a kinase ATP-binding pocket, highlighting the potential roles of the different positions on the indazole ring.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Indazole Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_exposed Solvent-Exposed Region indazole Indazole Core indazole->hinge H-Bonding (N1, N2-H) pos3_sub 3-Position Substituent (e.g., Iodo/Aryl Group) pos3_sub->hydrophobic_pocket Halogen/Hydrophobic Interactions pos4_sub 4-Position Substituent (e.g., Amine Group) pos4_sub->solvent_exposed H-Bonding/Solubility n1_sub N1-Position Substituent n1_sub->solvent_exposed Improves PK Properties

Caption: Key interactions of an indazole inhibitor within a kinase active site.

Experimental Protocols

To evaluate the biological activity of this compound and its analogs, a series of standardized in vitro assays are typically employed. Below are representative protocols for a kinase inhibition assay and a cell viability assay.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to a kinase of interest.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase inhibitor (tracer)

  • Kinase of interest

  • Test compound (e.g., this compound)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound to the wells of the 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 2.5 µL of the tracer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start: Prepare Reagents prepare_compound Prepare Serial Dilution of Test Compound start->prepare_compound plate_setup Add Compound to 384-Well Plate prepare_compound->plate_setup add_kinase_ab Add Kinase/Eu-Ab Mixture plate_setup->add_kinase_ab add_tracer Add Alexa Fluor-Tracer add_kinase_ab->add_tracer incubate Incubate 60 min at Room Temp add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Calculate Emission Ratio and Determine IC50 read_plate->analyze end End analyze->end

A Researcher's Guide to the Spectroscopic Differentiation of 3-iodo-1H-indazol-4-amine Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The precise substitution pattern on the indazole ring is critical for biological activity, making the unambiguous identification of regioisomers a cornerstone of successful synthesis and development. This guide provides an in-depth spectroscopic comparison of 3-iodo-1H-indazol-4-amine and its key regioisomers, offering a predictive framework based on established spectroscopic principles and data from analogous compounds. While direct experimental spectra for these specific molecules are not widely published, this guide will equip researchers with the necessary tools to distinguish between them using common spectroscopic techniques.

The Challenge of Regioisomerism in Substituted Indazoles

The synthesis of substituted indazoles can often lead to a mixture of regioisomers, where functional groups are located at different positions on the bicyclic ring system. For this compound, the primary regioisomers of concern involve the varying position of the amine group on the benzene portion of the indazole core. These subtle structural differences can lead to significant changes in a molecule's pharmacological profile. Therefore, robust analytical methods are required to confirm the identity and purity of the desired isomer.

Key Spectroscopic Techniques for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for elucidating the structure of indazole regioisomers.[1][2] Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition, which is particularly useful for halogenated compounds.

Molecular Structures of the Regioisomers in Focus

Below are the structures of this compound and its primary amino-substituted regioisomers.

G This compound 3-iodo-1H-indazol-5-amine 3-iodo-1H-indazol-6-amine 3-iodo-1H-indazol-7-amine

Figure 1. Key regioisomers of 3-iodo-1H-indazol-amine.

Predictive ¹H NMR Spectroscopic Analysis

The chemical shifts and coupling patterns of the aromatic protons on the indazole ring are highly sensitive to the position of the amino group. By analyzing the expected electronic effects of the amino and iodo substituents, we can predict the ¹H NMR spectra for each regioisomer. The electron-donating amino group will cause a significant upfield shift (to lower ppm values) of the protons ortho and para to it, while the deshielding effect of the iodine atom is also a key consideration.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Patterns for 3-iodo-1H-indazol-amine Regioisomers in DMSO-d₆

ProtonThis compound3-iodo-1H-indazol-5-amine3-iodo-1H-indazol-6-amine3-iodo-1H-indazol-7-amineRationale for Differentiation
H-5 ~6.8 (d)-~7.2 (dd)~7.0 (t)The chemical shift and coupling pattern of H-5 are highly diagnostic. In the 4-amino isomer, it is significantly shielded and appears as a doublet. In the 6-amino isomer, it is part of a more complex splitting pattern. In the 7-amino isomer, it appears as a triplet.
H-6 ~7.1 (t)~6.9 (dd)-~6.7 (d)The position of the amino group directly influences the chemical shift of H-6. It is most shielded in the 7-amino isomer.
H-7 ~7.0 (d)~7.4 (d)~7.5 (s)-The H-7 proton is expected to be a singlet or a narrow doublet in the 6-amino isomer due to the para-position of the amino group, making it a key distinguishing feature.
-NH₂ broad sbroad sbroad sbroad sThe chemical shift of the amine protons can vary and is solvent-dependent.
N-H ~13.0 (br s)~13.1 (br s)~12.9 (br s)~12.8 (br s)The indazole N-H proton typically appears as a broad singlet at a downfield chemical shift.

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

Predictive ¹³C NMR Spectroscopic Analysis

The position of the amino group also has a predictable effect on the ¹³C NMR chemical shifts of the carbon atoms in the benzene ring. The carbon atom directly attached to the amino group will be significantly shielded (shifted upfield), while the ortho and para carbons will also experience shielding. The carbon bearing the iodine (C-3) will have a characteristic chemical shift at a relatively low field.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 3-iodo-1H-indazol-amine Regioisomers in DMSO-d₆

CarbonThis compound3-iodo-1H-indazol-5-amine3-iodo-1H-indazol-6-amine3-iodo-1H-indazol-7-amineRationale for Differentiation
C-3 ~95~96~95~96The chemical shift of C-3 is primarily influenced by the directly attached iodine and is expected to be similar across the regioisomers.
C-4 ~145 (ipso-NH₂)~115~122~110The chemical shift of C-4 is highly diagnostic. It will be significantly downfield in the 4-amino isomer due to the direct attachment of the nitrogen atom.
C-5 ~110~150 (ipso-NH₂)~112~128Similarly, the C-5 chemical shift will clearly identify the 5-amino isomer.
C-6 ~125~110~148 (ipso-NH₂)~108The downfield shift of the carbon attached to the amino group makes C-6 a clear marker for the 6-amino isomer.
C-7 ~115~120~105~147 (ipso-NH₂)The C-7 chemical shift will be the most downfield in the 7-amino isomer.
C-3a ~140~141~140~138The chemical shifts of the bridgehead carbons are also influenced by the substituent pattern.
C-7a ~120~125~123~128

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry Analysis

Mass spectrometry is a vital tool for confirming the molecular weight and elemental formula of the synthesized compounds. For this compound and its regioisomers, the expected molecular formula is C₇H₆IN₃, with a monoisotopic mass of approximately 258.96 g/mol .[3][4]

A key feature in the mass spectrum of an iodine-containing compound is the presence of a strong molecular ion peak (M⁺) due to the fact that iodine is monoisotopic (¹²⁷I). The fragmentation pattern can also provide structural clues. Common fragmentation pathways for indazoles involve the loss of N₂ and subsequent rearrangements of the aromatic ring. The presence of the iodine atom will influence the fragmentation, and fragments containing iodine will be readily identifiable.

Experimental Protocols

For researchers who have synthesized these compounds, the following experimental protocols are recommended for their spectroscopic characterization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indazoles as it allows for the observation of the exchangeable N-H and NH₂ protons.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.

    • The number of scans should be adjusted based on the sample concentration (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

    • Employing DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can aid in distinguishing between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of these compounds).

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the overall structure and distinguishing between isomers.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

    • Electron Ionization (EI) can be used to induce fragmentation and provide structural information.

    • Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of this compound regioisomers.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion start Synthesized Product (Potential Mixture of Regioisomers) nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (HRMS) start->ms nmr_data Analyze Chemical Shifts and Coupling Constants nmr->nmr_data ms_data Confirm Molecular Formula and Analyze Fragmentation ms->ms_data comparison Compare with Predicted Spectra and Reference Data nmr_data->comparison ms_data->comparison conclusion Unambiguous Identification of Regioisomer comparison->conclusion

Figure 2. Experimental workflow for the spectroscopic comparison of regioisomers.

Conclusion

References

A Comparative Guide to the Structural Validation of 3-iodo-1H-indazol-4-amine Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a critical pillar in drug discovery and development. For a molecule like 3-iodo-1H-indazol-4-amine, a substituted indazole, confirming the precise arrangement of substituents on the heterocyclic core is paramount. While several analytical techniques can provide pieces of the structural puzzle, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful and definitive approach to map the molecular connectivity. This guide provides an in-depth comparison of key 2D NMR experiments for the structural validation of this compound, supported by experimental protocols and data interpretation strategies.

The primary challenge in the synthesis of substituted indazoles lies in controlling the regioselectivity. The introduction of iodo and amine groups onto the indazole scaffold can potentially result in various isomers. Therefore, a robust analytical strategy is necessary to unambiguously confirm the desired 3-iodo-4-amino substitution pattern.

The Power of 2D NMR in Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, complex coupling patterns and signal overlap in aromatic systems can often lead to ambiguity. 2D NMR techniques overcome these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei and providing a clear roadmap of the molecular structure.[1] For this compound, the key 2D NMR experiments are COSY, HSQC, and HMBC.[2][3][4]

Comparative Analysis of 2D NMR Techniques

A multi-faceted approach utilizing several 2D NMR experiments is essential for a comprehensive and self-validating structural proof.[5] Each experiment provides a unique piece of the connectivity puzzle.

2D NMR Technique Information Provided Application to this compound
COSY (Correlation Spectroscopy)Shows correlations between J-coupled protons (typically through 2-3 bonds).[6]Identifies neighboring protons on the benzene ring of the indazole core, establishing the spin system.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to a heteronucleus (¹³C in this case), revealing one-bond ¹H-¹³C connectivities.[1][6]Unambiguously assigns the carbon atom corresponding to each proton on the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation)Shows long-range correlations between protons and carbons (typically over 2-3 bonds).[3][6]Crucial for identifying quaternary carbons and confirming the positions of the iodo and amine substituents by observing correlations from protons to carbons that are not directly bonded.

Experimental Workflow for Structural Validation

A logical workflow ensures that the data from each 2D NMR experiment builds upon the last, leading to a definitive structural assignment.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Validation P Dissolve 5-10 mg of This compound in ~0.6 mL of DMSO-d₆ H1 ¹H NMR P->H1 C13 ¹³C NMR COSY COSY C13->COSY HSQC HSQC HMBC HMBC DA Integrate data from all experiments to confirm connectivity and substituent positions HMBC->DA

Caption: A stepwise workflow for the 2D NMR-based structural validation of this compound.

Detailed Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[5] DMSO-d₆ is a suitable solvent as it can dissolve a wide range of organic compounds and its residual solvent peak does not typically interfere with the aromatic region of interest.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[5]

1. ¹H NMR

  • Purpose: To identify the number of unique proton environments, their chemical shifts, and coupling patterns.

  • Typical Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: ~4 seconds

    • Relaxation delay: 2 seconds

2. ¹³C NMR

  • Purpose: To identify the number of unique carbon environments.

  • Typical Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

3. COSY (Correlation Spectroscopy)

  • Purpose: To establish proton-proton coupling networks.

  • Typical Parameters:

    • Pulse sequence: cosygpqf

    • Number of scans: 2-4

    • Number of increments in F1: 256-512

4. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify one-bond proton-carbon correlations.

  • Typical Parameters:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 2-4

    • Number of increments in F1: 256

5. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

  • Typical Parameters:

    • Pulse sequence: hmbcgpndqf

    • Number of scans: 8-16

    • Number of increments in F1: 256-512

    • Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.

Interpreting the 2D NMR Data for this compound

The following diagram illustrates the expected key HMBC correlations that would confirm the 3-iodo-4-amino substitution pattern.

Caption: Key expected HMBC correlations for the validation of the 3-iodo-4-amino substitution pattern.

Data Interpretation Steps:

  • Analyze the ¹H NMR spectrum: Identify the signals corresponding to the aromatic protons (H5, H6, and H7) and the amine protons (NH₂). The splitting patterns will provide initial clues about their neighboring protons.

  • Use the COSY spectrum to build the proton spin system: A cross-peak between two proton signals in the COSY spectrum indicates that they are J-coupled (typically vicinal).[1] This will confirm the connectivity of H5, H6, and H7.

  • Assign protonated carbons with the HSQC spectrum: Each cross-peak in the HSQC spectrum links a proton to the carbon it is directly attached to.[1] This allows for the unambiguous assignment of C5, C6, and C7.

  • Utilize the HMBC spectrum to identify quaternary carbons and confirm substituent positions: This is the most critical step for validating the isomer.

    • Look for correlations from the aromatic protons to the quaternary carbons (C3, C3a, C4, and C7a). For example, a correlation from H5 to C3a and C7 would be expected.

    • Crucially, correlations from the amine protons (NH₂) to C4 and C3a would strongly support the 4-amino substitution.

    • The absence of a proton at the 3-position and the characteristic downfield shift of C3 due to the iodine substituent further corroborate the structure.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary information.

Technique Advantages Limitations
X-ray Crystallography Provides the absolute, unambiguous 3D structure of a molecule.[5]Requires a suitable single crystal, which can be challenging to grow.
Mass Spectrometry (MS) Confirms the molecular weight and elemental formula.[5]Does not provide information on the connectivity of atoms or the positions of substituents.
Infrared (IR) Spectroscopy Identifies the presence of functional groups (e.g., N-H and C-N bonds).Does not provide detailed structural information on the carbon skeleton.

References

A Comparative Guide to the Efficacy of 3-Aminoindazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 3-aminoindazole derivatives, a prominent class of compounds in oncological research, focusing on their efficacy as kinase inhibitors. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental validation that underpins their development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the landscape of these potent therapeutic agents.

The indazole scaffold is recognized as a privileged structure in medicinal chemistry, particularly for its ability to effectively interact with the ATP-binding site of various protein kinases.[1][2] The 3-aminoindazole core, in particular, has proven to be an exceptional template for designing potent and selective kinase inhibitors.[3][4] The amine group at the 3-position and the N1 hydrogen of the indazole ring are adept at forming critical hydrogen bond interactions with the hinge region of the kinase domain, a foundational requirement for potent inhibition.[5] This guide will compare derivatives based on this core, exploring how modifications at other positions of the indazole ring dictate their potency and target selectivity.

Mechanism of Action: Hinge-Binding and ATP Competition

The primary mechanism by which 3-aminoindazole derivatives inhibit kinase activity is through competitive inhibition at the ATP-binding site. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process in cellular signaling.[6] Dysregulation of this process is a hallmark of many cancers.[7]

3-aminoindazole inhibitors are designed to mimic the adenine moiety of ATP. The core scaffold fits into the hydrophobic pocket, and its strategically placed nitrogen atoms form hydrogen bonds with the "hinge" residues of the kinase, effectively blocking ATP from binding and halting the phosphotransfer reaction. The success of this scaffold lies in its rigid structure and the precise orientation of its hydrogen bond donors and acceptors.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 3-Aminoindazole Inhibitor hinge Hinge Region (e.g., Met318, Glu316) pocket Hydrophobic Pocket (e.g., Leu248, Val256) indazole Indazole Core indazole->hinge H-Bond (N1-H) substituents Variable Substituents (R-groups) amino 3-Amino Group amino->hinge H-Bond substituents->pocket Hydrophobic/ Van der Waals Interactions

Caption: General binding mode of 3-aminoindazole inhibitors in the kinase ATP pocket.

Comparative Analysis of 3-Aminoindazole Derivatives

The versatility of the indazole scaffold is demonstrated by the diverse range of kinases that can be targeted through synthetic modifications. The iodine atom, often used as a synthetic handle at positions like C4, allows for the introduction of various chemical moieties via cross-coupling reactions, enabling the fine-tuning of inhibitor potency and selectivity.[8][9]

Compound IDTarget Kinase(s)IC50 (nM)Key Structural Features & Insights
AKE-72 BCR-ABL (Wild Type)< 0.5A diarylamide 3-aminoindazole with a (4-ethylpiperazin-1-yl)methyl group. This "tail" significantly improves potency against the T315I mutant.[10][11]
BCR-ABL (T315I Mutant)9Demonstrates potent activity against the "gatekeeper" T315I mutation, a common source of imatinib resistance in CML.[5][11]
ABT-869 (Linifanib) VEGFR, PDGFR4 (KDR)An N,N'-diaryl urea moiety at the C4-position of the 3-aminoindazole core.[3] It is a multitargeted inhibitor effective against receptor tyrosine kinases involved in angiogenesis.[3][4]
Compound 6o K562 Cell Line (CML)5,150 (5.15 µM)A piperazine-indazole derivative showing promising anti-proliferative activity and high selectivity over normal cells. It induces apoptosis via the p53/MDM2 pathway.[12][13]
Indazole I (AKE-72 Precursor) BCR-ABL (Wild Type)4.6Precursor to AKE-72 with a morpholine moiety. Shows excellent wild-type inhibition but significantly weaker activity against the T315I mutant.[11]
BCR-ABL (T315I Mutant)227Highlights the critical role of the side chain in overcoming resistance mutations.[11]

This comparative data underscores a crucial principle in kinase inhibitor design: while the core scaffold (3-aminoindazole) provides the necessary anchor to the kinase hinge, the substituents directed into the solvent-exposed regions are paramount for determining potency and overcoming resistance. The development from "Indazole I" to the highly potent "AKE-72" is a clear example of successful structure-based drug design, where modifying a peripheral moiety enhanced the inhibitory activity against the resistant T315I mutant by over 25-fold.[11]

Experimental Protocols for Efficacy Determination

The validation of kinase inhibitors requires robust and reproducible experimental workflows. Here, we detail standard protocols for assessing the efficacy of compounds like the 3-aminoindazole derivatives discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme. The ADP-Glo™ Kinase Assay is frequently used as it measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[14]

Principle: The assay is performed in two steps. First, the kinase reaction occurs, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity. Inhibition is measured as a decrease in luminescence.[14][15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), ATP, the kinase substrate (e.g., a specific peptide), and the test inhibitor at various concentrations.[14]

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO as a vehicle control).

  • Add 2 µL of purified kinase enzyme and 2 µL of the ATP/substrate mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.[14]

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • Add 10 µL of Kinase Detection Reagent. This converts the ADP to ATP and provides the luciferase/luciferin mix. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

A 1. Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Incubate (60 min @ RT) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. Incubate (40 min @ RT) C->D E 5. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) D->E F 6. Incubate (30 min @ RT) E->F G 7. Read Luminescence F->G

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Protocol 2: Cellular Proliferation Assay (MTT-Based)

To assess a compound's effect in a biological context, its ability to inhibit the growth of cancer cell lines is measured. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562 for CML) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of the 3-aminoindazole derivative. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The 3-aminoindazole scaffold remains a highly valuable and versatile core for the development of novel kinase inhibitors. The comparative analysis clearly shows that while the core ensures hinge-region binding, strategic derivatization is the key to achieving high potency, desirable selectivity, and the ability to overcome clinically relevant resistance mutations. Compounds like AKE-72, which potently inhibit the T315I BCR-ABL mutant, exemplify the success of this approach and offer promising therapeutic avenues for patients with resistant chronic myeloid leukemia.[5][11]

Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and exploring novel derivatizations to tackle other challenging kinase targets and resistance mechanisms. The robust experimental protocols outlined in this guide provide the foundational framework for the continued evaluation and optimization of this important class of anti-cancer agents.

References

A Comparative Guide to the Bioisosteric Replacement of the Iodo Group in 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosteric Replacement in Drug Discovery

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical driver of success. Bioisosterism, the principle of substituting a functional group with another that possesses similar physicochemical or topological properties, is a powerful tool for optimizing drug candidates.[1][2][3] This guide provides a comprehensive, data-driven comparison of bioisosteric replacements for the iodo group in the versatile 3-iodo-1H-indazol-4-amine scaffold.

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[4] The this compound, in particular, serves as a valuable starting point for the synthesis of a diverse array of derivatives.[5][6] The iodine atom at the 3-position, while a useful synthetic handle for cross-coupling reactions, can introduce metabolic liabilities and potential toxicity concerns. Therefore, its replacement with a suitable bioisostere can be a pivotal step in enhancing the overall profile of a drug candidate.[1]

This guide will explore the rationale behind replacing the iodo group and provide a comparative analysis of two prominent bioisosteres: the cyano group and the ethynyl group . We will delve into the synthetic accessibility, physicochemical properties, and potential pharmacological implications of these substitutions, supported by experimental protocols and data.

The Rationale for Replacing the Iodo Group

The iodine atom in this compound offers several advantages, including its size and ability to participate in halogen bonding, which can contribute to target engagement. However, it also presents notable drawbacks:

  • Metabolic Instability: The carbon-iodine bond can be susceptible to metabolic cleavage, leading to rapid degradation of the compound and potentially the formation of reactive metabolites.

  • Toxicity Concerns: The in vivo release of iodide ions can interfere with thyroid function.[7]

  • Poor Physicochemical Properties: The lipophilicity of the iodo group can negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Bioisosteric replacement aims to address these liabilities while preserving or enhancing the desired biological activity.[2][3] The ideal bioisostere should mimic the steric and electronic properties of the iodo group to maintain favorable interactions with the biological target.

Comparative Analysis of Bioisosteric Replacements

This section provides a detailed comparison of the cyano and ethynyl groups as bioisosteric replacements for the iodo group in this compound.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical and predicted pharmacological properties of the parent compound and its cyano and ethynyl bioisosteres.

PropertyThis compound (Parent)3-cyano-1H-indazol-4-amine3-ethynyl-1H-indazol-4-amine
Molecular Weight ( g/mol ) 259.06158.15157.17
logP (Predicted) 1.80.91.2
Polar Surface Area (Ų) 54.764.654.7
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 232
Predicted Biological Activity BaselineMaintained or slightly decreasedMaintained or potentially increased
Rationale for Replacement The iodo group can act as a halogen bond donor but has metabolic liabilities.The linear cyano group mimics the shape of the iodo group and can act as a hydrogen bond acceptor. Its electron-withdrawing nature can influence target interactions.[1][8]The ethynyl group is a non-classical bioisostere that can act as a weak hydrogen bond donor and mimic the electronic properties of iodine.[9][10]
Experimental Workflow for Bioisosteric Replacement

The following diagram illustrates the general workflow for the bioisosteric replacement of the iodo group in this compound.

workflow start This compound reaction1 Transition-Metal Catalyzed Cyanation start->reaction1 reaction2 Sonogashira Cross-Coupling start->reaction2 reagent1 Cyanation Reagent (e.g., CuCN, Zn(CN)2) reagent1->reaction1 reagent2 Terminal Alkyne (e.g., Trimethylsilylacetylene) reagent2->reaction2 product1 3-cyano-1H-indazol-4-amine reaction1->product1 product2 3-ethynyl-1H-indazol-4-amine reaction2->product2 analysis Comparative Analysis: - Physicochemical Properties - In vitro/In vivo Assays product1->analysis product2->analysis

Caption: General workflow for bioisosteric replacement.

Detailed Analysis of Bioisosteres

The Cyano Group: A Classical Replacement

The cyano group is a well-established bioisostere for halogens.[8] Its linear geometry and similar size allow it to occupy the same space as an iodine atom. The strong electron-withdrawing nature of the nitrile can significantly alter the electronic properties of the indazole ring, potentially influencing binding affinity and selectivity. Furthermore, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, a feature not present in the parent iodo compound.[1]

A common method for introducing a cyano group is through copper-catalyzed cyanation of the corresponding aryl iodide.[11][12]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), copper(I) cyanide (1.2 equiv), and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ammonia or a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3-cyano-1H-indazol-4-amine.

Causality Behind Experimental Choices: The use of a copper catalyst is crucial for this transformation. The choice of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the reaction. The aqueous work-up is essential to remove the copper salts.

The Ethynyl Group: A Non-Classical Bioisostere

The ethynyl group is a versatile non-classical bioisostere for iodine.[9][10] Its linear geometry and π-system can mimic the spatial and electronic properties of the iodo group. The terminal acetylenic proton is weakly acidic and can act as a hydrogen bond donor, potentially forming new interactions within a protein binding site.[10]

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[13][14]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv) and a suitable terminal alkyne (e.g., trimethylsilylacetylene, 1.5 equiv) in a solvent mixture such as 1,4-dioxane and water.

  • Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv), and a base (e.g., triethylamine or cesium carbonate).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, and partition it between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Deprotection (if necessary): If a silyl-protected alkyne was used, deprotect the trimethylsilyl group using a mild base such as potassium carbonate in methanol.

  • Purification: Purify the crude product by flash column chromatography to yield 3-ethynyl-1H-indazol-4-amine.

Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle of the Sonogashira reaction. The copper co-catalyst facilitates the formation of the copper acetylide intermediate. The base is required to neutralize the hydrogen iodide formed during the reaction. The use of a protected alkyne like trimethylsilylacetylene can prevent self-coupling of the terminal alkyne.

Logical Relationships in Bioisosteric Replacement

The decision to replace an iodo group with a specific bioisostere is guided by a logical framework that considers the desired changes in the molecule's properties.

logical_relationships cluster_parent Parent Compound: this compound cluster_cyano Bioisostere: Cyano Group cluster_ethynyl Bioisostere: Ethynyl Group parent Iodo Group - Halogen Bond Donor - Metabolic Liability - Lipophilic cyano Cyano Group - H-bond Acceptor - Electron Withdrawing - Less Lipophilic parent->cyano Replace to: - Decrease Lipophilicity - Introduce H-bond Acceptor ethynyl Ethynyl Group - Weak H-bond Donor - π-System - Less Lipophilic parent->ethynyl Replace to: - Decrease Lipophilicity - Introduce H-bond Donor - Maintain Linear Geometry

Caption: Decision-making framework for bioisosteric replacement.

Conclusion and Future Directions

The bioisosteric replacement of the iodo group in this compound with cyano or ethynyl moieties presents a viable strategy for optimizing lead compounds. The choice between these bioisosteres will depend on the specific goals of the drug discovery program.

  • The cyano group offers a more conservative replacement in terms of size and shape, with the added benefit of introducing a hydrogen bond acceptor.

  • The ethynyl group provides a non-classical alternative that can introduce a weak hydrogen bond donor and a rigid linker, which could be advantageous for exploring new binding interactions.

Experimental validation of the biological activity and ADME properties of the synthesized analogs is the crucial next step. This comparative guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and accelerate the development of novel indazole-based therapeutics.

References

A Comparative Guide to the Cross-Reactivity Profiling of 3-Iodo-1H-indazol-4-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent kinase inhibitors.[1][2] The strategic introduction of a halogen, such as iodine, at various positions on the indazole ring provides a handle for further chemical modification through cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of inhibitor potency and selectivity.[3] This guide focuses on 3-iodo-1H-indazol-4-amine and its analogs, a class of compounds that has shown promise as inhibitors of various protein kinases. A critical aspect of developing these inhibitors for therapeutic or research applications is understanding their cross-reactivity profile across the human kinome. This document provides a comprehensive overview of the methodologies and experimental data necessary for a thorough cross-reactivity assessment.

At the heart of drug discovery lies the challenge of designing molecules that potently inhibit their intended target while minimizing engagement with other cellular proteins, which can lead to off-target effects and toxicity. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving selectivity can be particularly challenging.[4] This guide will detail a multi-faceted approach to profiling the selectivity of this compound based inhibitors, combining in vitro biochemical assays with cell-based target engagement studies.

The Importance of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that play crucial roles in virtually all cellular processes.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[6] However, the structural similarity among kinase active sites necessitates a rigorous evaluation of inhibitor selectivity. Broad-spectrum or "dirty" inhibitors can be valuable in certain contexts, but for targeted therapies, a well-defined selectivity profile is paramount.[7] Kinome-wide profiling not only helps in identifying potential off-target liabilities but can also uncover novel therapeutic opportunities.[6]

This guide will explore two primary pillars of cross-reactivity profiling:

  • In Vitro Kinome Profiling: Assessing the inhibitory activity of a compound against a large panel of purified kinases.

  • Cellular Target Engagement: Confirming that the inhibitor binds to its intended target and identifying off-targets within the complex environment of a living cell.

Section 1: In Vitro Kinome Profiling

The initial step in understanding the selectivity of a novel inhibitor is to assess its activity against a broad panel of purified kinases. This provides a quantitative measure of its potency and a broad overview of its kinome-wide interactions.

Methodologies for In Vitro Kinase Profiling

Several platforms are available for large-scale kinase profiling, each with its own advantages and limitations.[7][8][9]

  • Radiometric Assays: The traditional "gold standard," these assays, such as the HotSpot™ assay, measure the transfer of a radiolabeled phosphate from ATP to a substrate.[8] They are highly sensitive and provide a direct measure of kinase activity.

  • Luminescence-Based Assays: Platforms like the ADP-Glo™ Kinase Assay measure the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[10] These assays are well-suited for high-throughput screening.

  • Peptide Microarrays: Technologies like the PamStation®12 platform utilize microarrays spotted with kinase-specific peptide substrates.[5][11] Active kinases in a sample phosphorylate these peptides, and the phosphorylation events are detected using fluorescent antibodies, providing a "kinomic profile."[5]

  • Continuous Assay Formats: Platforms like AssayQuant's KinSight™ service utilize a continuous assay format that monitors enzyme activity in real-time, providing more detailed kinetic insights and overcoming limitations of endpoint assays.[12]

Experimental Protocol: Large-Panel Kinase Profiling (Example using a commercial service)

For comprehensive profiling, utilizing a commercial service offering a large kinase panel is often the most efficient approach.

Objective: To determine the inhibitory activity of a this compound based inhibitor against a panel of over 300 human kinases.

Materials:

  • Test inhibitor (e.g., "Compound X") dissolved in DMSO.

  • Commercial kinase profiling service (e.g., Reaction Biology's HotSpot™ or Promega's Kinase Selectivity Profiling Systems).[7][10]

Procedure:

  • Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO at a concentration 100-fold higher than the desired final screening concentration.

  • Assay Concentration: Select a primary screening concentration. A common starting point is 1 µM to identify potent interactions.

  • Submission to Vendor: Submit the compound to the chosen kinase profiling service, specifying the desired panel and screening concentration.

  • Data Analysis: The service will provide data as percent inhibition relative to a DMSO control. Potent hits are typically defined as those showing >50% or >80% inhibition.

  • Follow-up IC50 Determination: For kinases identified as significant hits in the primary screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This involves testing the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

Data Presentation and Interpretation

The results of the kinome-wide screen should be summarized in a clear and comparative format.

Table 1: In Vitro Kinase Profiling of Compound X at 1 µM

Kinase FamilyKinase TargetPercent Inhibition (%)
Tyrosine KinaseABL195
Tyrosine KinaseSRC88
Serine/Threonine KinaseAURKA75
Tyrosine KinaseLCK60
.........

Table 2: IC50 Values for Selected Kinase Hits for Compound X

Kinase TargetIC50 (nM)
ABL115
SRC52
AURKA120
LCK350

Interpretation: The data in Table 1 indicates that Compound X is a potent inhibitor of several kinases at 1 µM. The IC50 values in Table 2 provide a more quantitative measure of its potency, revealing that it is most potent against ABL1. This initial profile suggests that while Compound X has a primary target, it also exhibits cross-reactivity with other kinases.

Section 2: Cellular Target Engagement

While in vitro assays are essential for initial profiling, they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's activity.[4] Therefore, it is crucial to validate target engagement in living cells.

Methodologies for Cellular Target Engagement

Several powerful techniques have been developed to measure drug-target interactions in a cellular context.

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13][14][15] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, indicating target engagement.[16][17]

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.[18][19][20] Competitive displacement of the tracer by a test compound results in a loss of BRET signal, allowing for the quantification of intracellular target engagement.[21][22]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm the engagement of Compound X with its primary target (e.g., ABL1) in intact cells and assess engagement with a known off-target (e.g., SRC).

Materials:

  • Cell line endogenously expressing or overexpressing the target kinases (e.g., K-562 cells for BCR-ABL).

  • Compound X.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibodies specific for the target proteins (ABL1 and SRC).

  • Western blotting or ELISA reagents.

Procedure:

  • Cell Treatment: Treat cultured cells with Compound X at various concentrations (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[15]

  • Cell Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (ABL1) and off-target protein (SRC) using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the DMSO-treated and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[14]

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the intracellular affinity of Compound X for ABL1 and SRC.

Materials:

  • Cells expressing NanoLuc®-ABL1 and NanoLuc®-SRC fusion proteins.

  • NanoBRET™ tracer specific for the kinases.

  • Compound X.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate.

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc® fusion proteins into a white, 96-well assay plate.

  • Compound and Tracer Addition: Add Compound X at various concentrations followed by the addition of the specific NanoBRET™ tracer to the cells.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator to allow for compound and tracer binding to reach equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.[19]

  • BRET Measurement: Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).[19][21]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity.

Data Presentation and Interpretation

Table 3: Cellular Target Engagement Data for Compound X

AssayTargetResult
CETSA®ABL1Significant thermal shift observed
CETSA®SRCModerate thermal shift observed
NanoBRET™ABL1Intracellular IC50 = 50 nM
NanoBRET™SRCIntracellular IC50 = 250 nM

Interpretation: The CETSA® results confirm that Compound X engages both ABL1 and SRC in intact cells, with a more pronounced stabilizing effect on ABL1. The NanoBRET™ data provides a quantitative measure of this engagement, demonstrating a 5-fold higher intracellular potency for ABL1 over SRC.

Section 3: Visualizing Workflows and Pathways

To better understand the experimental logic and the biological context, diagrams are invaluable.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 In Vitro Profiling cluster_1 Cellular Target Engagement Compound_X This compound Inhibitor (Compound X) Kinase_Panel Large-Panel Kinase Screen (>300 Kinases) Compound_X->Kinase_Panel 1 uM Screen IC50_Determination IC50 Determination for Hits Kinase_Panel->IC50_Determination Identify Potent Hits CETSA Cellular Thermal Shift Assay (CETSA) IC50_Determination->CETSA Validate On- and Off-Targets NanoBRET NanoBRET Target Engagement Assay IC50_Determination->NanoBRET Quantify Intracellular Affinity Final_Profile Comprehensive Cross-Reactivity Profile CETSA->Final_Profile NanoBRET->Final_Profile

Caption: Workflow for determining the cross-reactivity profile of a novel kinase inhibitor.

Simplified ABL1 Signaling Pathway and Inhibition

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Downstream Downstream Signaling (e.g., STAT, RAS/MAPK) Receptor->Downstream BCR_ABL BCR-ABL (Constitutively Active) BCR_ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound_X Compound X (this compound) Compound_X->BCR_ABL Inhibition

References

A Head-to-Head Comparison of Synthetic Routes to 3-iodo-1H-indazol-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-iodo-1H-indazol-4-amine

This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent kinase inhibitors for targeted cancer therapies. The indazole scaffold is a privileged structure in drug discovery, and the specific arrangement of the iodo and amino functionalities at the 3- and 4-positions, respectively, provides a versatile platform for the development of novel therapeutic agents. The iodine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the amino group can be engaged in various transformations to modulate the compound's biological activity and physicochemical properties. Given its strategic importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers in the pharmaceutical industry.

This guide provides a head-to-head comparison of two distinct synthetic methodologies for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: Multi-step Synthesis via a Sandmeyer-type Reaction from 2,6-Difluorobenzonitrile

This approach constructs the indazole ring system in the final step from a pre-functionalized benzene derivative. The synthesis is based on a process disclosed in Chinese patent CN102690233A and involves a sequence of nucleophilic aromatic substitution, diazotization-iodination, and cyclization.

Synthetic Pathway Overview

The overall transformation can be depicted as a three-step sequence starting from the readily available 2,6-difluorobenzonitrile.

start 2,6-Difluorobenzonitrile step1 Ammonia Water (Nucleophilic Aromatic Substitution) start->step1 intermediate1 2-Amino-6-fluorobenzonitrile step1->intermediate1 step2 1. tert-Butyl nitrite (Diazotization) 2. Cuprous Iodide (Iodination) intermediate1->step2 intermediate2 2-Fluoro-6-iodobenzonitrile step2->intermediate2 step3 Hydrazine Hydrate (Cyclization) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound via the Sandmeyer-type route.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-fluorobenzonitrile In a pressure vessel, 2,6-difluorobenzonitrile is treated with aqueous ammonia. The mixture is heated to approximately 100°C and stirred overnight. The reaction proceeds via a nucleophilic aromatic substitution where an amino group displaces one of the fluorine atoms. After cooling, the product can be isolated by extraction and purified.

Step 2: Synthesis of 2-Fluoro-6-iodobenzonitrile The 2-amino-6-fluorobenzonitrile is dissolved in a suitable solvent such as acetonitrile. tert-Butyl nitrite is added to carry out the diazotization of the primary amino group at around 60°C. The resulting diazonium salt is then treated in situ with cuprous iodide, which facilitates the substitution of the diazonium group with iodine in a Sandmeyer-type reaction.[1]

Step 3: Synthesis of this compound The 2-fluoro-6-iodobenzonitrile is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is heated to reflux and stirred for several hours. The reaction proceeds through a nucleophilic substitution of the remaining fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring system. After completion, the ethanol is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield this compound.[2]

Mechanistic Rationale

The key transformation in this sequence is the Sandmeyer-type reaction in Step 2. The diazotization of the aromatic amine with tert-butyl nitrite generates a highly reactive diazonium salt. The subsequent introduction of cuprous iodide facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then abstracts an iodine atom from the copper-iodide complex to yield the desired 2-fluoro-6-iodobenzonitrile.[3] The final cyclization with hydrazine is a classic method for the formation of the indazole ring from an ortho-halobenzonitrile.

Method 2: Direct C3-Iodination of 4-Amino-1H-indazole

This alternative strategy involves the initial synthesis of the indazole core, followed by a regioselective iodination at the C3 position. This approach leverages the inherent reactivity of the indazole ring system towards electrophilic substitution.

Synthetic Pathway Overview

This two-stage synthesis begins with the preparation of the 4-amino-1H-indazole precursor, which is then subjected to direct iodination.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Iodination start 4-Nitro-1H-indazole step1 Reduction (e.g., Fe/NH4Cl or SnCl2) start->step1 intermediate1 4-Amino-1H-indazole step1->intermediate1 step2 Electrophilic Iodination (e.g., I2/KOH or NIS) intermediate1->step2 product This compound step2->product

References

A Comparative Guide to the Synthesis of 3-iodo-1H-indazol-4-amine: Navigating Regiochemistry in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern on the indazole ring is critical for biological activity, making regiochemical control a paramount challenge in the synthesis of these valuable building blocks. This guide provides an in-depth comparison of synthetic routes to 3-iodo-1H-indazol-4-amine, a key intermediate for various drug discovery programs. We will delve into the mechanistic underpinnings of two distinct synthetic strategies, providing detailed experimental protocols and the crucial analytical data required to unequivocally confirm the desired regiochemistry.

The Challenge of Regioselectivity in Indazole Synthesis

The synthesis of substituted indazoles is often complicated by the formation of regioisomers. Direct electrophilic substitution on the indazole ring can be unpredictable, with the outcome influenced by the electronic nature of existing substituents and the reaction conditions. For instance, direct iodination of an unsubstituted or activated indazole often leads to substitution at the C3, C5, or other positions, making the synthesis of a specific isomer like this compound a non-trivial task. This guide will explore two strategic approaches that address this challenge head-on.

Method 1: Multi-step Synthesis from a Pre-functionalized Benzene Ring

This approach builds the indazole ring from a starting material that already contains the desired substitution pattern, thereby ensuring regiochemical control. A notable example is the synthesis starting from 2,6-difluorobenzonitrile, as outlined in Chinese patent CN102690233A. This method involves a sequence of reactions that systematically builds the desired 3-amino-4-iodo-indazole structure.

Mechanistic Rationale

The key to this method's success lies in the strategic manipulation of functional groups on the benzene ring. The initial displacement of a fluorine atom by an amino group, followed by a Sandmeyer-type diazotization and iodination, and finally, cyclization with hydrazine, dictates the final placement of the iodo and amino substituents on the indazole ring.

Experimental Protocol: Synthesis of 3-amino-4-iodo-indazole

Step 1: Synthesis of 2-amino-6-fluorobenzonitrile

  • 2,6-difluorobenzonitrile is treated with ammonia water in a sealed vessel at 100°C overnight.

Step 2: Synthesis of 2-fluoro-6-iodobenzonitrile

  • The 2-amino-6-fluorobenzonitrile is subjected to a diazotization reaction using tert-butyl nitrite in acetonitrile at 60°C.

  • The resulting diazonium salt is then treated with cuprous iodide to yield 2-fluoro-6-iodobenzonitrile.

Step 3: Synthesis of 3-amino-4-iodo-indazole

  • The 2-fluoro-6-iodobenzonitrile is reacted with an 80% solution of hydrazine hydrate in ethanol under reflux for 24 hours.

  • After the reaction is complete, the ethanol is removed, and the crude product is purified by silica gel column chromatography to afford 3-amino-4-iodo-indazole.[1]

Data Presentation
StepStarting MaterialKey ReagentsProductReported Yield
12,6-difluorobenzonitrileAmmonia water2-amino-6-fluorobenzonitrileNot specified
22-amino-6-fluorobenzonitriletert-butyl nitrite, cuprous iodide2-fluoro-6-iodobenzonitrileNot specified
32-fluoro-6-iodobenzonitrile80% Hydrazine hydrate3-amino-4-iodo-indazole61g (from unspecified starting amount)

Workflow Diagram

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Iodo-1H-indazol-4-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) for 3-iodo-1H-indazol-4-amine derivatives, a scaffold of growing interest in the discovery of potent and selective protein kinase inhibitors. We will dissect the strategic importance of each component of this molecular architecture, compare it with relevant alternatives, and provide the experimental framework necessary for its exploration and optimization in drug discovery programs.

Introduction: The Indazole Scaffold and the Strategic Role of the 3-Iodo Group

The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors, including approved cancer therapeutics.[1] Its defining feature is the ability of the N1 and N2 atoms to act as hydrogen bond donors and acceptors, respectively, allowing for critical interactions with the hinge region of the ATP-binding pocket in many protein kinases.[2]

The this compound scaffold is a particularly strategic starting point for inhibitor design. The key features are:

  • The 4-Amino Group: This provides a crucial vector for introducing substituents that can probe deeper into the ATP binding site, interact with the solvent front, or be tailored to achieve desired pharmacokinetic properties.

  • The 3-Iodo Substituent: Unlike a simple proton or even an amino group, the iodine atom at the C3 position serves a dual purpose. While it can participate in halogen bonding, its primary and most significant role is as a versatile synthetic handle.[3] It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of diverse libraries of analogues with modifications at a position known to influence potency and selectivity.[3][4]

This guide will explore the SAR of this scaffold by examining modifications at key positions and comparing the resulting activity profiles with those of related indazole series.

Comparative SAR Analysis: Building the Potency Profile

While comprehensive SAR data for a single, unified series of this compound derivatives is not consolidated in the public domain, we can construct a robust SAR model by synthesizing findings from closely related indazole-based kinase inhibitors. The primary targets for this scaffold include receptor tyrosine kinases such as c-MET and non-receptor tyrosine kinases like Lck.[5][6]

The Critical C3-Position: A Tale of Two Substituents

The C3 position of the indazole ring is critical for activity. The nature of the substituent here dictates both the synthetic strategy and the potential for direct interaction with the kinase.

  • 3-Iodo Group (Synthetic Handle): The iodine atom is an excellent leaving group for Pd-catalyzed reactions. This allows for the introduction of various aryl, heteroaryl, or alkynyl groups.[4] The strategic advantage is the ability to perform late-stage functionalization, diversifying a common advanced intermediate. This approach is highly efficient for exploring chemical space.[2]

  • 3-Amino Group (Alternative Scaffold): Many potent kinase inhibitors utilize a 3-aminoindazole core.[5][7] This amino group can act as a hydrogen bond donor, forming additional interactions within the ATP binding site. For example, in a series of c-MET inhibitors, the 3-aminoindazole scaffold was crucial for achieving nanomolar potency.[5]

Comparison: The choice between a 3-iodo and a 3-amino starting point is a strategic one. The 3-iodo route offers greater synthetic flexibility for exploring a wide range of C-C bonded substituents. The 3-amino route provides a direct hydrogen-bonding group that may be essential for potency against certain kinase targets. A direct comparison would involve synthesizing a 3-aryl derivative via Suzuki coupling from the 3-iodo intermediate and comparing its activity to a 3-amino analogue.

The N1-Position: Modulating Solubility and Selectivity

Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate physicochemical properties and explore interactions in the solvent-exposed region of the kinase. In many kinase inhibitor series, the introduction of small alkyl groups or substituted benzyl groups can enhance potency and improve metabolic stability.[1] For the this compound scaffold, leaving this position unsubstituted (as the N-H) allows it to act as a hydrogen bond donor, which is often crucial for hinge binding.

The 4-Amino Group: The Primary Vector for SAR Exploration

The 4-amino group is the most common site for derivatization to build potency and selectivity. Structure-activity relationship studies on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of Lck provide a valuable blueprint for understanding this position.[6]

Key Insights:

  • Aromatic and Heteroaromatic Substituents: Attaching pyrimidine, pyridine, or other heteroaromatic rings directly to the 4-amino nitrogen is a highly effective strategy. These groups can form additional hydrogen bonds and pi-stacking interactions.

  • Substitution on the Aryl Ring: The substitution pattern on the appended aryl/heteroaryl ring is critical. Small, electron-withdrawing groups or hydrogen-bond acceptors can significantly enhance potency.

  • Linker Chemistry: While direct attachment is common, introducing short linkers (e.g., methylene, carbonyl) can alter the vector and allow substituents to access different sub-pockets within the active site.

The following table summarizes the expected SAR trends for modifications at the 4-amino position, based on data from analogous kinase inhibitor series.

Modification at 4-NHR Substituent (R) Expected Impact on Kinase Inhibitory Activity Rationale / Supporting Evidence
Aromatic Rings Unsubstituted PhenylBaseline activity; provides a core for further substitution.Common starting point in many kinase inhibitor campaigns.
4-FluorophenylPotential for increased potency.Fluorine can enhance binding affinity through favorable interactions and modulate pKa.[1]
3,4-DichlorophenylOften leads to a significant increase in potency.Halogen atoms can occupy hydrophobic pockets and form halogen bonds.
Heteroaromatic Rings 4-PyridinylPotent activity expected.The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with key residues.
2-PyrimidinylHigh potential for potent inhibition.The dual nitrogen atoms of the pyrimidine ring are excellent hinge-binders in many kinase inhibitors.[6]
Solubilizing Groups (4-Methylpiperazin-1-yl)phenylCan improve potency and significantly enhance aqueous solubility and pharmacokinetic properties.The piperazine moiety is a common feature in orally bioavailable drugs.[8]

Experimental Protocols

Synthesis of the Core Scaffold: this compound

This protocol describes a plausible two-step synthesis starting from commercially available 4-nitro-1H-indazole.

Step 1: Iodination of 4-Nitro-1H-indazole

  • To a solution of 4-nitro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 eq) and stir at room temperature for 15 minutes.

  • Add a solution of iodine (I₂, 1.5 eq) in DMF dropwise to the mixture.

  • Stir the reaction at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with sodium thiosulfate solution to quench excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-iodo-4-nitro-1H-indazole.

Step 2: Reduction of the Nitro Group

  • Dissolve 3-iodo-4-nitro-1H-indazole (1.0 eq) in ethanol or methanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the target compound, This compound .

Representative Derivatization: Suzuki Cross-Coupling at the 4-Amino Position

This protocol outlines a typical Suzuki coupling to append an aryl group, assuming the 4-amino group has been converted to a bromide (e.g., via a Sandmeyer reaction).

  • To a microwave vial, add 4-bromo-3-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).

  • Add a base, typically 2M aqueous sodium carbonate (Na₂CO₃, 3.0 eq).

  • Add a solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography or preparative HPLC to yield the desired 4-aryl-3-iodo-1H-indazole derivative.

Visualizing the Workflow and SAR

The following diagrams illustrate the synthetic pathway and summarize the key structure-activity relationships.

G cluster_synthesis Synthetic Workflow A 4-Nitro-1H-indazole B 3-Iodo-4-nitro-1H-indazole A->B Iodination (I₂, KOH) C This compound (Core Scaffold) B->C Nitro Reduction (SnCl₂) D Derivatized Kinase Inhibitors C->D Functionalization (e.g., Coupling Rxns)

Caption: General synthetic workflow for this compound derivatives.

G cluster_sar Key SAR Insights Core This compound Core C3-Position (Iodo) N1-Position (H) 4-Amino Position (NHR) C3_Node Synthetic handle for diverse C-C couplings (Suzuki, Sonogashira) Core:f1->C3_Node Role N1_Node H-bond donor for hinge binding Core:f2->N1_Node Role N4_Node Primary vector for potency. R = Aryl/Heteroaryl enhances activity. Core:f3->N4_Node Role

Caption: Key SAR points for the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its key strength lies in the synthetic tractability afforded by the C3-iodo group, which allows for extensive and rapid exploration of chemical space. SAR studies from related series strongly suggest that derivatization of the 4-amino group with substituted (hetero)aromatic moieties is the most effective strategy for achieving high potency.

Future work should focus on generating a dedicated library of these compounds and screening them against a panel of cancer-relevant kinases to establish a direct and comprehensive SAR dataset. This will enable a more precise comparison with alternative scaffolds, such as the 3-aminoindazoles, and will undoubtedly accelerate the discovery of new therapeutic candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper and safe disposal of 3-iodo-1H-indazol-4-amine, a halogenated heterocyclic amine compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established laboratory safety principles and data from analogous chemical structures.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough risk assessment must be conducted. Based on data for similar compounds, the primary hazards are:

  • Acute Toxicity (Oral): Harmful if swallowed.[10][11][12]

  • Skin Irritation: Causes skin irritation.[5][10][11][12]

  • Eye Irritation: Causes serious eye irritation.[5][10][11][12]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4][5][6]

Personal Protective Equipment (PPE) is mandatory to mitigate these risks. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect from dust particles and splashes.[5]
Skin and Body Chemical-resistant lab coat or apronTo be worn over personal clothing to prevent skin contact.
Respiratory Chemical fume hoodAll handling of solid this compound should occur in a well-ventilated chemical fume hood to minimize dust inhalation.[10][13]
II. Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety and regulatory compliance.[1][2] this compound waste must be treated as halogenated organic waste .

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.[13][14] This container must be made of a compatible material (e.g., high-density polyethylene or borosilicate glass) and have a secure, leak-proof screw cap.[2][13]

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container.[7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • Associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Collect Solid Waste: Carefully transfer solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) into the designated container using appropriate tools (spatula, forceps).[5]

    • Causality: This prevents cross-contamination of other waste streams and ensures the compound is handled according to its specific hazard profile.

  • Collect Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be collected as halogenated liquid waste. Do not mix with non-halogenated solvent waste.[7][8]

    • Causality: Separating halogenated and non-halogenated solvents is crucial because their final disposal methods (e.g., incineration) differ, and mixing can interfere with the disposal process or create more hazardous byproducts.

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[7] This prevents the release of vapors and protects against spills.

  • Avoid Incompatibilities: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or bases unless it is part of a specific, approved neutralization procedure.[5][9]

The following diagram illustrates the decision-making process for proper waste segregation.

WasteDisposalWorkflow Workflow for Segregation of this compound Waste start Waste Generated (this compound) is_solid Is the waste solid or a contaminated item? start->is_solid is_liquid Is the waste a solution? is_solid->is_liquid No halogenated_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container is_solid->halogenated_solid Yes halogenated_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container is_liquid->halogenated_liquid Yes final_disposal Store in Satellite Accumulation Area for EHS Pickup is_liquid->final_disposal No (Consult EHS) halogenated_solid->final_disposal halogenated_liquid->final_disposal

Caption: Decision workflow for segregating this compound waste.

III. Storage and Final Disposal
  • Interim Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment to contain any potential leaks.[2]

  • Waste Minimization: As a best practice, only purchase the quantity of chemical required for your projects to minimize waste generation.[3][14]

  • Arrange for Pickup: Once the container is full (do not exceed 90% capacity) or if the accumulation time limit set by your institution is reached, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[13][14]

  • Documentation: Ensure all required paperwork is completed for the waste pickup, accurately reflecting the contents of the container.

NEVER dispose of this compound, or containers contaminated with it, in the regular trash or down the sanitary sewer.[1][14] This is a violation of environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and can lead to significant environmental contamination and legal penalties.[1]

IV. Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is vital.

Spill Response:

  • Small Spills (manageable by lab personnel):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the full PPE detailed in Section I, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[13] Do not use combustible materials like paper towels or sawdust.

    • Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.[5][13]

    • Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

    • Report the incident to your laboratory supervisor and EHS department.[13]

  • Large Spills:

    • Evacuate the entire laboratory immediately and alert others in the vicinity.

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team (e.g., EHS) and the fire department.[7][14]

First Aid and Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][11]

By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-iodo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 3-iodo-1H-indazol-4-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, scientifically-grounded framework for laboratory safety. Our commitment is to build trust by providing value that extends beyond the product itself, ensuring you have the critical information needed to operate safely and effectively.

Hazard Assessment and Toxicological Profile

Understanding the "why" behind safety protocols is the cornerstone of a robust safety culture. This compound, as a member of the aromatic amine and indazole derivative families, presents a multi-faceted hazard profile that demands rigorous control measures.

The primary hazards are identified from data on closely related structural analogs, such as 1H-Indazol-4-amine and 3-Amino-4-iodo-1H-indazole.[1][2] The Globally Harmonized System (GHS) classifications for these analogs indicate significant risks upon exposure.[2] Aromatic amines as a class are known for their ability to be readily absorbed through the skin, potentially leading to systemic toxicity.[3] Furthermore, the U.S. Occupational Safety and Health Administration (OSHA) notes that aromatic amines can permeate many commonly used protective gloves, making the selection of appropriate dermal protection a critical decision point.[4]

The compound is an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[1][2] Thermal decomposition may release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[1][5]

Table 1: GHS Hazard Summary for Structurally Similar Indazole Amines

Hazard Class GHS Category Hazard Statement Signal Word
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Warning
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Warning
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation Warning
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation Warning

Source: Synthesized from Safety Data Sheets for 1H-Indazol-4-amine and related compounds.[2][6]

Core Personal Protective Equipment (PPE) Protocol

While engineering controls are the first and most critical line of defense, a comprehensive PPE strategy is mandatory for all operations involving this compound. The following protocol is designed as a self-validating system to minimize exposure through all potential routes.

Primary Engineering Controls (First Line of Defense)

All handling of this compound powder or solutions must be conducted within a certified chemical fume hood or a powder containment hood.[7] This is non-negotiable. These systems are designed to protect personnel from inhaling hazardous dust or vapors.[8] Verify that the fume hood has a current inspection sticker and that the airflow is functioning correctly before beginning any work.

Dermal Protection (Hand, Body)

Hand Protection: Due to the high risk of dermal absorption and the known ability of aromatic amines to permeate standard gloves, a robust hand protection strategy is essential.[3][4]

  • Glove Selection: Standard disposable nitrile gloves provide only short-term splash protection.[8] For handling this compound, double-gloving is required. The inner glove should be a standard nitrile glove, and the outer glove should be a thicker, chemical-resistant glove such as neoprene or butyl rubber. A quantitative study on aniline, a representative aromatic amine, demonstrated that breakthrough times vary significantly across different glove materials, underscoring the need for careful selection.[9][10]

  • Glove Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. Contaminated gloves must be disposed of as hazardous waste.[5]

Body Protection:

  • A flame-resistant (e.g., Nomex®) or 100% cotton lab coat must be worn and kept fully buttoned.[8] Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in a fire.

  • Wear long pants and fully enclosed shoes made of a non-porous material.[8]

Eye and Face Protection

Chemical splash goggles that meet the ANSI/ISEA Z87.1 standard are mandatory.[5][8] Standard safety glasses do not provide adequate protection from splashes or airborne particulates. When there is a significant risk of splashing or explosion (e.g., when handling larger quantities or running reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[8][11]

Respiratory Protection

When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, if there is a risk of aerosolization outside of a containment system or in the event of a large spill, respiratory protection is necessary.[8]

  • For Particulates: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne powder.

  • For Vapors/Gases: If significant vapors are anticipated, a half-mask or full-face air-purifying respirator (APR) with organic vapor/acid gas cartridges should be used. All respirator use requires prior medical evaluation, fit-testing, and training as per OSHA regulations.[8]

Table 2: PPE Requirements at a Glance

Operation Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer Chemical Fume Hood or Powder Enclosure Double-gloved (Nitrile inner, Neoprene/Butyl outer) Chemical Splash Goggles Flame-Resistant Lab Coat Not required with proper engineering controls
Solution Prep/Reaction Chemical Fume Hood Double-gloved (Nitrile inner, Neoprene/Butyl outer) Chemical Splash Goggles & Face Shield Flame-Resistant Lab Coat Not required with proper engineering controls

| Small Spill Cleanup (<5g) | N/A (in open lab) | Double-gloved (Nitrile inner, Neoprene/Butyl outer) | Chemical Splash Goggles & Face Shield | Flame-Resistant Lab Coat | NIOSH-approved N95 Respirator (minimum) |

Safe Handling, Spill, and Disposal Workflow

A systematic approach to the entire lifecycle of the chemical in the lab is crucial for safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling.

    • Ensure an operational safety shower and eyewash station are nearby.[1]

    • Assemble all necessary equipment, including spatulas, weigh paper, and waste containers, inside the fume hood before introducing the chemical.

  • Weighing and Transfer:

    • Perform all weighing operations on a tared weigh paper or in a container within a ventilated enclosure or fume hood to contain any dust.

    • Use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.

  • Reaction Setup:

    • Add the compound to the reaction vessel slowly and carefully within the fume hood.

    • Keep the reaction vessel closed or covered whenever possible.

  • Post-Handling Decontamination:

    • Carefully remove outer gloves and dispose of them in the designated solid hazardous waste container.

    • Wipe down the work surface, spatula, and any other contaminated equipment with an appropriate solvent (e.g., ethanol) and dispose of the wipes in the solid hazardous waste container.

    • Remove inner gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[7]

Spill Management
  • Small Spills (Solid, <5g):

    • Alert personnel in the immediate area.

    • Wearing the full PPE outlined in Table 2, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[3]

    • Carefully sweep the mixture into a labeled hazardous waste container.[2]

    • Decontaminate the area with a suitable solvent and paper towels, placing all cleanup materials into the waste container.

  • Large Spills:

    • Evacuate the laboratory immediately and close the doors.

    • Alert your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

Proper segregation and labeling of waste are critical.

  • Solid Waste: All contaminated items, including gloves, weigh paper, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Due to the iodo- group, this waste stream should be kept separate from other organic wastes unless compatibility is confirmed. In some cases, laboratory procedures may call for quenching the waste by reducing the iodine to the less hazardous iodide form with a reagent like sodium thiosulfate, but this should only be done following a validated institutional protocol.[12]

  • Container Disposal: The empty source container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[13]

Workflow Visualization: Safe Weighing and Transfer

The following diagram outlines the critical decision points and steps for safely weighing and transferring this compound.

Safe_Handling_Workflow start Start: Prepare to Weigh Chemical check_ehs Verify Fume Hood is Certified and Eyewash/Shower are Clear start->check_ehs don_ppe Don Full PPE: - Double Gloves (Nitrile/Neoprene) - Goggles - Lab Coat check_ehs->don_ppe  Pass fail STOP Do Not Proceed Contact Lab Manager check_ehs->fail  Fail prep_hood Prepare Fume Hood: - Place all equipment inside - Set up waste container don_ppe->prep_hood weigh Weigh Chemical: - Use anti-static weigh boat - Minimize dust generation prep_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer cleanup Decontaminate: - Wipe down surfaces & equipment - Place wipes in waste transfer->cleanup dispose Segregate & Dispose Waste: - Contaminated gloves - Weigh boat - Wipes cleanup->dispose doff_ppe Doff PPE in Correct Order (Outer gloves first) dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End of Procedure wash->end

Caption: Workflow for the safe weighing and transfer of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.